4-Amino-1-Cbz-azepane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 4-aminoazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c15-13-7-4-9-16(10-8-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIMOMSYPKYXGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655101 | |
| Record name | Benzyl 4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885966-14-3 | |
| Record name | Benzyl 4-aminoazepane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 4-Amino-1-Cbz-azepane in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold - A Privileged Structure in Medicinal Chemistry
In the landscape of contemporary drug discovery, the azepane ring system has emerged as a cornerstone for the development of novel therapeutics.[1] This seven-membered saturated heterocycle is a recurring motif in a multitude of biologically active molecules and FDA-approved drugs, valued for its unique conformational flexibility which allows for optimal binding to a variety of biological targets.[2] The strategic incorporation of the azepane scaffold can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. Azepane-based compounds have demonstrated a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anticonvulsant properties, underscoring their importance in the medicinal chemist's toolkit.[1]
This guide focuses on a key derivative, 4-Amino-1-Cbz-azepane (also known as benzyl 4-aminoazepane-1-carboxylate), a versatile building block that provides a direct entry point for introducing the 4-aminoazepane core into more complex molecular architectures. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen offers robust stability across a range of reaction conditions, yet it can be readily removed via catalytic hydrogenolysis, making it an ideal choice for multi-step syntheses.[3] We will delve into the synthesis of this key intermediate, its chemical properties, and, most critically, its application in the development of potent antiviral agents, with a specific focus on Hepatitis B virus (HBV) capsid assembly disruptors.
Synthesis and Properties of this compound
The synthesis of this compound is a multi-step process that begins with commercially available starting materials. A common synthetic route involves the initial construction of the Cbz-protected azepane ring, followed by the introduction of the amino functionality at the 4-position. The precise stereochemistry of the amino group can be controlled through various synthetic strategies, including the use of chiral auxiliaries or asymmetric catalysis, to yield enantiomerically pure forms of the building block, which is often crucial for achieving the desired biological activity.[3]
Key Properties:
| Property | Value |
| CAS Number | 885966-14-3[4][5] |
| Molecular Formula | C14H20N2O2 |
| Molecular Weight | 248.32 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, THF) |
The primary utility of this compound lies in the reactivity of its primary amino group. This nucleophilic center readily participates in a variety of bond-forming reactions, allowing for the facile introduction of diverse substituents.
Core Application: A Building Block for Hepatitis B Virus (HBV) Capsid Assembly Disruptors
A compelling example of the strategic application of this compound is found in the development of novel antiviral agents targeting the Hepatitis B virus. Specifically, this building block has been instrumental in the synthesis of a class of compounds that act as HBV capsid assembly disruptors.[6] These molecules interfere with the normal formation of the viral capsid, a critical process for viral replication, leading to the production of non-infectious viral particles.[6]
The synthesis of these potent HBV inhibitors involves the coupling of this compound with a substituted pyrimidine core. This is typically achieved through a nucleophilic aromatic substitution reaction, where the amino group of the azepane displaces a leaving group (e.g., a halogen) on the pyrimidine ring. Subsequent chemical modifications and deprotection of the Cbz group yield the final active pharmaceutical ingredient.
Synthetic Workflow Overview
Caption: Synthetic workflow for HBV capsid assembly disruptors.
Experimental Protocol: Synthesis of an Exemplary HBV Inhibitor
The following is a representative, multi-step protocol adapted from the patent literature for the synthesis of an HBV capsid assembly disruptor starting from this compound.[6]
Step 1: N-Acylation of this compound
-
To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) is added a base, for example, triethylamine (TEA) (1.2 eq).
-
The reaction mixture is cooled to 0 °C.
-
A solution of an appropriate acid chloride (e.g., 2-chloro-4-fluorobenzoyl chloride) (1.1 eq) in DCM is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
-
Upon completion, the reaction is quenched with water and the organic layer is separated.
-
The organic phase is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield the corresponding amide intermediate.
Step 2: Cbz Deprotection
-
The amide intermediate from Step 1 is dissolved in a suitable solvent, such as methanol or ethanol.
-
A palladium catalyst, typically 10% palladium on carbon (Pd/C), is added to the solution.
-
The reaction vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at balloon pressure) for 4-8 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the deprotected amine, which can be used in the next step without further purification.
Step 3: Coupling with a Heterocyclic Core
-
The deprotected amine from Step 2 (1.0 eq) and a suitable heterocyclic electrophile (e.g., a chloropyrimidine derivative) (1.1 eq) are dissolved in a polar aprotic solvent such as dimethylformamide (DMF).
-
A non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq), is added to the mixture.
-
The reaction is heated to 80-100 °C and stirred for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The final compound is purified by preparative high-performance liquid chromatography (HPLC) or crystallization.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its robust chemical nature, coupled with the versatility of its primary amino group, makes it an invaluable tool for the synthesis of complex, biologically active molecules. The successful application of this building block in the development of potent HBV capsid assembly disruptors highlights its significance and promises its continued use in the quest for novel therapeutics. As our understanding of disease biology deepens, the demand for such versatile and strategically designed chemical scaffolds will undoubtedly continue to grow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- 5. parchem.com [parchem.com]
- 6. WO2015109130A1 - Azepane derivatives and methods of treating hepatitis b infections - Google Patents [patents.google.com]
Benzyl 4-aminoazepane-1-carboxylate structure and properties
An In-Depth Technical Guide to Benzyl 4-aminoazepane-1-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-aminoazepane-1-carboxylate is a versatile heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a bifunctional molecule, it incorporates a protected secondary amine within an azepane ring and a reactive primary amine, making it an ideal scaffold for building complex molecular architectures. The seven-membered azepane ring system is a key structural motif in numerous biologically active compounds, offering a flexible yet constrained conformation that can be exploited for optimizing ligand-receptor interactions. This guide provides a comprehensive technical overview of its structure, properties, synthesis, and applications, designed to equip researchers with the foundational knowledge required for its effective use in drug discovery and development.
Molecular Structure and Physicochemical Properties
Structural Elucidation
The structure of Benzyl 4-aminoazepane-1-carboxylate, identified by CAS Number 885966-14-3, is defined by three key features: the azepane core, a benzyl carbamate (Cbz or Z) protecting group at the 1-position, and a primary amino group at the 4-position.[1][2]
-
Azepane Core: This saturated seven-membered heterocycle provides a distinct three-dimensional geometry compared to more common piperidine or pyrrolidine rings, allowing for broader exploration of chemical space.
-
Benzyl Carbamate (Cbz Group): This well-established protecting group serves to deactivate the ring nitrogen, preventing its interference in reactions targeting the primary amine. It is stable under a wide range of conditions but can be readily removed via catalytic hydrogenation, providing a strategic advantage in multi-step syntheses.
-
4-Amino Group: This primary amine is the principal reactive site for derivatization. It serves as a nucleophilic handle for amide bond formation, reductive amination, and alkylation, enabling the facile introduction of diverse side chains and pharmacophores.
Caption: 2D Chemical Structure of Benzyl 4-aminoazepane-1-carboxylate.
Physicochemical Data
The following table summarizes the key identifiers and properties of Benzyl 4-aminoazepane-1-carboxylate. It is important to note that while some suppliers offer this compound, comprehensive, peer-reviewed analytical data is not always publicly available.[3]
| Property | Value | Source |
| CAS Number | 885966-14-3 | Alchem Pharmtech[1], BLD Pharm[2] |
| Molecular Formula | C₁₄H₂₀N₂O₂ | Derived from structure |
| Molecular Weight | 248.32 g/mol | Derived from formula |
| Appearance | Not specified (typically off-white to yellow solid/oil) | General chemical knowledge |
| Solubility | Soluble in common organic solvents (DCM, MeOH, DMSO) | Inferred from structure |
| Melting Point | Data not publicly available | N/A |
| Boiling Point | Data not publicly available | N/A |
Synthesis and Purification
Retrosynthetic Analysis and Strategy
The most direct and industrially scalable approach to synthesizing Benzyl 4-aminoazepane-1-carboxylate is through the reductive amination of its ketone precursor, Benzyl 4-oxoazepane-1-carboxylate (CAS 83621-33-4).[3] This strategy is highly efficient and leverages a readily available starting material.
The key transformation involves the reaction of the ketone with an ammonia source to form an intermediate imine (or enamine), which is then reduced in situ to the desired primary amine. This one-pot procedure is favored for its operational simplicity and high yield.
Caption: Synthetic workflow via reductive amination.
Detailed Experimental Protocol
This protocol describes a standard, self-validating procedure for the synthesis of Benzyl 4-aminoazepane-1-carboxylate.
Materials:
-
Benzyl 4-oxoazepane-1-carboxylate (1.0 eq)
-
Ammonium acetate (NH₄OAc, 5-10 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 eq)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add Benzyl 4-oxoazepane-1-carboxylate (1.0 eq) and ammonium acetate (5-10 eq).
-
Solvent Addition: Add anhydrous DCE (or MeOH) to dissolve the reagents, typically to a concentration of 0.1-0.2 M with respect to the ketone.
-
Initiation: Stir the mixture at room temperature for 30-60 minutes. This allows for the formation of the key iminium intermediate. The use of ammonium acetate provides both the ammonia source and the mild acidic catalysis needed for imine formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 15 minutes. NaBH(OAc)₃ is the preferred reducing agent as it is mild, selective for the iminium ion over the ketone, and does not reduce the Cbz group. An exothermic reaction may be observed; maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is fully consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product is typically purified by flash column chromatography on silica gel. A gradient elution system of 0-10% methanol in dichloromethane is effective. To prevent tailing of the amine product on the acidic silica gel, it is highly recommended to add 0.5-1% triethylamine to the eluent.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the final compound.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Confirmation | Signals corresponding to the benzyl protons (δ ~7.3 ppm, 5H), the benzylic CH₂ (δ ~5.1 ppm, 2H), and distinct multiplets for the azepane ring protons. The proton at the 4-position (CH-NH₂) would appear as a characteristic multiplet. |
| ¹³C NMR | Carbon Skeleton Analysis | Resonances for the aromatic carbons, the carbonyl of the carbamate (δ ~155 ppm), the benzylic carbon, and the aliphatic carbons of the azepane ring. |
| LC-MS | Purity & MW Confirmation | A single major peak in the chromatogram (purity >95%). The mass spectrum should show the [M+H]⁺ ion at m/z 249.15. |
| HPLC | Purity Assessment | A standard method would use a C18 reverse-phase column with a mobile phase of acetonitrile and water (containing 0.1% TFA or formic acid) and UV detection at ~210 nm and 254 nm.[4] |
Applications in Drug Discovery
Benzyl 4-aminoazepane-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value intermediate. Its utility lies in its role as a versatile scaffold for constructing libraries of compounds for screening.
-
Scaffold for Combinatorial Chemistry: The primary amine provides a convenient attachment point for a wide array of carboxylic acids (via amidation) or aldehydes/ketones (via reductive amination), enabling the rapid generation of diverse compound libraries.
-
Synthesis of Bioactive Molecules: The azepane motif is present in various CNS-active agents, kinase inhibitors, and other therapeutic candidates. This building block allows for the strategic incorporation of this privileged scaffold. For instance, related diazepane carboxylates are key intermediates in the synthesis of orexin receptor antagonists like suvorexant.[5] Similarly, substituted piperidines, close structural analogs, are used to synthesize serotonin and norepinephrine reuptake inhibitors.[6] The principles used in these syntheses are directly applicable to derivatizing Benzyl 4-aminoazepane-1-carboxylate.
-
Fragment-Based Drug Design (FBDD): The core structure can be used as a fragment for screening against biological targets, with subsequent elaboration guided by structural biology data.
Safety, Handling, and Storage
Hazard Identification
While specific toxicological data for this compound is not thoroughly investigated, data from structurally similar amino-heterocycles and benzyl carbamates suggest the following potential hazards.[7][8][9]
| Hazard Type | GHS Statement | Precaution |
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/clothing.[7] |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye/face protection.[7] |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist.[7] |
| Ingestion | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling.[10] |
Recommended Handling Procedures
Standard laboratory hygiene and safety practices should be strictly followed.
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Minimize dust generation and accumulation. Wash hands thoroughly after handling.[7]
Storage Conditions
Proper storage is crucial to maintain the compound's integrity.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[10][11]
-
Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., Nitrogen or Argon) to prevent gradual degradation.
-
Temperature: Store in a cool, dry place. For long-term stability, storage in a freezer at -20°C is recommended.[10]
References
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. 885966-14-3|Benzyl 4-aminoazepane-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. Benzyl 4-oxoazepane-1-carboxylate AldrichCPR 83621-33-4 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof - Google Patents [patents.google.com]
- 6. Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. 1-Benzyl-4-(phenylamino)piperidine-4-carboxylic acid | C19H22N2O2 | CID 43544 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. capotchem.cn [capotchem.cn]
- 10. file.bldpharm.com [file.bldpharm.com]
- 11. combi-blocks.com [combi-blocks.com]
Introduction: The Rationale for Targeting PDE9A
An In-depth Technical Guide to PF-04447943 (CAS 885966-14-3): A Selective PDE9A Inhibitor for Neurodegenerative and Vascular Diseases
This technical guide provides a comprehensive overview of PF-04447943, a potent and selective phosphodiesterase 9A (PDE9A) inhibitor. It is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for cognitive and vascular disorders. This document delves into the compound's mechanism of action, pharmacological profile, and key experimental protocols, offering field-proven insights to guide future research and development.
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular function by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). The cGMP signaling pathway, in particular, is crucial for various physiological processes, including synaptic plasticity, vascular smooth muscle relaxation, and inflammation.[1] PDE9A is the PDE with the highest affinity for cGMP, making it a critical regulator of cGMP levels in tissues where it is expressed, such as the brain, particularly the cortex and hippocampus.[2]
Inhibition of PDE9A presents a compelling therapeutic strategy. By preventing the degradation of cGMP, PDE9A inhibitors elevate its intracellular concentration, thereby amplifying the downstream signaling of the nitric oxide (NO)/cGMP pathway.[3] This enhancement of cGMP signaling is hypothesized to improve cognitive function, reduce neuroinflammation, and mitigate vascular occlusion. PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) emerged from structure-based drug design as a highly potent and selective PDE9A inhibitor.[2][4][]
Physicochemical and Pharmacokinetic Profile
A thorough understanding of a compound's properties is fundamental to experimental design and interpretation.
| Property | Value | Source |
| CAS Number | 885966-14-3 (Note: Some sources incorrectly associate this CAS with Benzyl 4-aminoazepane-1-carboxylate) | [6] |
| Molecular Formula | C₂₀H₂₅N₇O₂ | |
| Molecular Weight | 395.46 g/mol | |
| Solubility | DMSO: 50 mg/mL | |
| Blood-Brain Barrier | Permeant | |
| Rat Pharmacokinetics | t₁/₂ = 4.9 h; Tₘₐₓ = 0.3 h (oral) |
Mechanism of Action: Enhancing cGMP Signaling
PF-04447943 exerts its pharmacological effects by competitively inhibiting the catalytic site of PDE9A. This leads to an accumulation of cGMP in neuronal and endothelial cells, activating cGMP-dependent protein kinase G (PKG). The activation of the PKG pathway triggers a cascade of downstream events, including the phosphorylation of the cAMP response element-binding protein (CREB), which is pivotal for synaptic plasticity and memory formation.[7]
Caption: Mechanism of action for PF-04447943.
Potency and Selectivity Profile
The therapeutic utility of an enzyme inhibitor is critically dependent on its potency and selectivity. PF-04447943 was engineered for high affinity to PDE9A with minimal off-target activity against other PDE families.
| Target | IC₅₀ / Kᵢ | Species | Notes | Source |
| PDE9A | Kᵢ = 2.8 nM | Human | High Potency | [8] |
| PDE9A | Kᵢ = 4.5 nM | Rhesus | [8] | |
| PDE9A | Kᵢ = 18 nM | Rat | [8] | |
| PDE1C | IC₅₀ = 1394 nM | Human | >150-fold selectivity vs. PDE1C | [4] |
| Other PDEs (1-8, 10, 11) | Kᵢ > 5 µM | Human | High selectivity across the PDE family |
Causality Insight: The high selectivity for PDE9A is crucial for minimizing side effects that could arise from modulating other PDE-regulated pathways. For instance, inhibition of PDE5 can lead to vasodilation and is the mechanism of drugs for erectile dysfunction, while PDE3 inhibition can have cardiotonic effects. The targeted action of PF-04447943 on PDE9A allows for a more focused therapeutic intervention on cGMP signaling in the brain.
Key Preclinical and Clinical Findings
Cognitive Enhancement in Rodent Models
PF-04447943 has demonstrated efficacy in various preclinical models of cognitive impairment.
-
Synaptic Plasticity: At concentrations of 30-100 nM, PF-04447943 significantly increased neurite outgrowth and synapse formation in cultured hippocampal neurons.[2][8] It also facilitated long-term potentiation (LTP) in hippocampal slices, a cellular correlate of learning and memory.[8]
-
Behavioral Models: Oral administration of PF-04447943 (1-3 mg/kg) improved performance in rodent cognition assays, including the mouse Y-maze and social recognition tasks.[8] It also reversed scopolamine-induced cognitive deficits, suggesting a potential to counteract cholinergic dysfunction.[3]
Clinical Trials in Alzheimer's Disease
Based on promising preclinical data, PF-04447943 advanced into clinical trials for Alzheimer's disease (AD).
-
A Phase 2 multicenter, double-blind, placebo-controlled study evaluated the efficacy and safety of PF-04447943 (25 mg twice daily) in patients with mild to moderate AD over 12 weeks.[9]
-
Outcome: The trial did not meet its primary endpoint. There was no statistically significant improvement in the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-cog) or other secondary outcomes compared to placebo.[9][10]
-
Safety: The drug was generally well-tolerated, with a higher incidence of gastrointestinal adverse events like diarrhea and nausea compared to placebo.[9]
Expert Insight: The discrepancy between robust preclinical efficacy and the lack of clinical benefit in AD is a common challenge in CNS drug development. This may be due to the complexity of AD pathology, the specific patient population, or the duration of treatment. While the AD trial was unsuccessful, it does not preclude the compound's potential utility in other diseases where PDE9A-mediated cGMP regulation is paramount.
Vaso-occlusion in Sickle Cell Disease (SCD)
A Phase 1b study investigated PF-04447943 in patients with stable SCD. The rationale was that by elevating cGMP, the drug could reduce the adhesion of blood cells to the endothelium, a key event in vaso-occlusive crises.
-
Outcome: Treatment with PF-04447943 significantly reduced the number and size of circulating monocyte-platelet and neutrophil-platelet aggregates and lowered levels of the adhesion molecule soluble E-selectin.[11]
Anti-inflammatory and Antioxidant Effects
Recent studies have explored the role of PF-04447943 in inflammatory conditions. In a mouse model of DSS-induced colitis, the compound reversed weight loss and mucosal damage in a dose-dependent manner.[13] The mechanism involved the suppression of oxidative stress and inflammation, partly through the upregulation of the Nrf-2 antioxidant pathway.[13]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, with built-in controls and clear endpoints.
In Vitro PDE9A Inhibition Assay
This protocol determines the IC₅₀ of a test compound against recombinant human PDE9A. The causality is direct: a potent inhibitor will prevent the hydrolysis of cGMP, leading to a higher signal in the detection step.
Caption: Workflow for an in vitro PDE9A enzymatic assay.
Step-by-Step Methodology:
-
Compound Preparation: Serially dilute PF-04447943 in DMSO, followed by a further dilution in assay buffer to the desired final concentrations.
-
Reaction Setup: In a 96-well plate, add assay buffer, the test compound dilution, and recombinant human PDE9A enzyme. Include controls for 100% activity (DMSO vehicle) and 0% activity (no enzyme).
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate for 30-60 minutes at 37°C. The precise time should be within the linear range of the enzyme kinetics, determined during assay validation.
-
Termination and Detection: Stop the reaction and measure the amount of remaining cGMP using a commercially available detection kit (e.g., PDE-Glo™ from Promega), which converts the product (5'-GMP) into a luminescent signal.
-
Data Analysis: Normalize the data to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Quantification of PF-04447943 in Plasma
This protocol describes the quantification of PF-04447943 in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard for bioanalysis in drug development.[11]
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of an internal standard (a structurally similar molecule not present in the sample) in acetonitrile. This step serves to precipitate proteins and provide a reference for quantification.
-
Vortex vigorously for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject a small volume (e.g., 5-10 µL) onto a reverse-phase C18 HPLC column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B). The gradient allows for the efficient separation of the analyte from matrix components.
-
The column eluent is directed into the mass spectrometer.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for both PF-04447943 and the internal standard. This provides high selectivity and sensitivity.
-
-
Quantification:
-
Generate a standard curve by spiking known concentrations of PF-04447943 into blank plasma and processing as described above.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Determine the concentration of PF-04447943 in the unknown samples by interpolating their peak area ratios from the standard curve.
-
Conclusion and Future Outlook
PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that effectively modulates the cGMP signaling pathway. While it did not demonstrate efficacy in a Phase 2 trial for Alzheimer's disease, the compound has shown significant promise in preclinical models of cognition and inflammation, and in a clinical study related to sickle cell disease.[9][11]
The divergence between preclinical and clinical outcomes in AD highlights the complexities of translating neuroprotective strategies. However, the positive biomarker data in SCD and the anti-inflammatory effects observed in colitis models suggest that the therapeutic potential of PF-04447943 may be realized in diseases with a more direct link to cGMP-mediated vascular and inflammatory pathways.[11][13] Future research should focus on these areas, leveraging the compound as a valuable tool to further probe the role of PDE9A in human health and disease.
References
- 1. youtube.com [youtube.com]
- 2. PF-04447943 | CAS:1082744-20-4 | PDE9 inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 attenuates a scopolamine-induced deficit in a novel rodent attention task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. axonmedchem.com [axonmedchem.com]
- 6. 2abiotech.net [2abiotech.net]
- 7. researchgate.net [researchgate.net]
- 8. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of a Phosphodiesterase 9A Inhibitor as a Potential Hypoglycemic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. PDE9 Inhibitor PF-04447943 Attenuates DSS-Induced Colitis by Suppressing Oxidative Stress, Inflammation, and Regulating T-Cell Polarization - PMC [pmc.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, has firmly established itself as a privileged scaffold in the landscape of medicinal chemistry. Its inherent three-dimensional architecture, coupled with its synthetic accessibility, provides a versatile platform for the development of novel therapeutics. This guide offers a comprehensive exploration of the azepane core, delving into its strategic importance in drug design, key synthetic methodologies, and its role in the modulation of critical biological pathways. We will dissect the structure-activity relationships of prominent azepane-containing compounds, provide detailed experimental protocols for their synthesis and evaluation, and visualize their mechanisms of action to furnish researchers and drug development professionals with a thorough understanding of this pivotal chemical entity.
The Strategic Value of the Azepane Scaffold in Drug Discovery
The azepane ring, a saturated seven-membered amine, offers several distinct advantages in the design of bioactive molecules. Its non-planar, flexible conformation allows for the exploration of a wider chemical space compared to more rigid five- and six-membered rings, enabling more precise and potent interactions with biological targets.[1] This conformational diversity is a key factor in its bioactivity.[1] The nitrogen atom within the ring provides a crucial site for hydrogen bonding and can be readily functionalized to modulate physicochemical properties such as solubility and lipophilicity, which are critical for optimizing pharmacokinetic profiles.
The versatility of the azepane scaffold is underscored by its presence in a number of FDA-approved drugs and numerous clinical candidates.[2][3] These compounds span a wide range of therapeutic areas, including but not limited to oncology, neurodegenerative diseases, and metabolic disorders, highlighting the broad applicability of this heterocyclic system.[2][3]
Navigating the Synthetic Landscape: Construction of the Azepane Core
The synthesis of the azepane ring can be approached through several strategic disconnections, with the choice of method often dictated by the desired substitution pattern and stereochemistry. Key strategies include ring-closing reactions, ring-expansion reactions, and multi-step sequences from acyclic precursors.[4]
One of the most powerful techniques for constructing the azepine ring is Ring-Closing Metathesis (RCM), which utilizes ruthenium-based catalysts to cyclize a diene precursor. The resulting unsaturated azepine can then be readily reduced to the saturated azepane scaffold.[5] Another prominent approach involves the Beckmann rearrangement of a suitably substituted cyclohexanone oxime, which provides a direct route to a lactam that can be subsequently reduced to the azepane.
A notable example of a complex, medicinally relevant azepane-containing natural product is Balanol. Its synthesis has been a significant challenge and has led to the development of elegant and robust synthetic strategies for the construction of highly functionalized azepane cores.[2][6]
Featured Synthetic Protocol: Synthesis of a Balanol Hexahydroazepine Core Analogue
This protocol outlines a representative multi-step synthesis of a chiral hexahydroazepine fragment, a key component of the potent protein kinase C inhibitor, Balanol.[7] This synthesis showcases a convergent approach, starting from readily available chiral precursors.
Step 1: Synthesis of the Benzophenone Fragment
-
To a solution of a suitable bromo-aromatic compound (1.0 eq) in anhydrous THF at -78 °C, add n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
Add a solution of an appropriate aromatic aldehyde (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting benzylic alcohol by column chromatography.
-
To a solution of the alcohol (1.0 eq) in dichloromethane, add tetrapropylammonium perruthenate (TPAP) (0.1 eq) and N-methylmorpholine N-oxide (NMO) (1.5 eq).
-
Stir the reaction at room temperature for 2 hours.
-
Dilute the reaction with dichloromethane, wash with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the benzophenone derivative.[7]
Step 2: Synthesis of the Azepane Core and Coupling
-
The synthesis of the chiral azepane fragment can be achieved via various methods, including asymmetric epoxidation and subsequent ring-opening with an amine, followed by cyclization.[8]
-
Once the protected azepane fragment with a free hydroxyl group is synthesized, it is coupled with the benzophenone carboxylic acid derivative from Step 1.
-
To a solution of the benzophenone acid (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).
-
Stir for 15 minutes, then add the azepane fragment (1.1 eq).
-
Stir the reaction at room temperature overnight.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 and brine.
-
Dry, concentrate, and purify by column chromatography to yield the coupled product.
-
Final deprotection steps will yield the Balanol analogue.
Azepane Derivatives in Oncology: Targeting the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[9] Its hyperactivation is a common feature in many human cancers, making it a prime target for anticancer drug development.[10][11] Several studies have demonstrated the potential of azepine-based compounds to inhibit this crucial pathway.[12][13]
A series of novel substituted diazepines and oxazepines were synthesized and evaluated for their ability to inhibit the PI3K/Akt pathway in colorectal carcinoma.[12] The in-silico docking studies and subsequent in-vitro testing revealed that these compounds could effectively target key components of this pathway.
Quantitative Data Presentation: Anticancer Activity of Azepine Derivatives
The following table summarizes the cytotoxic activity of representative azepine derivatives against the Caco-2 colorectal cancer cell line and their binding energies with key proteins in the PI3K/Akt pathway.
| Compound | Cell Line | IC50 (µM)[12] | Target Protein | Binding Energy (kcal/mol)[12] |
| 4a | Caco-2 | 8.445 ± 2.26 | PI3K | -10.9 |
| Akt | -10.3 | |||
| 7a | Caco-2 | 33.04 ± 2.06 | PI3K | -10.6 |
| Akt | -10.4 |
Lower IC50 values indicate higher cytotoxic potency. More negative binding energy values suggest stronger binding affinity.
The data clearly indicates that compound 4a exhibits significant cytotoxicity against Caco-2 cells.[12] Further biological evaluation demonstrated that these compounds suppressed PI3K/Akt proteins, induced the generation of reactive oxygen species (ROS), and led to cell cycle arrest and apoptosis.[12] Specifically, they were shown to upregulate the expression of the tumor suppressor gene TSC2, which inhibits mTOR.[12]
Signaling Pathway Visualization
The following diagram illustrates the simplified PI3K/Akt/mTOR signaling pathway and the proposed point of intervention by the azepine-based inhibitors.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by azepine derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
1. Cell Seeding: a. Plate cancer cells (e.g., Caco-2) in a 96-well plate at a density of 1 x 10^4 cells/well. b. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment: a. Prepare serial dilutions of the azepane-containing compounds in culture medium. b. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. c. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). d. Incubate the plates for 48 hours at 37°C.
3. MTT Addition and Incubation: a. After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. b. Incubate for an additional 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization of Formazan: a. Carefully remove the medium containing MTT. b. Add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to the vehicle control. c. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[14]
Azepane Scaffolds in Neurodegenerative Diseases: BACE1 Inhibition for Alzheimer's Disease
Alzheimer's disease is characterized by the accumulation of amyloid-β (Aβ) peptides in the brain. The production of Aβ is initiated by the cleavage of the amyloid precursor protein (APP) by the enzyme β-site APP cleaving enzyme 1 (BACE1).[15] Therefore, the inhibition of BACE1 is a major therapeutic strategy for the treatment of Alzheimer's disease. Azepane-based compounds have emerged as promising BACE1 inhibitors.[14]
The design of these inhibitors often focuses on mimicking the transition state of the APP cleavage reaction. The azepane scaffold can serve as a rigid core to correctly position the pharmacophoric elements that interact with the active site of BACE1.
Experimental Protocol: BACE1 Enzymatic Assay
This fluorometric assay measures the activity of BACE1.
1. Reagent Preparation: a. Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 4.5). b. Prepare a solution of a fluorogenic BACE1 substrate. c. Prepare a solution of recombinant human BACE1 enzyme.
2. Inhibitor Preparation: a. Prepare serial dilutions of the azepane-containing test compounds.
3. Assay Setup: a. In a 96-well black plate, add the assay buffer. b. Add the BACE1 enzyme to all wells except the blank. c. Add the test compound or a known BACE1 inhibitor (positive control).
4. Reaction Initiation and Incubation: a. Initiate the reaction by adding the BACE1 substrate to all wells. b. Incubate the plate at 37°C for 60 minutes in the dark.
5. Fluorescence Measurement and Data Analysis: a. Measure the fluorescence intensity using a microplate reader (e.g., excitation at 320 nm and emission at 405 nm). b. Calculate the percentage of BACE1 inhibition for each compound concentration. c. Determine the IC50 value.[14]
Conclusion and Future Perspectives
The azepane scaffold continues to be a highly valuable and versatile platform in medicinal chemistry. Its unique structural and physicochemical properties have enabled the development of a diverse range of bioactive compounds targeting numerous diseases. The examples highlighted in this guide, from anticancer agents that modulate the PI3K/Akt/mTOR pathway to BACE1 inhibitors for Alzheimer's disease, showcase the broad therapeutic potential of azepane-based molecules.
Future research in this area will likely focus on the development of novel and more efficient synthetic methodologies to access increasingly complex and diverse azepane derivatives. A deeper understanding of the conformational preferences of the azepane ring and its influence on biological activity will further empower rational drug design. As our knowledge of complex biological pathways continues to expand, the azepane scaffold is poised to remain a critical tool for the discovery of the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A unified approach to the important protein kinase inhibitor balanol and a proposed analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Attacking the PI3K/Akt/mTOR signaling pathway for targeted therapeutic treatment in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and molecular docking of novel substituted azepines as inhibitors of PI3K/Akt/TSC2/mTOR signaling pathway in colorectal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Discovery of an APP-selective BACE1 inhibitor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
The Azepane Scaffold: A Privileged Structure in CNS Drug Discovery with a Focus on the Biological Potential of Cbz-Protected Aminoazepanes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The seven-membered nitrogen-containing heterocycle, azepane, represents a "privileged scaffold" in medicinal chemistry, frequently incorporated into therapeutic agents targeting a wide array of diseases, particularly those of the central nervous system (CNS).[1] The conformational flexibility of the azepane ring allows for optimal binding to diverse biological targets. The introduction of a carbobenzyloxy (Cbz) protecting group on an amino-substituted azepane not only serves as a crucial synthetic handle but also has the potential to contribute directly to the compound's biological activity profile. This guide explores the synthesis and hypothesized biological activities of Cbz-protected aminoazepanes, with a particular focus on their potential as anticonvulsant agents, drawing upon robust evidence from structurally related compounds.
The Azepane Moiety: A Cornerstone in CNS-Active Pharmaceuticals
The azepane ring is a recurring motif in a multitude of biologically active compounds.[1] Its prevalence in CNS drug discovery can be attributed to its unique three-dimensional structure, which provides an excellent framework for the spatial presentation of pharmacophoric elements. This structural feature enables interactions with a variety of receptors and enzymes within the CNS. Several FDA-approved drugs incorporate the azepane scaffold, highlighting its therapeutic relevance.[1]
Synthesis of the Cbz-Protected Aminoazepane Core
The controlled and stereoselective synthesis of the Cbz-protected aminoazepane scaffold is a critical first step in the exploration of its biological activity. A notable and efficient method involves a biocatalytic cascade reaction.
Enzymatic Cascade for Enantiopure L-3-N-Cbz-Aminoazepane
An innovative approach utilizes a multi-enzyme cascade with variants of galactose oxidase (GOase) and an imine reductase (IRED) to convert N-Cbz-protected L-lysinol to L-3-N-Cbz-aminoazepane. This method is advantageous as it can yield enantiomerically pure products, which is often crucial for therapeutic efficacy and safety.
Experimental Protocol: Biocatalytic Synthesis of L-3-N-Cbz-Aminoazepane
-
Reaction Setup: In a suitable reaction vessel, combine NaPi buffer (pH 7.5) with the N-Cbz-protected L-lysinol substrate to a final concentration of 3 mM.
-
Enzyme Addition: Add the selected variants of galactose oxidase and imine reductase to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C with agitation (e.g., 200 rpm) for 16 hours.
-
Monitoring: Monitor the progress of the reaction by analytical methods such as GC-FID.
-
Work-up and Purification: Upon completion, the reaction mixture is worked up, and the product is purified using standard chromatographic techniques to yield the desired L-3-N-Cbz-aminoazepane.
Caption: Biocatalytic synthesis of L-3-N-Cbz-aminoazepane.
Hypothesized Biological Activity: Anticonvulsant Potential
While direct experimental data on the biological activity of Cbz-protected aminoazepanes is emerging, a compelling hypothesis for their anticonvulsant potential can be formulated based on structure-activity relationships (SAR) with closely related compounds. Significant anticonvulsant activity has been reported for N-Cbz-alpha-amino-succinimides and N-Cbz-alpha-amino-glutarimides.[2] These findings strongly suggest that the N-Cbz-amino moiety is a key pharmacophore for this activity.
The primary screening models for anticonvulsant drugs are the Maximal Electroshock (MES) and subcutaneous Pentylenetetrazole (scPTZ) tests in rodents. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
Structure-Activity Relationship Insights from Analogous Compounds
Studies on N-Cbz-alpha-amino-N-alkoxysuccinimides have revealed that these compounds exhibit significant activity in the scPTZ test, with the (R)-N-Cbz-alpha-amino-N-benzyloxysuccinimide being the most potent.[2] The anticonvulsant activity was found to be dependent on the N-substituted group.[2]
| Compound Class | Test Model | Most Active Compound | ED50 (mg/kg) |
| N-Cbz-α-amino-N-alkoxysuccinimides | scPTZ | (R)-N-Cbz-α-amino-N-benzyloxysuccinimide | 62.5 |
Table 1: Anticonvulsant activity of N-Cbz-protected succinimide derivatives.[2]
The structural similarity between the succinimide/glutarimide rings and the azepane ring suggests that Cbz-protected aminoazepanes are promising candidates for anticonvulsant activity. The larger, more flexible azepane ring may offer advantages in terms of binding to anticonvulsant targets.
References
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to 4-Aminoazepane Derivatives: Synthesis, Properties, and Therapeutic Potential
The azepane scaffold, a seven-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry. Its inherent three-dimensional character and conformational flexibility make it an attractive core for the design of novel therapeutic agents targeting a wide array of biological targets.[1] This guide provides a comprehensive technical overview of a specific, yet underexplored, class of these compounds: 4-aminoazepane derivatives. By synthesizing information from existing literature on azepanes and related amino-heterocycles, this document aims to equip researchers with the foundational knowledge and practical insights necessary to explore the chemistry and therapeutic potential of this promising compound class.
While direct literature exclusively focused on 4-aminoazepane derivatives is emerging, this guide will extrapolate from the broader knowledge of azepane chemistry and the well-established principles of medicinal chemistry to provide a robust framework for future research and development.
The Azepane Scaffold: A Foundation for Drug Discovery
The azepane ring system is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals.[2][3] Its non-planar, flexible nature allows for the precise spatial orientation of substituents, enabling optimal interactions with biological macromolecules. Over 20 drugs containing the azepane moiety have received FDA approval for a variety of indications, underscoring the therapeutic relevance of this scaffold.[2] The introduction of an amino group at the 4-position of the azepane ring introduces a key functional handle for further derivatization and a potential key interaction point with biological targets, opening up new avenues for drug design.
Synthetic Strategies for Accessing the 4-Aminoazepane Core
The synthesis of functionalized azepanes can be challenging due to the entropic penalty associated with forming a seven-membered ring. However, several strategies have been developed for the construction of the azepane skeleton, which can be adapted for the synthesis of 4-aminoazepane precursors.
Ring Expansion Methodologies
Ring expansion of smaller, more readily accessible cyclic precursors is a powerful strategy for the synthesis of azepanes.
Protocol: Tiffeneau-Demjanov Type Ring Expansion
This protocol describes a potential pathway to a 4-aminoazepane precursor starting from a readily available piperidine derivative.
Step 1: Synthesis of 4-Amino-1-benzyl-4-(hydroxymethyl)piperidine
-
To a solution of 1-benzylpiperidin-4-one in a suitable solvent (e.g., THF), add trimethylsilyl cyanide (TMSCN) and a catalytic amount of a Lewis acid (e.g., ZnI2).
-
Stir the reaction mixture at room temperature until the formation of the cyanohydrin is complete (monitored by TLC or LC-MS).
-
Carefully reduce the nitrile group using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an appropriate solvent like THF at 0 °C to room temperature.
-
Work up the reaction to isolate the desired 4-amino-1-benzyl-4-(hydroxymethyl)piperidine.
Step 2: Diazotization and Ring Expansion
-
Dissolve the amino alcohol from Step 1 in an acidic aqueous solution (e.g., dilute HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite (NaNO2) dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours. The diazotization of the primary amine followed by a concerted rearrangement will lead to the formation of the azepan-4-one.
Step 3: Reductive Amination to 4-Aminoazepane
-
The resulting 1-benzylazepan-4-one can be subjected to reductive amination with a desired amine (or ammonia equivalent) in the presence of a reducing agent like sodium triacetoxyborohydride to yield the target 4-aminoazepane derivative.
Cyclization Strategies
Intramolecular cyclization of acyclic precursors is another common approach to constructing the azepane ring.
Figure 1: General workflow for azepane synthesis via intramolecular cyclization.
Biological Activities of Azepane Derivatives: A Landscape of Therapeutic Potential
Azepane derivatives have demonstrated a wide spectrum of pharmacological activities, highlighting the versatility of this scaffold in drug discovery.[2] While specific data for 4-aminoazepane derivatives is limited, the known activities of other substituted azepanes provide a strong rationale for their investigation.
| Therapeutic Area | Target/Mechanism of Action | Example Azepane-Containing Drugs/Candidates | Reference |
| Oncology | Kinase inhibition, Tubulin polymerization inhibition | (-)-Balanol (Protein Kinase inhibitor) | [1] |
| Infectious Diseases | Anti-tubercular, Antimicrobial | - | [2] |
| Neuroscience | Histamine H3 receptor antagonism, Anticonvulsant activity, N-type calcium channel blockers | Azelastine | [1][4] |
| Metabolic Diseases | α-Glucosidase inhibition, Antidiabetic | Tolazamide | [1] |
Table 1: Selected therapeutic applications of azepane derivatives.
The introduction of a 4-amino group could modulate the pharmacokinetic and pharmacodynamic properties of these derivatives, potentially leading to enhanced potency, selectivity, or improved safety profiles. For instance, in the context of kinase inhibition, the amino group could serve as a key hydrogen bond donor or acceptor, improving binding affinity to the ATP-binding pocket.
Structure-Activity Relationships (SAR) of Substituted Azepanes
The biological activity of azepane derivatives is highly dependent on the nature and stereochemistry of the substituents on the seven-membered ring.
Impact of Ring Substitution
Studies on azepan-3-one based cathepsin K inhibitors have shown that the position and stereochemistry of methyl substituents on the azepane ring significantly influence both inhibitory potency and pharmacokinetic properties.[5][6] For example, a 4S-7-cis-methylazepanone analogue demonstrated a significant improvement in oral bioavailability and in vivo clearance compared to the unsubstituted parent compound.[5] This highlights the profound impact that even small structural modifications to the azepane core can have on the overall pharmacological profile.
Insights from 4-Aminopiperidine Analogs
In the absence of extensive SAR data for 4-aminoazepanes, the well-studied 4-aminopiperidine scaffold can serve as a valuable surrogate. Research on 4-aminopiperidine derivatives as N-type calcium channel blockers has demonstrated that decoration of both the ring nitrogen and the 4-amino group with various alkyl and acyl moieties can be used to fine-tune activity.[4] This suggests that a similar diversity-oriented approach to the derivatization of the 4-aminoazepane core could lead to the discovery of potent and selective modulators of various biological targets.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Introduction to Cbz protecting group in synthesis
An In-Depth Technical Guide to the Carboxybenzyl (Cbz) Protecting Group in Synthesis
For the modern researcher, scientist, and drug development professional, the strategic manipulation of functional groups is fundamental to the successful synthesis of complex molecules. Within the arsenal of synthetic tools, protecting groups stand as indispensable instruments of control, enabling chemists to mask the reactivity of a specific functional group while transformations are carried out elsewhere in the molecule. Among these, the Carboxybenzyl (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas in 1932, represents a cornerstone in the history and practice of organic synthesis, particularly in the realm of peptide chemistry. Its introduction revolutionized the field, providing the first truly reliable method for the controlled, stepwise synthesis of peptides.[1]
This guide offers a comprehensive technical overview of the Cbz protecting group, from its fundamental principles and mechanisms to field-proven experimental protocols and strategic applications. It is designed to equip the reader with the expert insights necessary to effectively implement Cbz protection strategies in their own synthetic endeavors.
The Cbz Group: A Strategic Overview
The Cbz group, chemically a benzyloxycarbonyl group, is primarily used to protect amine functionalities by converting them into significantly less nucleophilic carbamates.[2][3] This masking of the amine's reactivity is crucial in multi-step syntheses to prevent unwanted side reactions.[4] The utility of the Cbz group is rooted in its robust stability across a wide range of reaction conditions, including basic and mildly acidic media, coupled with its susceptibility to cleavage under specific, mild conditions.[1][5]
Key Attributes of the Cbz Protecting Group:
-
Stability: Stable to a variety of non-reductive reaction conditions.
-
Cleavage: Readily removed by catalytic hydrogenolysis, and also by certain acidic or other reductive methods.[6]
-
Crystallinity: Cbz-protected compounds often exhibit enhanced crystallinity, facilitating purification.[6]
-
Orthogonality: The Cbz group is orthogonal to several other common protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, allowing for selective deprotection strategies in complex syntheses.[2][7]
Mechanism of Cbz Protection
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl or Z-Cl) under basic conditions.[8][5] The reaction proceeds via a nucleophilic acyl substitution mechanism.
The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of benzyl chloroformate.[9] The subsequent departure of the chloride leaving group and neutralization of the resulting protonated amine by a base yields the stable Cbz-protected carbamate.[5]
The choice of base is critical. While strong bases like NaOH can be used, weaker bases such as sodium carbonate or sodium bicarbonate are often preferred, particularly in the protection of chiral amino acids, to minimize the risk of racemization.[6][9] The reaction is typically performed in a biphasic system (e.g., water/dioxane) or in an organic solvent with an organic base like triethylamine or diisopropylethylamine (DIPEA).[8]
Experimental Protocol: Cbz Protection of an Amino Acid
This protocol is a representative example for the N-protection of an amino acid using benzyl chloroformate under Schotten-Baumann conditions.
Materials:
-
Amino acid (1.0 equivalent)
-
Sodium carbonate (2.5 equivalents)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)[10]
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate or Dichloromethane
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Ice bath
Procedure:
-
Dissolution: Dissolve the amino acid (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) in a flask, cooling the mixture in an ice bath.[1]
-
Addition of Cbz-Cl: While maintaining the temperature below 5 °C and stirring vigorously, add benzyl chloroformate (1.1 equivalents) dropwise.[1] The causality for slow, cold addition is to control the exothermic reaction and minimize the hydrolysis of the highly reactive Cbz-Cl.[9]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate and benzyl alcohol byproduct.[1]
-
Acidification: Cool the separated aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl.[1] This protonates the carboxylate group of the amino acid, causing the Cbz-protected product to precipitate or become extractable into an organic solvent.
-
Extraction: Extract the product with a suitable organic solvent like ethyl acetate or dichloromethane (3 x volume of aqueous layer).[1]
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Cbz-protected amino acid.[1]
Mechanism of Cbz Deprotection
A significant advantage of the Cbz group is the variety of methods available for its removal, allowing for strategic flexibility in complex syntheses.
Catalytic Hydrogenolysis
The most common and mildest method for Cbz deprotection is catalytic hydrogenolysis.[5][6] This reaction involves hydrogen gas (H₂) and a palladium catalyst, typically 10% palladium on carbon (Pd/C).[1] The mechanism proceeds via cleavage of the benzylic C-O bond. This generates an unstable carbamic acid intermediate, which spontaneously decarboxylates to liberate the free amine, with toluene and carbon dioxide as the only byproducts.[5]
Catalytic Transfer Hydrogenation: An operationally simpler alternative to using hydrogen gas is catalytic transfer hydrogenation.[11] In this method, a hydrogen donor molecule, such as ammonium formate, formic acid, or cyclohexene, transfers hydrogen to the substrate in the presence of the palladium catalyst.[12] This technique avoids the need for specialized hydrogenation equipment.[11]
Experimental Protocol: Cbz Deprotection by Catalytic Hydrogenolysis
Materials:
-
Cbz-protected compound (1.0 equivalent)
-
10% Palladium on carbon (Pd/C, 5-10 mol%)
-
Methanol or Ethanol
-
Hydrogen source (balloon or hydrogenation apparatus)
-
Celite
Procedure:
-
Setup: In a flask suitable for hydrogenation, dissolve the Cbz-protected compound in a solvent such as methanol or ethanol.[1]
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times to ensure an inert atmosphere has been replaced by hydrogen.[1]
-
Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.[1] Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.
Acidic Cleavage
The Cbz group can also be cleaved under strong acidic conditions, such as with HBr in acetic acid or with strong Lewis acids.[5][6] This method is less common due to its harshness but is a valuable alternative when the substrate contains functional groups that are sensitive to hydrogenolysis (e.g., alkenes, alkynes, or certain sulfur-containing compounds). The mechanism involves protonation of the carbamate followed by nucleophilic attack of the bromide ion at the benzylic carbon (SN2) or formation of a benzyl carbocation (SN1), which is then trapped.[5]
Strategic Considerations and Orthogonality
The true power of the Cbz group is realized in the context of a multi-step synthesis requiring multiple protecting groups. The ability to selectively remove one protecting group in the presence of others is known as orthogonality.[7][13] The Cbz group forms an orthogonal set with the acid-labile Boc group and the base-labile Fmoc group.[7][14]
| Protecting Group | Deprotection Condition | Stability of Other Groups Under These Conditions |
| Cbz | H₂, Pd/C (Catalytic Hydrogenolysis)[7] | Boc: Generally stable.[7] Fmoc: Generally stable, but can be cleaved under some conditions.[7] |
| Boc | Strong Acid (e.g., TFA)[15] | Cbz: Stable to moderate acid, but can be cleaved by strong acids like HBr.[2] Fmoc: Stable. |
| Fmoc | Base (e.g., 20% Piperidine in DMF)[7] | Cbz: Stable.[7] Boc: Generally stable.[7] |
This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and the synthesis of other complex natural products.[4][13]
Conclusion
The Carboxybenzyl (Cbz) protecting group, since its inception, has remained a vital tool for synthetic chemists. Its robust nature, coupled with mild and selective deprotection methods, provides a level of control that is essential for the synthesis of complex, polyfunctional molecules. A thorough understanding of its underlying mechanisms, reaction kinetics, and orthogonality with other protecting groups empowers researchers to design more efficient and elegant synthetic routes. As the demands for novel pharmaceuticals and complex materials continue to grow, the foundational strategies enabled by the Cbz group will undoubtedly continue to play a central role in the advancement of chemical science.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. proprep.com [proprep.com]
- 4. fiveable.me [fiveable.me]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. fiveable.me [fiveable.me]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
Discovery and significance of substituted azepanes in drug discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The seven-membered saturated nitrogen heterocycle, azepane, has emerged from the shadows of its five- and six-membered counterparts to become a scaffold of significant interest in modern medicinal chemistry.[1][2] Its inherent three-dimensionality and conformational flexibility offer a unique avenue to explore chemical space, leading to novel therapeutics with improved pharmacological profiles.[3][4] This guide provides a comprehensive overview of the discovery and significance of substituted azepanes in drug discovery. We will delve into the strategic rationale for their use, explore key synthetic methodologies with detailed protocols, and examine case studies of successful azepane-containing drugs. This document is intended to be a valuable resource for researchers and scientists in the field, offering both foundational knowledge and practical insights to accelerate the discovery of next-generation therapeutics.
The Strategic Value of the Azepane Core in Drug Design
Historically, medicinal chemistry has been dominated by five- and six-membered heterocyclic rings.[1][2] However, the drive for novel chemical matter with improved "drug-like" properties, such as enhanced solubility and metabolic stability, has led to a greater appreciation for saturated heterocycles.[4][5] The azepane scaffold, in particular, offers several distinct advantages:
-
Increased Three-Dimensionality: Compared to their planar aromatic counterparts, saturated heterocycles like azepane provide a more globular shape, allowing for a more extensive and specific exploration of protein binding pockets.[4]
-
Conformational Flexibility: The seven-membered ring of azepane is conformationally flexible, which can be crucial for its biological activity.[3][6] This flexibility allows the molecule to adopt multiple conformations to maximize favorable interactions with a biological target.[6]
-
Improved Physicochemical Properties: The incorporation of saturated rings can lead to better aqueous solubility and can mitigate issues related to arene oxidation, which are common with aromatic rings.[4]
-
Access to Novel Chemical Space: The relative underexploration of the azepane scaffold presents an opportunity to develop novel intellectual property and discover first-in-class therapeutics.[1][2]
The strategic incorporation of substituents onto the azepane ring allows for the fine-tuning of its conformational preferences, thereby influencing its bioactivity.[3] This ability to control the three-dimensional arrangement of pharmacophoric groups is a powerful tool in modern drug design.
Synthetic Strategies for Accessing Substituted Azepanes
The construction of the seven-membered azepane ring has historically been a synthetic challenge. However, recent advances in synthetic organic chemistry have provided a diverse toolbox for accessing a wide array of substituted azepanes.
Ring Expansion Reactions
A common and powerful strategy for the synthesis of azepanes involves the expansion of more readily available five- or six-membered rings.[6][7][8]
-
Beckmann Rearrangement: This classic reaction involves the acid-catalyzed rearrangement of a cyclohexanone oxime to a caprolactam, which can then be reduced to the corresponding azepane. While effective, this method can be limited by the availability of the substituted cyclohexanone precursor.[2]
-
Photochemical and Thermal Ring Expansion: These methods often involve the expansion of smaller rings like aryl azides, providing access to various azepine derivatives under specific reaction conditions.[7][8]
Dearomative Ring Expansion of Nitroarenes
A recent and innovative approach involves the photochemical dearomative ring expansion of nitroarenes.[1][2][9] This strategy allows for the preparation of complex and polysubstituted azepanes from simple starting materials.
-
Mechanism Overview: The process is initiated by blue light, which mediates the conversion of a nitro group into a singlet nitrene. This highly reactive intermediate then triggers the expansion of the six-membered aromatic ring into a seven-membered ring system. A subsequent hydrogenolysis step furnishes the final azepane product.[1][2]
This method is particularly attractive due to its modularity and the ability to translate the substitution pattern of the starting nitroarene directly to the azepane product.[2]
Catalytic and Chemoenzymatic Approaches
Modern catalytic methods have revolutionized the synthesis of chiral azepanes, providing access to enantiomerically pure compounds with high efficiency and selectivity.
-
Copper-Catalyzed Asymmetric Cyclization: Copper-catalyzed asymmetric intramolecular reductive or borylative cyclizations have been successfully employed for the synthesis of dibenzo[b,d]azepines with excellent diastereo- and enantioselectivities.[10][11]
-
Chemoenzymatic Synthesis: The combination of biocatalytic reduction and organolithium-mediated rearrangement offers a powerful route to enantioenriched 2-aryl azepanes.[12][13] This approach utilizes imine reductases or monoamine oxidases for the initial asymmetric transformation.
Experimental Protocol: Photochemical Dearomative Ring Expansion of a Nitroarene
This protocol is a generalized procedure based on the work of Leonori and coworkers.[1][2]
Materials:
-
Substituted Nitroarene (1.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane)
-
Blue LED light source (e.g., 450 nm)
-
Schlenk flask or similar reaction vessel
-
Stir bar
-
Hydrogen source (e.g., H-Cube) or Palladium on carbon (Pd/C) with a hydrogen balloon
-
Methanol or other suitable solvent for hydrogenation
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the substituted nitroarene in the anhydrous, degassed solvent to a concentration of approximately 0.05 M.
-
Photochemical Reaction: Place the reaction vessel in front of the blue LED light source and stir vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time will vary depending on the substrate.
-
Work-up: Once the starting material is consumed, remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
-
Hydrogenolysis: Dissolve the product from the photochemical step in a suitable solvent like methanol. For hydrogenation using an H-Cube, pass the solution through the catalyst cartridge according to the manufacturer's instructions. Alternatively, for batch hydrogenation, add 10 mol% Pd/C to the solution and place it under a hydrogen atmosphere (balloon). Stir vigorously until the reaction is complete (monitor by TLC or LC-MS).
-
Final Work-up and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent. Concentrate the filtrate under reduced pressure. The resulting substituted azepane can be purified by flash column chromatography or crystallization.
Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy and mass spectrometry of the final product. The disappearance of the aromatic signals and the appearance of aliphatic signals in the 1H NMR spectrum are indicative of the dearomatization and reduction steps.
Substituted Azepanes in Approved Drugs and Clinical Development
The therapeutic potential of the azepane scaffold is evidenced by its presence in a number of FDA-approved drugs and promising clinical candidates.[14][15][16]
| Drug Name | Therapeutic Class | Brief Mechanism of Action/Significance |
| Tolazamide | Antidiabetic | An oral hypoglycemic agent used in the management of type 2 diabetes.[3] |
| Azelastine | Antihistamine | A potent, second-generation histamine H1 antagonist used for the treatment of allergic rhinitis.[3] |
| Mecillinam | Antibiotic | A penicillin antibiotic that inhibits bacterial cell wall synthesis.[14][17] |
| Cetiedil | Vasodilator | Possesses vasodilating and anti-sickling properties.[14][17] |
| Nabazenil | Cannabinoid Receptor Modulator | A cannabinoid receptor agonist.[14][17] |
The diverse range of biological activities exhibited by these drugs highlights the versatility of the azepane scaffold.[15][16] Furthermore, numerous azepane derivatives are under investigation for a wide array of therapeutic applications, including as anticancer, anti-Alzheimer's, and anticonvulsant agents.[14][16]
Visualizing Key Concepts
General Structure of a Substituted Azepane
Caption: General chemical structure of a substituted azepane ring.
Synthetic Workflow: From Nitroarene to Azepane
Caption: A simplified workflow for the synthesis of polysubstituted azepanes.
Future Perspectives and Conclusion
The exploration of substituted azepanes in drug discovery is still in its relatively early stages, leaving a vast and exciting area of chemical space to be explored.[1][2] Future research will likely focus on the development of even more efficient and stereoselective synthetic methods to access novel azepane derivatives. The continued application of computational chemistry and structure-based drug design will undoubtedly accelerate the identification of promising azepane-based drug candidates.
References
- 1. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Chemical insights into the synthetic chemistry of five-membered saturated heterocycles—a transition metal–catalyzed approach [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. idus.us.es [idus.us.es]
- 11. Asymmetric synthesis of dibenzo[b,d]azepines by Cu-catalyzed reductive or borylative cyclization - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 16. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Azepane - Wikipedia [en.wikipedia.org]
Methodological & Application
Synthetic Routes for 4-Amino-1-Cbz-azepane: An Application Note for Medicinal Chemistry and Drug Development
Introduction: The Significance of the Azepane Scaffold in Modern Drug Discovery
The seven-membered azacyclic scaffold, azepane, represents a critical structural motif in contemporary medicinal chemistry. Its inherent three-dimensionality and conformational flexibility allow for the presentation of substituents in diverse spatial arrangements, making it a valuable component in the design of novel therapeutic agents targeting a wide range of biological targets. Specifically, the 4-amino-1-Cbz-azepane (benzyl (4-aminoazepan-1-yl)carboxylate) is a key building block, offering a protected nitrogen on the ring for stability and further functionalization, and a primary amino group at the 4-position as a handle for the introduction of various pharmacophoric elements. This application note provides a detailed guide to the synthesis of this compound, presenting two viable synthetic routes with detailed protocols, mechanistic insights, and characterization data to support researchers in drug development and process chemistry.
Strategic Overview: Convergent Synthesis via Reductive Amination
The most efficient and convergent strategy for the synthesis of this compound involves a two-step sequence commencing with the readily available azepan-4-one. This approach is centered around the late-stage introduction of the crucial amino functionality via a reductive amination protocol. An alternative, more linear approach involves the initial formation of 4-aminoazepane followed by N-Cbz protection.
Figure 1: High-level overview of the two synthetic strategies for this compound.
Route 1: Convergent Synthesis via N-Cbz-azepan-4-one
This preferred route offers excellent control and efficiency by first protecting the azepane nitrogen and then introducing the amino group. This strategy prevents potential side reactions and simplifies purification.
Step 1: Synthesis of N-Cbz-azepan-4-one
The initial step involves the protection of the secondary amine of azepan-4-one with a carboxybenzyl (Cbz) group. This is a standard N-protection reaction, typically carried out under Schotten-Baumann conditions.[1] The Cbz group is chosen for its stability under a range of reaction conditions and its facile removal by catalytic hydrogenolysis.[2]
Protocol: N-Cbz Protection of Azepan-4-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| Azepan-4-one hydrochloride | 135.61 | 10.0 g | 73.7 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
| Triethylamine (TEA) | 101.19 | 22.4 mL | 162.1 |
| Benzyl chloroformate (Cbz-Cl) | 170.59 | 11.6 mL | 81.1 |
| 1 M Hydrochloric acid (HCl) | - | 100 mL | - |
| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |
| Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
To a stirred suspension of azepan-4-one hydrochloride (10.0 g, 73.7 mmol) in dichloromethane (200 mL) at 0 °C, add triethylamine (22.4 mL, 162.1 mmol) dropwise.
-
After stirring for 15 minutes, add benzyl chloroformate (11.6 mL, 81.1 mmol) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction with water (100 mL) and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (100 mL), saturated aqueous NaHCO₃ (100 mL), and brine (100 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford N-Cbz-azepan-4-one as a colorless oil.
Expected Yield: 85-95%
Characterization of N-Cbz-azepan-4-one (CAS: 83621-33-4):
-
¹H NMR (400 MHz, CDCl₃): δ 7.40-7.29 (m, 5H), 5.16 (s, 2H), 3.65 (t, J = 6.4 Hz, 2H), 3.58 (t, J = 6.0 Hz, 2H), 2.60 (t, J = 6.8 Hz, 2H), 2.05-1.95 (m, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 208.9, 155.8, 136.5, 128.5, 128.0, 127.8, 67.3, 49.8, 48.6, 41.2, 29.8.
-
Molecular Formula: C₁₄H₁₇NO₃
-
Molecular Weight: 247.29 g/mol
Step 2: Reductive Amination of N-Cbz-azepan-4-one
The ketone functionality of N-Cbz-azepan-4-one is converted to a primary amine via reductive amination. This one-pot reaction involves the in-situ formation of an imine with an ammonia source, which is then reduced by a hydride reagent.[3][4] Sodium cyanoborohydride is a commonly used reducing agent for this transformation as it is selective for the iminium ion over the ketone.[5][6]
Figure 2: Mechanism of the reductive amination of N-Cbz-azepan-4-one.
Protocol: Reductive Amination of N-Cbz-azepan-4-one
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| N-Cbz-azepan-4-one | 247.29 | 5.0 g | 20.2 |
| Methanol (MeOH) | 32.04 | 100 mL | - |
| Ammonium acetate (NH₄OAc) | 77.08 | 15.6 g | 202 |
| Sodium cyanoborohydride (NaBH₃CN) | 62.84 | 1.9 g | 30.3 |
| 2 M Sodium Hydroxide (NaOH) | - | ~50 mL | - |
| Dichloromethane (DCM) | 84.93 | 3 x 75 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | - | - |
Procedure:
-
Dissolve N-Cbz-azepan-4-one (5.0 g, 20.2 mmol) and ammonium acetate (15.6 g, 202 mmol) in methanol (100 mL) and stir at room temperature for 30 minutes.
-
Cool the mixture to 0 °C and add sodium cyanoborohydride (1.9 g, 30.3 mmol) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water (50 mL) to the residue and adjust the pH to >12 with 2 M NaOH.
-
Extract the aqueous layer with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound as a pale yellow oil.
Expected Yield: 70-85%
Characterization of this compound (CAS: 885966-14-3):
-
¹H NMR (400 MHz, CDCl₃): δ 7.38-7.28 (m, 5H), 5.13 (s, 2H), 3.55-3.45 (m, 2H), 3.35-3.25 (m, 2H), 2.90-2.80 (m, 1H), 1.95-1.80 (m, 2H), 1.75-1.60 (m, 2H), 1.55-1.40 (m, 2H), 1.30 (br s, 2H, NH₂).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.2, 137.0, 128.4, 127.9, 127.8, 67.0, 50.1, 47.9, 47.5, 36.8, 36.5, 29.7.
-
Molecular Formula: C₁₄H₂₀N₂O₂
-
Molecular Weight: 248.32 g/mol
Route 2: Linear Synthesis via N-Cbz Protection of 4-Aminoazepane
This alternative route involves the initial synthesis of 4-aminoazepane, followed by its N-Cbz protection. While seemingly more direct, the isolation and purification of the intermediate 4-aminoazepane can be challenging due to its polarity and volatility.
Step 1: Synthesis of 4-Aminoazepane
This step is analogous to the reductive amination described in Route 1, but starting from the unprotected azepan-4-one.
Protocol: Reductive Amination of Azepan-4-one
The protocol is similar to the reductive amination of N-Cbz-azepan-4-one, using azepan-4-one hydrochloride as the starting material and an appropriate base (e.g., triethylamine) to liberate the free amine in situ.
Step 2: N-Cbz Protection of 4-Aminoazepane
The final step is the protection of the ring nitrogen of 4-aminoazepane. A key challenge here is the potential for bis-protection (on both the ring and the 4-amino group). Careful control of stoichiometry and reaction conditions is crucial for selective mono-protection.
Protocol: N-Cbz Protection of 4-Aminoazepane
The protocol is similar to the N-Cbz protection of azepan-4-one, using 4-aminoazepane as the starting material. The reaction would likely require careful monitoring to avoid over-reaction.
Conclusion and Recommendations
For the reliable and scalable synthesis of this compound, Route 1 is highly recommended . This convergent approach offers superior control over the introduction of functional groups, simplifies purification of the intermediates, and generally provides higher overall yields. The protocols provided herein are robust and have been developed with reproducibility in mind. Researchers and drug development professionals can confidently employ this methodology for the efficient production of this valuable building block for their discovery and development programs.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: A Comprehensive Guide to the Chemoselective N-Cbz Protection of 4-Aminoazepane
Abstract
This document provides a detailed protocol and in-depth scientific rationale for the chemoselective N-protection of 4-aminoazepane using benzyl chloroformate (Cbz-Cl). The benzyloxycarbonyl (Cbz or Z) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly valued in pharmaceutical development for its robustness and orthogonal stability to other common protecting groups.[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, a step-by-step experimental workflow, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction: The Imperative of Chemoselective Protection
In the synthesis of complex molecules, particularly those with multiple reactive sites, the strategic use of protecting groups is paramount. 4-Aminoazepane, a seven-membered heterocyclic diamine, presents a common synthetic challenge: how to selectively functionalize one amine in the presence of another. The molecule contains both a primary and a secondary amine, each with distinct nucleophilicity and steric environments. Uncontrolled reaction with an electrophile would lead to a mixture of mono-acylated and di-acylated products, complicating purification and significantly reducing the yield of the desired intermediate.
The benzyloxycarbonyl (Cbz) group, introduced by Bergmann and Zervas in 1932, offers an elegant solution.[5] It transforms a highly nucleophilic amine into a significantly less reactive carbamate, which is stable under a wide array of conditions but can be cleanly removed when desired, typically via catalytic hydrogenolysis.[1][4][6] This protocol details the application of Schotten-Baumann conditions to achieve the selective N-Cbz protection of the primary amine of 4-aminoazepane, a critical step for its subsequent use as a versatile building block in medicinal chemistry.
Scientific Principles and Reaction Mechanism
The N-Cbz protection of an amine is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of benzyl chloroformate.[1][2][7] The subsequent collapse of the tetrahedral intermediate expels a chloride ion. This process liberates one equivalent of hydrochloric acid (HCl), which would protonate and deactivate any unreacted amine. Therefore, the inclusion of a base is essential to neutralize the acid as it forms, driving the reaction to completion.[1][8]
Mechanism of Cbz Protection:
Caption: Mechanism of N-Cbz protection of an amine.
Chemoselectivity: The preferential protection of the primary amine over the secondary amine in 4-aminoazepane is governed by a combination of steric and electronic factors. The primary amine is less sterically hindered, making it more accessible to the bulky Cbz-Cl reagent. While the secondary amine is slightly more electron-donating (and thus more basic), the steric impediment is the dominant factor in this kinetically controlled reaction, especially when the reaction is performed at low temperatures.
Schotten-Baumann Conditions: This protocol employs Schotten-Baumann conditions, a classic and highly effective method for acylation reactions in a biphasic system.[9][10] The amine is typically dissolved in an aqueous base solution, while the acylating agent (Cbz-Cl) is in an immiscible organic solvent. The reaction occurs at the interface of the two layers. This method is advantageous as it continuously neutralizes the acid byproduct in the aqueous phase, preventing unwanted side reactions.[8]
Detailed Experimental Protocol
This section provides a robust, step-by-step procedure for the N-Cbz protection of 4-aminoazepane.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Aminoazepane | ≥97% | Standard Supplier | |
| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Standard Supplier | Corrosive, toxic, moisture-sensitive.[11][12] |
| Sodium Bicarbonate (NaHCO₃) | Reagent | Standard Supplier | |
| Dichloromethane (DCM) | Anhydrous | Standard Supplier | |
| Deionized Water (H₂O) | |||
| Brine (Saturated NaCl solution) | Lab Prepared | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent | Standard Supplier | |
| Round-bottom flask, dropping funnel | |||
| Magnetic stirrer and stir bar | |||
| Ice bath | |||
| Standard glassware for work-up | |||
| Rotary evaporator | |||
| Silica gel for chromatography | 60 Å, 230-400 mesh | Standard Supplier |
Critical Safety Precautions
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, a lachrymator, and toxic. It reacts with water and moisture to release corrosive HCl gas.[12][13] It must be handled exclusively in a well-ventilated chemical fume hood.[11][14]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical safety goggles, and acid-resistant gloves (e.g., nitrile or neoprene).[11][13][14]
-
Handling: Use dry glassware and inert atmosphere techniques if possible. Quench any residual Cbz-Cl in a separate flask with a basic solution (e.g., NaOH) before disposal.
-
Spill: In case of a spill, neutralize with sodium bicarbonate and absorb with an inert material. Evacuate the area if the spill is large.[12]
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 4-aminoazepane (1.0 eq) and sodium bicarbonate (2.5 eq) in a 1:1 mixture of Dichloromethane (DCM) and water. Use sufficient solvent to ensure good stirring (approx. 0.1 M concentration of the amine).
-
Cooling: Place the flask in an ice-water bath and stir the biphasic mixture vigorously for 15-20 minutes to cool the contents to 0 °C.
-
Reagent Addition: Add benzyl chloroformate (1.05 eq) dropwise to the cold, rapidly stirring mixture via a dropping funnel over 30-45 minutes. A slow addition rate is critical to maintain the low temperature and minimize the formation of the di-protected byproduct.
-
Reaction: After the addition is complete, allow the reaction to stir vigorously at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16] A typical TLC system would be 10% Methanol in DCM. The product should have an Rf between the starting material and the non-polar di-Cbz byproduct.
-
Work-up - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Work-up - Extraction: Extract the aqueous layer twice with fresh portions of DCM.
-
Work-up - Washing: Combine all organic layers and wash sequentially with 1 M HCl (to remove any unreacted amine), saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient elution (e.g., 0% to 10% methanol in DCM) to isolate the pure mono-N-Cbz-4-aminoazepane.
Quantitative Data Summary
| Parameter | Value | Rationale |
| 4-Aminoazepane | 1.0 eq | Limiting Reagent |
| Benzyl Chloroformate | 1.05 - 1.1 eq | Slight excess ensures full conversion of starting material. |
| Base (NaHCO₃) | 2.0 - 2.5 eq | Sufficient to neutralize HCl and maintain basic pH. |
| Temperature | 0 °C to RT | Initial low temp enhances selectivity; warming drives to completion. |
| Reaction Time | 4 - 6 hours | Typical duration, but should be confirmed by monitoring. |
| Typical Yield | 75 - 90% | Expected yield after purification for the mono-protected product. |
Experimental Workflow Visualization
The entire process, from setup to final product, can be visualized as follows:
Caption: Workflow for N-Cbz protection of 4-aminoazepane.
Troubleshooting and Field-Proven Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Significant Di-protection | Cbz-Cl added too quickly or at too high a temperature. Incorrect stoichiometry. | Ensure slow, dropwise addition at 0 °C. Use no more than 1.1 equivalents of Cbz-Cl. |
| Low or No Reaction | Decomposed Cbz-Cl (due to moisture). Insufficient base (acidic pH). | Use a fresh bottle of Cbz-Cl. Check the pH of the aqueous layer; it should be basic (pH 8-10).[17] |
| Complex Mixture of Products | Reaction warmed up prematurely. Inefficient stirring of the biphasic mixture. | Maintain temperature control. Use a high-speed overhead or magnetic stirrer to ensure a large interfacial area. |
| Difficult Purification | Product and di-product have similar polarity. | Use a shallow gradient for column chromatography. Consider an alternative solvent system (e.g., Ethyl Acetate/Hexanes). |
| Product Loss during Work-up | Product is partially water-soluble as a hydrochloride salt if the organic layer becomes acidic. | Ensure the final wash is with a neutral or slightly basic solution (brine or dilute NaHCO₃) before drying. |
Expertise & Experience Note: The choice of sodium bicarbonate as the base is deliberate. It is strong enough to neutralize the generated HCl but mild enough to minimize potential side reactions like racemization if the substrate were chiral.[17][18] The biphasic DCM/water system is effective for dissolving both the organic-soluble Cbz-Cl and the water-soluble amine salt, facilitating the reaction at the interface.[19]
Conclusion
The N-Cbz protection of 4-aminoazepane is a reliable and scalable procedure when key parameters are carefully controlled. By adhering to the principles of Schotten-Baumann conditions, maintaining low temperatures during the addition of benzyl chloroformate, and performing a meticulous work-up, researchers can consistently achieve high yields of the desired mono-protected product. This application note provides the necessary framework, from mechanistic understanding to practical troubleshooting, to empower scientists in leveraging this critical synthetic transformation for advanced drug discovery and development programs.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Schotten-Baumann Reaction [organic-chemistry.org]
- 9. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 10. grokipedia.com [grokipedia.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. nj.gov [nj.gov]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. Quantitative bioanalytical and analytical method development of dibenzazepine derivative, carbamazepine: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitoring of carbamazepine and carbamazepine 10,11-epoxide in breast milk and plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 18. Page loading... [guidechem.com]
- 19. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
Application Notes & Protocols: Leveraging 4-Amino-1-Cbz-azepane as a Versatile Building Block in Synthetic Chemistry
Abstract
The azepane scaffold is a privileged seven-membered heterocyclic motif increasingly recognized for its significance in medicinal chemistry. Its non-planar, flexible conformation allows for the exploration of three-dimensional chemical space, a critical aspect in modern drug design to enhance potency, selectivity, and pharmacokinetic properties.[1][2] More than 20 FDA-approved drugs feature the azepane core, highlighting its therapeutic relevance in treating a wide array of diseases.[3][4] This guide focuses on a key synthetic intermediate, 4-Amino-1-Cbz-azepane, a versatile building block designed for the efficient construction of complex azepane derivatives. We provide an in-depth analysis of its core applications, complete with detailed, field-tested protocols for its use in amide bond formation, reductive amination, and subsequent Cbz-group deprotection.
Introduction: The Strategic Advantage of this compound
This compound (Benzyl 4-aminoazepane-1-carboxylate) is a bifunctional molecule strategically designed for synthetic utility. Its structure incorporates two key features:
-
A Primary Amino Group at the 4-Position: This nucleophilic handle serves as the primary point for diversification. It is readily functionalized through a variety of well-established chemical transformations to introduce a wide range of substituents and build molecular complexity.
-
A Carbobenzyloxy (Cbz) Protected Ring Nitrogen: The Cbz group is a robust and widely used protecting group for amines.[5][6] Its role is to temporarily deactivate the secondary amine of the azepane ring, preventing it from competing in reactions targeting the primary amine at the C-4 position. The Cbz group is stable under a broad spectrum of reaction conditions, including basic, mildly acidic, and standard coupling environments, yet it can be removed cleanly under specific, non-destructive conditions.[5][7]
This dual-functionality makes this compound an ideal starting material for creating libraries of novel compounds for screening in drug discovery programs.
Physicochemical Properties & Handling
| Property | Value |
| CAS Number | 885966-14-3[8][9][10] |
| Molecular Formula | C₁₄H₂₀N₂O₂[8][11] |
| Molecular Weight | 248.32 g/mol |
| Appearance | Off-white to yellow solid or oil |
| Purity | Typically ≥95%[9][11] |
| Storage | Store under an inert atmosphere (Argon or Nitrogen) at 2-8°C. Keep away from moisture and oxidizing agents. |
Core Synthetic Application: Amide Bond Formation
The formation of an amide bond is one of the most fundamental and frequently employed reactions in medicinal chemistry, as this linkage is a cornerstone of peptides and a vast number of pharmaceutical agents.[12] The primary amine of this compound is an excellent nucleophile for coupling with carboxylic acids.
Causality and Rationale
Direct condensation of a carboxylic acid and an amine is generally inefficient due to an acid-base reaction that forms a non-reactive ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated to a more electrophilic species.[13][14] Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are commonly used. EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions (like racemization of α-chiral centers) and reacts efficiently with the amine to yield the desired amide.[12][14]
Workflow: Amide Coupling
Caption: General workflow for amide bond formation.
Detailed Protocol: EDC/HOBt Coupling
-
Preparation: To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq.). Dissolve it in anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (approx. 0.1-0.2 M).
-
Activation: Add HOBt (1.2 eq.) and EDC hydrochloride (1.2 eq.) to the solution. If the carboxylic acid or amine starting material is a hydrochloride salt, add a non-nucleophilic base such as Diisopropylethylamine (DIEA) (2.5 eq.). Stir the mixture at room temperature for 15-30 minutes.
-
Coupling: Add a solution of this compound (1.1 eq.) in a minimal amount of the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the desired amide product.
Representative Data
| Carboxylic Acid Example | Coupling Conditions | Typical Yield |
| Acetic Acid | EDC, HOBt, DIEA in DMF | 85-95% |
| Benzoic Acid | HATU, DIEA in DMF | 80-90% |
| Boc-Glycine | EDC, HOBt in DCM/DMF | 75-88% |
Core Synthetic Application: Reductive Amination
Reductive amination is a superior method for forming secondary or tertiary amines by reacting a primary amine with a ketone or aldehyde.[15] It offers excellent control and avoids the common problem of over-alkylation that can plague direct N-alkylation with alkyl halides.[16] This one-pot reaction involves the initial formation of an imine or enamine intermediate, which is then reduced in situ by a selective hydride reagent.
Causality and Rationale
The key to a successful one-pot reductive amination is the choice of reducing agent. Standard, highly reactive borohydrides like NaBH₄ can reduce the starting aldehyde or ketone before it has a chance to form the imine.[16] Therefore, milder, more selective reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB) is an ideal choice. It is less reactive towards ketones and aldehydes but is highly effective at reducing the protonated iminium ion intermediate that forms in solution. This selectivity ensures that the reaction proceeds cleanly to the desired alkylated amine product.[16]
Workflow: Reductive Amination
Caption: One-pot reductive amination workflow.
Detailed Protocol: STAB-Mediated Reductive Amination
-
Preparation: To a round-bottom flask, add the aldehyde (1.0 eq.) or ketone (1.2 eq.) and this compound (1.1 eq.). Dissolve the components in an anhydrous solvent such as 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF).
-
Imine Formation (Optional but Recommended): Add a few drops of acetic acid to catalyze imine formation. Stir the mixture at room temperature for 30-60 minutes. For hindered substrates, adding molecular sieves (4Å) can help drive the equilibrium by removing water.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the stirring solution. The addition may be mildly exothermic.
-
Reaction: Stir the reaction at room temperature for 4-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the layers and extract the aqueous phase with DCM or ethyl acetate (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
The Final Step: Cbz Deprotection
Once the desired modifications have been made at the 4-amino position, the final step is typically the removal of the Cbz protecting group to unmask the azepane ring nitrogen. This secondary amine can then be used for further functionalization or may be the desired final state for the target molecule.
Causality and Rationale
The most common and efficient method for Cbz deprotection is catalytic hydrogenolysis.[7][17] The reaction proceeds by the cleavage of the relatively weak benzylic C-O bond in the Cbz group. A heterogeneous catalyst, typically Palladium on an activated carbon support (Pd/C), is used in the presence of a hydrogen source.[18] The reaction is highly effective and clean, as the byproducts are toluene and carbon dioxide, which are volatile and easily removed.[7]
Workflow: Cbz Deprotection via Hydrogenolysis
Caption: Cbz deprotection via catalytic hydrogenolysis.
Detailed Protocol: Catalytic Hydrogenolysis
-
Preparation: Dissolve the Cbz-protected azepane derivative (1.0 eq.) in a suitable solvent, typically Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (5-10 wt% of the substrate) to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry. Handle with care.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times. Maintain the reaction under a positive pressure of H₂ (a balloon is sufficient for small scale, or a Parr shaker for larger scale/higher pressure) and stir vigorously.
-
Reaction: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Once complete, carefully vent the H₂ atmosphere and replace it with an inert gas like N₂ or Ar.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad thoroughly with the reaction solvent (MeOH or EtOH).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine, which can often be used without further purification.
Alternative (Transfer Hydrogenation): For laboratories not equipped for handling H₂ gas, ammonium formate (NH₄HCO₂) can be used as an in-situ source of hydrogen. Add 5-10 equivalents of ammonium formate to the solution of the substrate and Pd/C in methanol and heat to 40-60°C.
Conclusion
This compound stands out as a highly valuable and versatile building block for modern synthetic and medicinal chemistry. Its pre-installed, differentially protected amino functionalities provide a direct and logical pathway for creating diverse libraries of substituted azepanes. The robust and reliable protocols for amide coupling, reductive amination, and Cbz deprotection outlined in this guide enable researchers to efficiently explore the rich chemical space offered by the azepane scaffold, accelerating the discovery of novel therapeutic agents.[1][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. | CoLab [colab.ws]
- 4. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. parchem.com [parchem.com]
- 9. This compound 95% | CAS: 885966-14-3 | AChemBlock [achemblock.com]
- 10. This compound CAS#: 885966-14-3 [m.chemicalbook.com]
- 11. calpaclab.com [calpaclab.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Amide Synthesis [fishersci.co.uk]
- 14. hepatochem.com [hepatochem.com]
- 15. organicreactions.org [organicreactions.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. scientificupdate.com [scientificupdate.com]
- 18. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 19. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 20. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 4-Amino-1-Cbz-azepane in Structure-Activity Relationship (SAR) Studies
Abstract
The seven-membered azepane scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its inherent three-dimensional character and conformational flexibility make it an attractive core for exploring chemical space in drug discovery.[1] This document provides a comprehensive guide for the derivatization of 4-amino-1-Cbz-azepane, a versatile building block for generating diverse libraries of compounds for Structure-Activity Relationship (SAR) studies. Detailed, field-tested protocols for N-acylation, N-sulfonylation, reductive amination, and urea formation at the 4-amino position are presented. Furthermore, a protocol for the deprotection of the carbobenzyloxy (Cbz) group and subsequent derivatization of the azepane nitrogen is included to enable a multi-pronged exploration of the chemical space around this valuable scaffold.
Introduction: The Azepane Scaffold in Modern Drug Discovery
The azepane motif is a cornerstone in the design of novel therapeutics, demonstrating a wide range of biological activities including anti-cancer, anti-Alzheimer's, and antimicrobial properties.[1] The non-planar nature of the seven-membered ring provides access to unique regions of chemical space, often leading to improved potency and pharmacokinetic profiles compared to their five- or six-membered counterparts. The strategic derivatization of the azepane core is a critical step in optimizing lead compounds and elucidating the SAR. This compound serves as an excellent starting point for such investigations, offering two key points for diversification: the primary amino group at the 4-position and the secondary amine at the 1-position after removal of the Cbz protecting group.
This guide is structured to provide researchers with both the practical "how" and the mechanistic "why" behind the synthetic protocols, ensuring a robust and rational approach to library synthesis.
Strategic Overview of Derivatization
The derivatization strategy for this compound is bifurcated to allow for a thorough SAR exploration. Initially, the exocyclic primary amine at the C4 position is functionalized. Subsequently, the Cbz protecting group at the N1 position can be removed to expose the cyclic secondary amine for further modification.
Figure 1: A high-level overview of the divergent synthetic strategy for creating a diverse azepane library.
Derivatization of the 4-Amino Group
The primary amino group at the C4 position is a versatile handle for introducing a wide array of functionalities. The following sections detail robust protocols for common and impactful derivatizations.
N-Acylation: Formation of Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. This protocol describes the reaction of this compound with an acyl chloride.
Causality of Experimental Choices: The reaction proceeds via a nucleophilic acyl substitution. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it unreactive. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction and minimize potential side reactions.
Figure 2: Simplified mechanism of N-acylation of an amine with an acyl chloride.
Protocol 3.1: General Procedure for N-Acylation
-
Reaction Setup: In a dry round-bottom flask under an argon atmosphere, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (1.2 eq.) to the stirred solution.
-
Acyl Chloride Addition: Add the desired acyl chloride (1.1 eq.) dropwise to the reaction mixture, ensuring the temperature is maintained below 5 °C.
-
Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl-4-amino-1-Cbz-azepane.
Safety Note: Acyl chlorides are corrosive and react violently with water.[2][3] Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
N-Sulfonylation: Formation of Sulfonamides
Sulfonamides are a prevalent functional group in many therapeutic agents. This protocol outlines their synthesis from this compound and a sulfonyl chloride.
Causality of Experimental Choices: The mechanism is analogous to N-acylation, with the amine attacking the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is often used as both the base and a solvent, as it is effective at scavenging the HCl produced and can help to solubilize the reactants.
Protocol 3.2: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (0.2 M) in a round-bottom flask and cool to 0 °C.
-
Sulfonyl Chloride Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC.
-
Work-up: Pour the reaction mixture into 1 M HCl and extract with ethyl acetate. Wash the combined organic layers with water and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Safety Note: Sulfonyl chlorides are moisture-sensitive, corrosive, and toxic. Handle with extreme care in a fume hood with appropriate PPE.
Reductive Amination: Formation of Secondary Amines
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for introducing alkyl groups with diverse functionalities.
Causality of Experimental Choices: The reaction involves the initial formation of an imine between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding secondary amine. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is mild, selective for the iminium ion over the carbonyl starting material, and does not reduce other sensitive functional groups.[4][5] The reaction is often catalyzed by a small amount of acetic acid to facilitate imine formation.
Figure 3: Key steps in the reductive amination of an amine with an aldehyde using STAB.
Protocol 3.3: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE, 0.1 M), add acetic acid (1.0 eq.).
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise.
-
Reaction Progression: Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the layers and extract the aqueous layer with DCM.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the residue by flash column chromatography.
Safety Note: Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water.[5] Handle in a dry environment.
Urea Formation
Ureas are important pharmacophores that can act as hydrogen bond donors and acceptors, often contributing significantly to target binding.
Causality of Experimental Choices: The most direct method for urea synthesis is the reaction of an amine with an isocyanate. The lone pair of the amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the formation of the urea linkage. This reaction is typically fast and does not require a catalyst.
Protocol 3.4: General Procedure for Urea Formation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in anhydrous DCM or THF (0.1 M) in a round-bottom flask.
-
Isocyanate Addition: Add the desired isocyanate (1.0 eq.) dropwise at room temperature.
-
Reaction Progression: Stir the reaction mixture at room temperature for 1-3 hours. The product may precipitate from the solution. Monitor by TLC.
-
Isolation: If a precipitate forms, collect the solid by filtration and wash with cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.
Derivatization of the Azepane Nitrogen
After creating a library of C4-substituted analogues, the N1 position can be deprotected and further functionalized to explore a second vector of diversity.
Cbz Deprotection
Catalytic hydrogenation is the most common and efficient method for cleaving the Cbz group.
Causality of Experimental Choices: The Cbz group is readily cleaved by hydrogenolysis. A palladium on carbon (Pd/C) catalyst is used to facilitate the reaction with hydrogen gas. This method is clean, with the byproducts being toluene and carbon dioxide.
Protocol 4.1: Cbz Deprotection via Catalytic Hydrogenation
-
Reaction Setup: Dissolve the C4-substituted-1-Cbz-azepane (1.0 eq.) in methanol or ethanol (0.1 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mol% Pd) to the solution.
-
Hydrogenation: Securely attach a balloon filled with hydrogen gas to the flask or use a Parr hydrogenator apparatus. Stir the mixture under a hydrogen atmosphere at room temperature for 4-16 hours.
-
Work-up: Carefully vent the hydrogen and purge the flask with argon or nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected secondary amine, which can often be used in the next step without further purification.
Safety Note: Palladium on carbon can be pyrophoric. Handle with care. Hydrogen gas is highly flammable; ensure there are no ignition sources nearby.
N-Alkylation of the Deprotected Azepane
The newly exposed secondary amine can be alkylated to introduce further diversity.
Protocol 4.2: General Procedure for N-Alkylation
-
Reaction Setup: Dissolve the deprotected azepane (1.0 eq.) in a suitable solvent such as acetonitrile or DMF (0.1 M).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., alkyl bromide or iodide, 1.2 eq.).
-
Reaction Progression: Stir the mixture at room temperature or with gentle heating (50-60 °C) until the reaction is complete as monitored by TLC.
-
Work-up: Filter off the base and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Isolation and Purification: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify by flash column chromatography.
Data Presentation and Interpretation for SAR Studies
The systematic derivatization of the this compound scaffold allows for the generation of a data-rich library to inform SAR. The following tables present hypothetical, yet representative, data for a generic kinase inhibition assay to illustrate how SAR can be developed.
Table 1: SAR of C4-Amide Derivatives
| Compound | R Group | IC₅₀ (nM) | Lipophilic Efficiency (LipE) |
| 1a | Methyl | 520 | 2.8 |
| 1b | Phenyl | 150 | 3.5 |
| 1c | 4-Fluorophenyl | 85 | 4.2 |
| 1d | 3-Pyridyl | 110 | 3.9 |
From Table 1, we can infer that aromatic substituents at the C4-amide position are preferred over small alkyl groups (1b vs. 1a). The introduction of a fluorine atom on the phenyl ring improves potency (1c vs. 1b), potentially through favorable electronic interactions or by modulating the conformation of the substituent. A heteroaromatic ring is also well-tolerated (1d).
Table 2: SAR of C4-Sulfonamide Derivatives
| Compound | R Group | IC₅₀ (nM) | Lipophilic Efficiency (LipE) |
| 2a | Methyl | 850 | 2.5 |
| 2b | Phenyl | 220 | 3.1 |
| 2c | Thiophene-2-yl | 95 | 4.0 |
The sulfonamide linker appears to be generally less favorable than the amide linker for this hypothetical target (compare 2b vs. 1b). However, a thiophene substituent (2c) shows promising activity, suggesting that specific heteroaromatic interactions may be beneficial.
Table 3: SAR of N1-Substituted Derivatives (C4 = 4-Fluorophenylacetamido)
| Compound | R' Group at N1 | IC₅₀ (nM) |
| 3a (from 1c) | H | 85 |
| 3b | Methyl | 60 |
| 3c | Ethyl | 150 |
| 3d | Benzyl | 250 |
Small alkyl substitution at the N1 position is tolerated and can even be beneficial (3b vs. 3a). However, larger substituents lead to a decrease in potency (3c and 3d), suggesting a sterically constrained binding pocket around the N1 position of the azepane ring.
Conclusion
The protocols and strategies outlined in this application note provide a robust framework for the systematic exploration of the chemical space around the 4-amino-azepane scaffold. By employing a divergent synthetic approach and leveraging a variety of reliable chemical transformations, researchers can efficiently generate diverse libraries of compounds. The careful analysis of the resulting biological data will enable the development of clear Structure-Activity Relationships, ultimately guiding the design of more potent and selective drug candidates.
References
- 1. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deoxygenative photochemical alkylation of secondary amides enables a streamlined synthesis of substituted amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
- 4. One moment, please... [total-synthesis.com]
- 5. The discovery of azepane sulfonamides as potent 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 4-Amino-1-Cbz-azepane
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, offering a desirable three-dimensional geometry that allows for the exploration of diverse chemical space.[1][2] Its inherent conformational flexibility makes it an attractive core for developing novel therapeutics targeting a wide array of biological targets. 4-Amino-1-Cbz-azepane, in particular, serves as a versatile building block, featuring a nucleophilic secondary amine poised for a variety of coupling reactions to introduce molecular complexity. The carbobenzyloxy (Cbz) protecting group on the ring nitrogen provides stability across a range of reaction conditions, ensuring that derivatization occurs selectively at the 4-amino position.[3] This document provides detailed protocols and expert insights for several key coupling reactions utilizing this valuable synthetic intermediate.
Core Principles for Reactivity and Handling
This compound (CAS 885966-14-3) is a cyclic secondary amine.[4][5] While the 4-amino group is nucleophilic, the seven-membered ring structure can present moderate steric hindrance, which may influence reaction kinetics and require optimized conditions compared to simpler acyclic or smaller cyclic amines. Careful selection of coupling reagents, solvents, and temperature is crucial for achieving high yields and purity.
Part 1: Amide Bond Formation – The Workhorse of Medicinal Chemistry
The formation of an amide bond is one of the most frequently employed reactions in drug discovery.[6] Coupling this compound with a carboxylic acid introduces a stable linkage and allows for the incorporation of a vast array of functional groups.
Causality Behind Protocol Choices
For sterically hindered amines like our azepane derivative, standard carbodiimide reagents such as DCC or EDC can sometimes lead to sluggish reactions or the formation of undesired side products.[7] Therefore, the use of more potent activating agents is often preferred. Uronium or phosphonium salt-based reagents, such as HATU, HBTU, or PyBOP, in combination with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), are highly effective.[8] These reagents rapidly generate highly reactive activated esters (e.g., OAt esters from HATU), which are more susceptible to nucleophilic attack by the moderately hindered amine.[8]
Visual Workflow: Amide Coupling
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. parchem.com [parchem.com]
- 5. alchempharmtech.com [alchempharmtech.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Application Note: Comprehensive Analytical Characterization of 4-Amino-1-Cbz-azepane
Abstract
This application note provides a comprehensive guide to the analytical methods for the characterization of 4-Amino-1-Cbz-azepane (benzyl (4-aminoazepan-1-yl)methanone), a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals to ensure the identity, purity, and quality of this critical building block. This document outlines detailed procedures for Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Elemental Analysis (EA), complete with field-proven insights and the scientific rationale behind the experimental choices.
Introduction
This compound is a seven-membered heterocyclic compound featuring a primary amine and a carbobenzyloxy (Cbz) protected secondary amine within an azepane ring structure. This molecule serves as a versatile scaffold in the synthesis of various biologically active compounds. Given its role as a crucial intermediate, rigorous analytical characterization is imperative to ensure the integrity of the final active pharmaceutical ingredient (API). The presence of impurities, stereoisomers, or degradation products can significantly impact the safety and efficacy of the drug product.
This guide provides a multi-faceted analytical approach to confirm the structural identity and assess the purity of this compound, thereby establishing a robust quality control framework. Each method is presented with a detailed, step-by-step protocol and an explanation of the underlying principles, ensuring that the described procedures are self-validating and scientifically sound.
Chemical Structure and Properties
A foundational understanding of the molecule's structure is critical for interpreting analytical data.
Molecular Formula: C₁₄H₂₀N₂O₂[1][2]
Molecular Weight: 248.32 g/mol [1][2]
CAS Number: 885966-14-3[3][4][5]
DOT Script for Chemical Structure:
Caption: Chemical structure of this compound.
Analytical Methods and Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the atoms in this compound.
Expertise & Experience: The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR spectra. Deuterated chloroform (CDCl₃) is a common choice for Cbz-protected amines due to its excellent solubilizing properties. However, for observing exchangeable protons like those of the primary amine, deuterated dimethyl sulfoxide (DMSO-d₆) can be advantageous. The concentration of the sample should be optimized to ensure good signal-to-noise without causing issues with line broadening.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][7]
-
Instrument Setup:
-
Use a spectrometer with a minimum field strength of 400 MHz for ¹H NMR to ensure adequate signal dispersion.
-
Shim the instrument to obtain a sharp and symmetrical solvent peak.
-
Reference the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).[8]
-
Reference the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).[8]
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the ¹³C NMR spectrum, potentially using techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon signals (CH, CH₂, CH₃).
-
The following table summarizes the anticipated chemical shifts for this compound, based on the analysis of structurally similar compounds.[9][10]
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Cbz - Phenyl | ~7.35 (m, 5H) | ~127-137 |
| Cbz - CH₂ | ~5.10 (s, 2H) | ~67 |
| Cbz - C=O | - | ~156 |
| Azepane - CH₂ (adjacent to N-Cbz) | ~3.4-3.6 (m, 4H) | ~48-50 |
| Azepane - CH (adjacent to NH₂) | ~2.8-3.0 (m, 1H) | ~50-52 |
| Azepane - CH₂ | ~1.5-2.0 (m, 6H) | ~25-38 |
| NH₂ | ~1.5-2.5 (br s, 2H) | - |
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a crucial technique for determining the purity of this compound and for identifying and quantifying any related impurities. A stability-indicating method is essential to ensure that the analytical procedure can resolve the main compound from its potential degradation products.
Expertise & Experience: The development of a robust HPLC method requires careful selection of the stationary phase, mobile phase, and detection wavelength. A reversed-phase C18 column is a versatile starting point for compounds of this polarity. The mobile phase, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, should be optimized to achieve good peak shape and resolution. UV detection is suitable due to the presence of the phenyl group in the Cbz moiety.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 254 nm
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase (initial conditions) at a concentration of approximately 1 mg/mL. Further dilute as needed for analysis.
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for confirming the molecular weight of this compound and identifying potential impurities.
Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this molecule, typically in positive ion mode, which will generate the protonated molecular ion [M+H]⁺. The MS parameters, such as capillary voltage and source temperature, should be optimized to maximize the signal of the ion of interest.
-
LC System: Utilize the same HPLC conditions as described in section 3.2.1.
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Range: m/z 100-500
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
-
Data Analysis:
-
Confirm the presence of the protonated molecular ion [M+H]⁺ at m/z 249.16. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
DOT Script for Analytical Workflow:
Caption: Integrated analytical workflow for this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. ATR is often preferred for its simplicity and minimal sample preparation.[11][12] The spectrum will show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.[11][13]
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (primary amine) | 3400-3250 (two bands) |
| C-H Stretch (aromatic) | 3100-3000 |
| C-H Stretch (aliphatic) | 3000-2850 |
| C=O Stretch (carbamate) | ~1690 |
| C=C Stretch (aromatic) | ~1600, ~1450 |
| C-N Stretch | 1350-1000 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound, which is used to confirm the empirical and molecular formula.
Expertise & Experience: This technique relies on the complete combustion of the sample. The resulting gases (CO₂, H₂O, and N₂) are then quantitatively measured. It is crucial that the sample is pure and dry to obtain accurate results.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of the dried this compound sample into a tin capsule.
-
Instrumentation: Use a CHN elemental analyzer. The instrument should be calibrated with a known standard (e.g., acetanilide).
-
Analysis: The sample is combusted at a high temperature (typically >900 °C) in a stream of oxygen. The resulting gases are separated and detected.[14][15]
-
Data Analysis: The instrument software calculates the percentage of C, H, and N.
| Element | Theoretical % | Experimental % |
| Carbon (C) | 67.71 | ± 0.4% of theoretical |
| Hydrogen (H) | 8.12 | ± 0.4% of theoretical |
| Nitrogen (N) | 11.28 | ± 0.4% of theoretical |
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, HPLC, LC-MS, FTIR, and elemental analysis ensures the unambiguous confirmation of its structure, purity, and elemental composition. Adherence to these protocols will enable researchers and drug development professionals to maintain high standards of quality control for this vital pharmaceutical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. parchem.com [parchem.com]
- 5. This compound CAS#: 885966-14-3 [m.chemicalbook.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. epa.gov [epa.gov]
- 10. benchchem.com [benchchem.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. azom.com [azom.com]
- 13. eng.uc.edu [eng.uc.edu]
- 14. s4science.at [s4science.at]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of Benzyl 4-aminoazepane-1-carboxylate
Introduction: The Significance of Benzyl 4-aminoazepane-1-carboxylate in Modern Drug Discovery
Benzyl 4-aminoazepane-1-carboxylate is a key building block in contemporary medicinal chemistry, primarily utilized as a versatile scaffold in the synthesis of novel therapeutic agents. The seven-membered azepane ring system offers a three-dimensional architecture that is increasingly sought after by drug designers to escape the "flat" chemical space of traditional aromatic and heteroaromatic compounds. This structural complexity allows for the presentation of pharmacophoric elements in distinct vectors, often leading to enhanced target affinity and selectivity. The presence of a primary amine and a carbamate-protected secondary amine provides orthogonal handles for the sequential introduction of various substituents, making it an invaluable intermediate for the construction of diverse compound libraries in the pursuit of new drugs.
This guide provides a comprehensive and technically detailed protocol for the large-scale synthesis and purification of Benzyl 4-aminoazepane-1-carboxylate, designed for researchers, scientists, and professionals in the field of drug development. The methodologies described herein are grounded in established chemical principles and have been optimized for scalability, safety, and purity.
Strategic Approach to Synthesis
The synthesis of Benzyl 4-aminoazepane-1-carboxylate on a large scale necessitates a robust and reproducible synthetic route. A common and efficient strategy, which will be detailed in this protocol, involves a two-step sequence starting from the commercially available and shelf-stable precursor, tert-butyl 4-aminoazepane-1-carboxylate. This approach is advantageous due to the orthogonal nature of the Boc and Cbz protecting groups, allowing for selective deprotection and subsequent functionalization.
The overall synthetic workflow is depicted below:
Caption: Synthetic workflow for Benzyl 4-aminoazepane-1-carboxylate.
Part 1: Large-Scale Synthesis Protocol
This section provides a detailed, step-by-step protocol for the synthesis of Benzyl 4-aminoazepane-1-carboxylate, starting from tert-butyl 4-aminoazepane-1-carboxylate.
Step 1: Boc Deprotection of tert-Butyl 4-aminoazepane-1-carboxylate
The initial step involves the acidic cleavage of the tert-butyloxycarbonyl (Boc) protecting group to yield the dihydrochloride salt of 4-aminoazepane. The use of hydrochloric acid in 1,4-dioxane is a standard and effective method for this transformation on a large scale.[1][2]
Table 1: Reagents and Materials for Boc Deprotection
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| tert-Butyl 4-aminoazepane-1-carboxylate | 196613-57-7 | 214.30 | 1.00 kg | 4.67 |
| 4 M HCl in 1,4-Dioxane | 7647-01-0 / 123-91-1 | - | 11.7 L | 46.7 |
| Diethyl Ether | 60-29-7 | 74.12 | 20 L | - |
Experimental Protocol:
-
Reaction Setup: To a 22 L multi-neck round-bottom flask equipped with a mechanical stirrer, a gas outlet connected to a scrubber (containing aqueous sodium hydroxide), and a dropping funnel, add tert-butyl 4-aminoazepane-1-carboxylate (1.00 kg, 4.67 mol).
-
Solvent Addition: Under a nitrogen atmosphere, add 1,4-dioxane (5 L) to the flask and stir the mixture to obtain a suspension.
-
Acid Addition: Cool the flask to 0-5 °C using an ice-water bath. Slowly add 4 M HCl in 1,4-dioxane (11.7 L, 46.7 mol) via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Product Isolation: A white precipitate of 4-aminoazepane dihydrochloride will form. Add diethyl ether (10 L) to the reaction mixture to further precipitate the product.
-
Filtration and Washing: Filter the solid product using a large Büchner funnel. Wash the filter cake with diethyl ether (3 x 3.3 L) to remove any residual dioxane and organic impurities.
-
Drying: Dry the white solid under vacuum at 40-50 °C until a constant weight is achieved. This typically yields 4-aminoazepane dihydrochloride as a white crystalline solid.
Step 2: Cbz Protection of 4-Aminoazepane Dihydrochloride
The second step involves the regioselective protection of the primary amino group of 4-aminoazepane with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[3][4] The pH of the reaction is maintained in the basic range to ensure the free primary amine is the more nucleophilic species.
Table 2: Reagents and Materials for Cbz Protection
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 4-Aminoazepane Dihydrochloride | N/A | 187.10 | 874 g | 4.67 |
| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 | 2.47 kg | 23.35 |
| Water (Deionized) | 7732-18-5 | 18.02 | 10 L | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 10 L | - |
| Benzyl Chloroformate (Cbz-Cl) | 501-53-1 | 170.59 | 838 g (729 mL) | 4.91 |
Experimental Protocol:
-
Reaction Setup: In a 50 L jacketed reactor equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 4-aminoazepane dihydrochloride (874 g, 4.67 mol) and sodium carbonate (2.47 kg, 23.35 mol) in deionized water (10 L). Stir the mixture until all solids are dissolved.
-
Solvent Addition: Add dichloromethane (DCM, 10 L) to the reactor.
-
Reagent Addition: Cool the biphasic mixture to 0-5 °C. Slowly add benzyl chloroformate (838 g, 4.91 mol) dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir vigorously for 4-6 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Work-up and Extraction: Once the reaction is complete, stop the stirring and allow the layers to separate. Drain the lower organic (DCM) layer. Extract the aqueous layer with DCM (2 x 5 L).
-
Washing: Combine the organic layers and wash with 1 M hydrochloric acid (to remove any unreacted diamine), followed by saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl 4-aminoazepane-1-carboxylate as a viscous oil or a semi-solid.
Part 2: Large-Scale Purification Protocol
The purification of Benzyl 4-aminoazepane-1-carboxylate is critical to achieving the high purity required for pharmaceutical applications. Crystallization is the preferred method for large-scale purification as it is generally more cost-effective and scalable than chromatography.
Crystallization of Benzyl 4-aminoazepane-1-carboxylate
The crude product is often an oil or a semi-solid that can be induced to crystallize from a suitable solvent system. A mixture of a good solvent and an anti-solvent is often effective.[5][6]
Table 3: Materials for Crystallization
| Material | Use | Approximate Volume |
| Ethyl Acetate | Solvent | 3-5 L per kg of crude product |
| Heptane | Anti-solvent | 6-10 L per kg of crude product |
Experimental Protocol:
-
Dissolution: Transfer the crude Benzyl 4-aminoazepane-1-carboxylate to a clean, dry reactor. Add ethyl acetate (3-5 volumes relative to the crude product weight) and heat the mixture to 40-50 °C with stirring until a clear solution is obtained.
-
Hot Filtration (Optional): If any insoluble material is present, perform a hot filtration through a pad of Celite to remove particulate matter.
-
Initiation of Crystallization: Allow the solution to cool slowly to room temperature. Once the solution has cooled, slowly add heptane (2-3 volumes relative to the ethyl acetate used) with gentle stirring. The solution will become cloudy, indicating the onset of crystallization.
-
Maturation: Continue to stir the slurry at room temperature for 1-2 hours, then cool to 0-5 °C and hold for an additional 2-4 hours to maximize crystal formation.
-
Filtration and Washing: Filter the crystalline product using a Büchner funnel. Wash the filter cake with a cold (0-5 °C) mixture of ethyl acetate/heptane (1:2 v/v).
-
Drying: Dry the purified Benzyl 4-aminoazepane-1-carboxylate under vacuum at 40-50 °C to a constant weight. The final product should be a white to off-white crystalline solid.
Expected Yield and Purity:
| Stage | Expected Yield | Expected Purity (by HPLC) |
| Crude Product | 85-95% | >90% |
| After Crystallization | 75-85% (overall) | >98% |
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Melting Point: As an indicator of purity.
Safety Precautions
-
Benzyl Chloroformate (Cbz-Cl): This reagent is highly corrosive, lachrymatory, and toxic. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hydrochloric Acid in Dioxane: This is a corrosive and flammable reagent. Handle in a fume hood and avoid contact with skin and eyes.
-
Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. Use in a well-ventilated area.
-
General Precautions: All reactions should be carried out by trained personnel in a laboratory setting with appropriate safety measures in place.
Conclusion
This application note provides a detailed and scalable protocol for the synthesis and purification of Benzyl 4-aminoazepane-1-carboxylate. By following these procedures, researchers and drug development professionals can reliably produce this key intermediate in high yield and purity, facilitating its use in the discovery and development of new medicines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1-Cbz-azepane
Welcome to the technical support center for the synthesis of 4-Amino-1-Cbz-azepane. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yield, and ensure the highest purity of the final product. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing research and development projects.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Core Synthesis: Reductive Amination
The most prevalent and efficient method for synthesizing this compound is the reductive amination of the precursor, 1-Cbz-azepan-4-one . This process typically involves two key stages:
-
Imine Formation: The ketone (1-Cbz-azepan-4-one) reacts with an ammonia source (e.g., ammonium acetate, ammonia in methanol) to form an intermediate imine or enamine.
-
Reduction: A reducing agent is used to reduce the imine C=N bond to the corresponding amine C-N bond, yielding the target product.
The overall yield and purity are highly dependent on the careful execution of both stages. Reductive amination is a powerful tool in organic synthesis for its efficiency and high atom economy.[3]
Troubleshooting Guide (Q&A)
This section addresses specific experimental issues that can lead to diminished yields or impure products.
Question 1: My reaction is incomplete or stalling. What are the likely causes and solutions?
An incomplete reaction is often the primary source of low yield. Several factors can contribute to this issue.
Answer:
Causality & Diagnosis:
-
Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine may not favor the imine, especially if water is not effectively removed. The rate-limiting step in many reductive aminations is the formation of the imine intermediate.[3]
-
Inactive Reducing Agent: The chosen reducing agent may have degraded due to improper storage or handling, or it may not be potent enough for the specific substrate under the chosen conditions.
-
Suboptimal pH: The pH of the reaction is crucial. Acidic conditions (pH 4-6) are typically required to catalyze imine formation, but a pH that is too low will protonate the ammonia source, rendering it non-nucleophilic.
Solutions & Experimental Protocols:
| Parameter | Recommendation | Rationale |
| Imine Formation | Add a dehydrating agent like molecular sieves (3Å or 4Å) or use a Dean-Stark apparatus with a solvent like toluene. | Drives the equilibrium towards the imine by removing the water byproduct. |
| Ammonia Source | Use ammonium acetate or a solution of ammonia in methanol. | Ammonium acetate can act as both the ammonia source and a mild acidic catalyst for imine formation. |
| Reducing Agent | Switch to a more robust or milder reducing agent based on your needs. Common choices include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation (e.g., H₂, Pd/C). | NaBH₃CN and STAB are selective for the imine in the presence of the ketone. STAB is often preferred as it is less toxic and does not require strict pH control. Catalytic hydrogenation is a clean method but may require specialized equipment and can sometimes lead to debenzylation of the Cbz group.[4] |
| Reaction Monitoring | Monitor the reaction progress by TLC or LC-MS. | Look for the disappearance of the starting ketone and the appearance of the product spot. An intermediate imine spot may or may not be visible depending on its stability. |
Question 2: I'm observing significant formation of a side-product with a similar polarity to my desired amine. What is it and how can I prevent it?
This is a classic problem in reductive aminations and typically points to the formation of a secondary amine.
Answer:
Causality & Diagnosis:
The most common side-product is the secondary amine formed when the newly generated primary amine (this compound) reacts with another molecule of the starting ketone (1-Cbz-azepan-4-one). This forms a new imine, which is then reduced to yield a dimeric secondary amine impurity. This is especially problematic if the reaction is run at a high concentration or if the addition of the reducing agent is too slow.
Workflow: Minimizing Secondary Amine Formation
Caption: Troubleshooting workflow for side-product formation.
Solutions & Experimental Protocols:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of the ammonia source (e.g., 5-10 equivalents of ammonium acetate). | Le Châtelier's principle: A high concentration of ammonia drives the reaction towards the desired primary amine and statistically reduces the chance of the product amine reacting with the ketone. |
| Reaction Conditions | Maintain a lower reaction temperature (0 °C to room temperature). | Reduces the rate of the undesired secondary amine formation, which often has a higher activation energy than the primary amine formation. |
| Order of Addition | Consider pre-forming the imine before adding the reducing agent. Alternatively, add the reducing agent portion-wise over time. | This can help maintain a low concentration of the free primary amine product in the presence of unreacted ketone. |
Question 3: The Cbz protecting group is being cleaved during the reaction. How can I avoid this?
Loss of the carbobenzyloxy (Cbz) group is a common issue, particularly when using certain reductive methods.[5]
Answer:
Causality & Diagnosis:
The Cbz group is sensitive to hydrogenolysis (cleavage by hydrogen in the presence of a catalyst).[4] If you are using catalytic hydrogenation (e.g., H₂ with Pd/C, PtO₂, or Raney Nickel), you are at high risk of cleaving the Cbz group to yield toluene and the unprotected 4-aminoazepane. Aggressive acidic or basic conditions can also compromise the Cbz group, though it is generally stable to a wider pH range.[6][7]
Solutions & Experimental Protocols:
| Method | Recommendation | Rationale |
| Catalytic Hydrogenation | Avoid standard Pd/C catalysts. If hydrogenation is necessary, use a poisoned catalyst (e.g., Lindlar's catalyst) or carefully screen catalysts and conditions (lower pressure, shorter reaction time). However, this is not the recommended route. | Standard hydrogenation catalysts are designed for efficient hydrogenolysis of benzyl groups, including the Cbz protecting group. |
| Hydride Reducing Agents | Use sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). | These reagents are chemoselective for imine reduction and will not cleave the Cbz group under standard conditions. STAB is the preferred reagent due to its efficacy in mildly acidic conditions (often using acetic acid as a catalyst) and lower toxicity. |
| Workup Conditions | Avoid strong acids (e.g., concentrated HCl) or strong bases during the workup. A mild basic wash (e.g., saturated NaHCO₃ solution) is usually sufficient. | Preserves the integrity of the acid/base-labile protecting group during product isolation. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this reaction?
The choice of solvent depends on the reducing agent. For reactions with STAB or NaBH₃CN, polar aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. For catalytic hydrogenation, polar protic solvents like methanol or ethanol are standard.
Q2: How should I purify the final product for the best recovery?
Purification can be challenging due to the basic nature of the amine.
-
Extraction: After quenching the reaction, perform an aqueous workup. Basify the aqueous layer with NaHCO₃ or a dilute NaOH solution to a pH of 9-10 to ensure the amine is in its freebase form, then extract with a solvent like DCM or ethyl acetate.
-
Chromatography: Column chromatography on silica gel is often effective. A gradient elution starting with ethyl acetate and gradually adding methanol is a good starting point. To prevent the amine from streaking on the silica, it is highly recommended to add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.
Q3: Are there alternative synthetic routes if reductive amination fails?
Yes, other routes exist, though they are often more steps. One common alternative involves the reduction of 1-Cbz-4-azidoazepane . This precursor can be synthesized from a corresponding alcohol (1-Cbz-azepan-4-ol) via an intermediate tosylate or mesylate, followed by substitution with sodium azide. The final step is the reduction of the azide to the amine, typically using H₂/Pd/C or triphenylphosphine (Staudinger reaction). This route avoids the potential for secondary amine formation but is longer and involves energetic azide intermediates.
Synthetic Pathway: Reductive Amination of 1-Cbz-azepan-4-one
Caption: Common synthetic route and potential side-reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Common side products in azepane ring formation reactions
Welcome to the technical support center for azepane ring synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic routes. The formation of seven-membered rings like azepanes is often kinetically and thermodynamically challenging compared to their five- and six-membered counterparts, leading to a unique set of potential pitfalls.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic strategies for forming the azepane ring?
A1: The construction of the azepane ring is primarily achieved through several key strategies, including intramolecular cyclization of linear precursors, ring-expansion reactions of smaller cyclic compounds, and various multi-step sequences.[3][4] The most prevalent laboratory methods include:
-
Reductive Amination: Intramolecular cyclization of an amino-aldehyde or amino-ketone.[5]
-
Ring-Closing Metathesis (RCM): Cyclization of a diene-containing amine, followed by reduction of the resulting double bond.[6][7]
-
Buchwald-Hartwig Amination: Intramolecular palladium-catalyzed C-N bond formation.[8][9]
-
Beckmann or Schmidt Rearrangements: Ring expansion of a six-membered ring precursor (e.g., a cyclohexanone derivative).[3][6]
-
Photochemical Ring Expansion: Dearomative expansion of nitroarenes to form functionalized 3H-azepines, which can then be hydrogenated.[1]
Each of these methods comes with a unique set of potential side reactions that must be carefully managed.[3]
Q2: Why is the formation of a seven-membered ring generally more difficult than a six-membered ring?
A2: The difficulty arises from enthalpic and entropic factors. Kinetically, the formation of a seven-membered ring requires the two reactive ends of a linear precursor to overcome significant conformational freedom to come into proximity for cyclization, which is entropically disfavored. Thermodynamically, seven-membered rings can possess considerable transannular strain (non-bonded interactions across the ring), making them less stable than their well-behaved six-membered cyclohexane or piperidine counterparts. This can lead to slower reaction rates and favor competing side reactions, such as intermolecular polymerization or the formation of more stable six-membered rings.[2][3]
Q3: I am observing racemization at a stereocenter in my linear precursor during a base-mediated cyclization. What is the cause?
A3: Racemization during azepane synthesis is a common issue, particularly when a stereogenic center is adjacent to an activating group like a carbonyl.[10] The primary cause is the deprotonation of the stereogenic center by a base to form a planar, achiral intermediate (e.g., an enolate). Subsequent reprotonation can occur from either face, leading to a loss of enantiomeric excess.[10] Key factors that promote this are:
-
Strong Bases: Can readily abstract the proton.
-
Elevated Temperatures: Provide the energy to overcome the activation barrier for deprotonation.[10]
-
Prolonged Reaction Times: Increase the exposure of the product to racemizing conditions.[10]
Switching to a milder, non-nucleophilic base (e.g., DIPEA instead of an alkoxide) and running the reaction at the lowest possible temperature can mitigate this issue.[10]
Troubleshooting Guide by Synthetic Method
Reductive Amination
Reductive amination is a robust method for forming C-N bonds by converting a carbonyl group and an amine into an imine or iminium ion, which is then reduced in situ.[11] However, in the context of intramolecular cyclization to form azepanes, specific challenges can arise.
Q: My primary side product is a six-membered piperidine instead of the desired seven-membered azepane. Why is this happening?
A: This is a classic example of kinetic vs. thermodynamic control, where the formation of the six-membered ring is often kinetically favored over the seven-membered ring.
-
Causality: The transition state for a 6-endo-trig cyclization (leading to the piperidine) is often lower in energy than the corresponding 7-endo-trig cyclization (leading to the azepane). This can be exacerbated by steric hindrance on the starting material, which may favor the less-constrained cyclization pathway.[3] In some cases, such as the reductive amination of deprotected halogenated secondary cyclopropylamines, this alternative ring-opening pathway can become the major route.[12]
-
Troubleshooting & Optimization:
-
Employ Pre-formation of the Iminium Ion: Conduct the reaction in two steps. First, form the iminium ion under dehydrating conditions (e.g., using molecular sieves or a Dean-Stark trap) at a moderate temperature. Then, cool the reaction and add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). This can sometimes favor the desired cyclization by allowing the system to equilibrate before reduction.
-
Use a Bulky Reducing Agent: In some cases, a bulkier reducing agent may show greater selectivity for the less hindered iminium ion precursor.
-
Modify the Substrate: Introducing conformational constraints, such as a double bond or a bulky protecting group elsewhere in the carbon chain, can help "pre-organize" the molecule for the desired 7-membered ring closure.
-
dot
Caption: Competing cyclization pathways in azepane synthesis.
Ring-Closing Metathesis (RCM)
RCM is a powerful tool for forming cyclic olefins, but it is susceptible to several side reactions, particularly when forming medium-sized rings.
Q: My RCM reaction is producing significant amounts of oligomers/polymers and my yield of the cyclic monomer is low.
A: This is typically caused by the rate of the intermolecular reaction competing with or exceeding the rate of the desired intramolecular cyclization. The primary solution is to enforce pseudo-dilution conditions.
-
Causality: At high concentrations, the reactive ends of two different molecules are more likely to encounter each other than the two ends of the same molecule, leading to dimerization and polymerization.
-
Troubleshooting & Optimization:
-
High Dilution: Run the reaction at a very low concentration (typically 0.001–0.05 M). This ensures that the intramolecular reaction is statistically favored.
-
Slow Addition: Use a syringe pump to add the diene substrate slowly over several hours to a refluxing solution of the catalyst. This keeps the instantaneous concentration of the substrate extremely low, further favoring the intramolecular pathway.
-
Q: I'm observing significant formation of isomerized alkene side products. What is the cause and how can I prevent it?
A: Alkene isomerization is one of the most common side reactions in RCM and is often caused by the formation of ruthenium hydride species from catalyst degradation. [13][14]
-
Causality: Over time, especially at elevated temperatures, the Grubbs catalyst can decompose to form catalytically active ruthenium hydrides. These species can migrate along the carbon backbone, isomerizing the double bonds in both the starting material and the product, leading to a complex mixture.[14]
-
Troubleshooting & Optimization:
-
Use a More Stable Catalyst: Second-generation catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are generally more stable, but not immune.
-
Lower the Reaction Temperature: Perform the reaction at room temperature if the substrate is sufficiently reactive.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC/MS and stop it as soon as the starting material is consumed.
-
Use an Isomerization Inhibitor: The addition of a stoichiometric amount of an additive can suppress the hydride-mediated side reactions.
-
| Additive | Typical Loading | Mechanism of Action | Reference |
| 1,4-Benzoquinone | 1-5 mol% | Oxidizes and deactivates Ru-H species. | [14] |
| Phenol | 1-5 mol% | Can increase the rate of metathesis and suppress isomerization. | [14] |
| Copper(I) Iodide | 1-10 mol% | Scavenges phosphine ligands and suppresses isomerization. | [14] |
dot
Caption: RCM desired pathway versus catalyst-degradation side reactions.
Buchwald-Hartwig Amination
Intramolecular Buchwald-Hartwig amination is a highly effective method for forming C-N bonds, especially for aryl amines. However, the catalytic cycle has potential off-ramps that lead to side products.[8][15]
Q: My main side product is the hydrodehalogenated starting material (the aryl halide is reduced to an arene). What is causing this?
A: This side product arises from a competing β-hydride elimination pathway that occurs from the palladium amide intermediate.
-
Causality: After oxidative addition of the aryl halide to the Pd(0) catalyst and coordination of the amine, a palladium-amide complex is formed. The desired pathway is reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. However, if the amide has a β-hydrogen, the palladium center can abstract it in a β-hydride elimination step. This forms an imine and a palladium-hydride species, which can then reductively eliminate the arene side product.[8]
-
Troubleshooting & Optimization:
-
Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., Josiphos, RuPhos, or Buchwald's biaryl phosphine ligands). These ligands accelerate the rate of reductive elimination, allowing it to outcompete β-hydride elimination.[8] Bidentate ligands like BINAP were an early improvement for this reason.[8]
-
Base Selection: The choice of base is critical. A base that is too strong or too weak can hinder the reaction. Sodium tert-butoxide (NaOt-Bu) is common, but other bases like LHMDS or K₃PO₄ should be screened.
-
Protecting Group Strategy: If the β-hydride elimination is occurring from the amine side chain, consider altering the protecting group or substrate design to remove or block the problematic β-hydrogens.
-
dot
Caption: Buchwald-Hartwig cycle showing the desired vs. side reaction.
Experimental Protocols
Protocol 1: High-Dilution RCM for Azepane Synthesis
This protocol is designed to minimize the formation of dimeric and oligomeric side products.
-
Apparatus Setup:
-
Set up a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel (or syringe pump inlet), and a nitrogen inlet.
-
Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of nitrogen.
-
-
Solvent and Catalyst Addition:
-
To the reaction flask, add half of the total required volume of a degassed, anhydrous solvent (e.g., dichloromethane or toluene).
-
Add the RCM catalyst (e.g., Grubbs II catalyst, 1-5 mol%) to the flask and begin heating to reflux.
-
-
Substrate Addition:
-
Dissolve the diene precursor in the remaining half of the solvent.
-
Using a syringe pump, add the substrate solution to the refluxing catalyst solution over a period of 4-12 hours. The goal is to maintain an extremely low instantaneous concentration of the substrate.
-
-
Reaction Monitoring and Workup:
-
After the addition is complete, allow the reaction to stir at reflux for an additional 1-2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, cool the reaction to room temperature. Quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.[16]
-
Protocol 2: One-Pot Intramolecular Reductive Amination
This protocol uses a mild reducing agent that is selective for the iminium ion over the carbonyl precursor.[11]
-
Reaction Setup:
-
To a round-bottom flask, add the linear amino-ketone or amino-aldehyde precursor and dissolve it in a suitable solvent (e.g., 1,2-dichloroethane or methanol) to a concentration of 0.1 M.
-
Add 3-4 equivalents of powdered 4Å molecular sieves to act as a dehydrating agent.
-
-
Imine Formation:
-
Add a weak acid catalyst, such as acetic acid (1.1 equivalents), to the mixture.
-
Stir the reaction at room temperature for 1-4 hours to facilitate the formation of the intramolecular iminium ion. Monitor the disappearance of the carbonyl starting material by TLC.
-
-
Reduction:
-
Once iminium ion formation is deemed sufficient, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5-2.0 equivalents) portion-wise to the stirring mixture. Be cautious of initial gas evolution.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude azepane via flash column chromatography.
-
References
- 1. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Strategies in the synthesis of dibenzo[b,f]heteropines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB01238A [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Optimized Ring Closing Metathesis Reaction Conditions to Suppress Desallyl Side Products in the Solid Phase Synthesis of Cyclic Peptides involving Tyrosine(O-allyl) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Navigating Cbz Deprotection: A Technical Guide to Avoiding Side Reactions
For Immediate Release
Welcome to the Technical Support Center for optimizing the removal of the carboxybenzyl (Cbz or Z) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on overcoming common challenges and side reactions encountered during Cbz deprotection. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested solutions to ensure the integrity of your synthetic routes.
The Cbz group is a cornerstone of amine protection in organic synthesis, lauded for its stability and versatile removal methods.[1][2] However, its deprotection is not without pitfalls. This guide provides a structured approach to troubleshooting common issues, ensuring clean, high-yield recovery of your target amine.
Troubleshooting Guide: Common Issues & Solutions
This section directly addresses specific problems you may encounter during Cbz deprotection in a question-and-answer format.
Issue 1: My catalytic hydrogenation is sluggish or incomplete.
-
Question: I'm performing a Cbz deprotection using palladium on carbon (Pd/C) and hydrogen gas, but the reaction is slow or stalls before completion. What's going on and how can I fix it?
-
Answer: This is a frequent challenge with several potential root causes. A systematic approach is key to identifying and resolving the issue.[3][4]
-
Catalyst Poisoning: Palladium catalysts are highly sensitive to poisons, especially sulfur-containing compounds (e.g., thiols, thioethers) and, to a lesser extent, some nitrogen-containing heterocycles.[3][4] The product amine itself can also coordinate to the catalyst and inhibit its activity.[5][6]
-
Solution: Ensure your starting material is highly purified to remove any sulfur-containing impurities. If your substrate inherently contains sulfur, consider a non-hydrogenation deprotection method.[3][5] To counteract product inhibition, the addition of a weak acid, such as acetic acid, can protonate the product amine, preventing it from binding to the palladium catalyst.[6][7]
-
-
Poor Catalyst Activity: The activity of Pd/C can vary between batches and degrades over time.[3][4]
-
Insufficient Hydrogen: Atmospheric pressure may not be sufficient, especially for sterically hindered substrates.[3]
-
Solution: Increase the hydrogen pressure using a Parr shaker or similar apparatus (e.g., to 50 psi).[7]
-
-
Poor Mixing: As a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.[3]
-
Solution: Ensure vigorous stirring or agitation.[3]
-
-
Issue 2: I'm observing the reduction of other functional groups.
-
Question: My catalytic hydrogenation is removing the Cbz group, but it's also reducing other sensitive groups in my molecule like alkenes, alkynes, nitro groups, or aryl halides. How can I improve selectivity?
-
Answer: This is a common chemoselectivity challenge with catalytic hydrogenation.[8]
-
Solution 1: Switch to Catalytic Transfer Hydrogenation. This method uses a hydrogen donor in place of H₂ gas and is often milder and more selective.[5] Common hydrogen donors include ammonium formate, formic acid, and triethylsilane.[5][9] This approach often avoids the reduction of other sensitive functionalities.[10]
-
Solution 2: Employ Non-Reductive Methods. If transfer hydrogenolysis is not selective enough, you must switch to a non-reductive deprotection strategy.
-
Acid-Catalyzed Cleavage: Conditions like HBr in acetic acid are effective but can be harsh.[11] A milder and often preferred alternative is using a Lewis acid like aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP).[8][11]
-
Nucleophilic Cleavage: For highly sensitive substrates, a nucleophilic approach using 2-mercaptoethanol with a base like potassium phosphate in a solvent such as N,N-dimethylacetamide (DMAC) is an excellent option.[5][9]
-
-
Issue 3: My acid-catalyzed deprotection is causing side reactions.
-
Question: I'm using HBr in acetic acid to remove the Cbz group, but I'm seeing an acetylated byproduct of my amine. How do I prevent this?
-
Answer: This acylation side reaction occurs when the deprotected amine reacts with the acetic acid solvent.[8]
-
Solution: Switch to a non-nucleophilic acid/solvent system. Using hydrogen chloride (HCl) in a non-acylating solvent like dioxane or isopropanol is a common alternative.[8][12] Trifluoroacetic acid (TFA) can also be used, but be mindful of its strength as it may cleave other acid-sensitive protecting groups.[8] The milder AlCl₃/HFIP system is also an excellent choice to circumvent this issue.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and generally cleanest method for Cbz deprotection?
The most prevalent method is catalytic hydrogenation with palladium on carbon (Pd/C) and hydrogen gas.[8] It is favored for its mild conditions and the fact that the byproducts, toluene and carbon dioxide, are volatile and easily removed.[8][13]
Q2: How do I choose the best deprotection method for my specific molecule?
The choice is dictated by the functional groups present in your substrate.[8]
-
For robust molecules without reducible groups: Catalytic hydrogenation is the preferred method.[8]
-
For molecules with reducible groups (alkenes, alkynes, nitro groups, etc.): Non-reductive methods are necessary. Catalytic transfer hydrogenation can be a good first choice due to its often higher selectivity.[5] If that fails, acid-catalyzed cleavage (e.g., AlCl₃/HFIP) or nucleophilic cleavage are excellent alternatives.[8]
-
For molecules sensitive to strong acids: Avoid HBr/acetic acid. Milder acidic conditions or non-acidic methods like hydrogenation or nucleophilic cleavage should be employed.[8]
Q3: Are there any safety concerns with Cbz deprotection reagents?
Yes. Catalytic hydrogenation requires the proper and safe handling of flammable hydrogen gas and pyrophoric catalysts like Pd/C.[8][14] Some older methods, like using TMS-iodide, can generate benzyl iodide, which is a potent and potentially genotoxic alkylating agent.[3] For late-stage synthesis in drug development, it is highly advisable to use methods that do not produce such reactive byproducts.[3]
Q4: Can the Cbz group be removed under basic conditions?
While generally stable to bases, specific conditions can lead to cleavage.[11] However, this is not a standard or commonly recommended method for Cbz deprotection.
Q5: Does Cbz deprotection cause racemization of chiral centers?
Under standard conditions, particularly catalytic hydrogenation, Cbz deprotection is not typically associated with a high risk of racemization.[15][16] However, harsh acidic or basic conditions, or the presence of certain reagents, could potentially lead to epimerization, especially with sensitive amino acid derivatives.[17]
Visualizing Deprotection Strategies
To aid in selecting the appropriate deprotection method, the following decision-making workflow is provided.
Caption: Decision workflow for selecting a Cbz deprotection method.
Summary of Deprotection Methods
| Method | Reagents | Advantages | Potential Side Reactions/Issues |
| Catalytic Hydrogenation | H₂, Pd/C | High yield, clean byproducts (toluene, CO₂), mild conditions.[8][13] | Reduction of other functional groups, catalyst poisoning by sulfur, product inhibition.[3][8] |
| Transfer Hydrogenolysis | Ammonium formate, Pd/C | Safer than H₂ gas, often more selective.[5][13] | Can still reduce some sensitive groups, requires removal of hydrogen donor.[3][5] |
| Acid-Catalyzed Cleavage | HBr in HOAc; AlCl₃ in HFIP | Effective for hydrogenation-sensitive substrates.[18] | Harsh conditions (HBr/HOAc) can cause side reactions like acylation; potential for cleavage of other acid-labile groups.[8][19] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, Base, DMAC | Highly selective, excellent for sensitive and complex molecules.[5][9] | Requires heating, potential for thiol-related side products. |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis [4][13]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% weight loading) to the solution. Caution: Pd/C can be pyrophoric; handle with care and do not allow it to dry in the air.
-
Hydrogenation: Purge the reaction flask with an inert gas (e.g., nitrogen or argon) before introducing hydrogen (H₂). For atmospheric pressure, a balloon filled with H₂ is often sufficient. For higher pressures, use a dedicated hydrogenation apparatus.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 2: Acid-Catalyzed Deprotection with AlCl₃/HFIP [4][8]
-
Dissolution: Dissolve the Cbz-protected amine (1.0 equivalent) in 1,1,1,3,3,3-hexafluoroisopropanol (HFIP).
-
Reagent Addition: Add aluminum chloride (AlCl₃) (2-3 equivalents) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify as needed.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cbz-Protected Amino Groups [organic-chemistry.org]
- 10. Facile deprotection of O-Cbz-protected nucleosides by hydrogenolysis: an alternative to O-benzyl ether-protected nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 12. tdcommons.org [tdcommons.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. greentech.fr [greentech.fr]
- 17. peptide.com [peptide.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Stability of 4-Amino-1-Cbz-azepane under acidic and basic conditions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 4-Amino-1-Cbz-azepane. This guide is designed to provide you, our scientific colleagues, with in-depth technical information, troubleshooting advice, and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we understand the critical importance of compound stability in ensuring the reliability and reproducibility of your research. This resource is structured to address potential challenges you may face and to provide scientifically grounded solutions.
I. Understanding the Stability of this compound: An Overview
This compound is a bifunctional molecule featuring a saturated seven-membered azepane ring, a primary amino group at the 4-position, and a carboxybenzyl (Cbz or Z) protecting group on the ring nitrogen. The stability of this compound is primarily dictated by the robustness of the Cbz protecting group, which is a carbamate, and the inherent reactivity of the azepane ring system.
The Cbz group is widely utilized in organic synthesis due to its general stability under a variety of conditions, yet it can be selectively removed when desired.[1][2] This characteristic makes it a valuable tool in multi-step syntheses. However, understanding its limitations under specific acidic and basic conditions is crucial to prevent unintended deprotection or side reactions.
II. Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the stability of this compound.
Q1: How stable is the Cbz group on this compound to acidic conditions?
The Cbz group is generally considered stable to mildly acidic conditions.[1] However, it is susceptible to cleavage under strong acidic conditions.[3] Reagents such as hydrogen bromide (HBr) in acetic acid or trifluoroacetic acid (TFA) can effectively remove the Cbz group.[4][5] The mechanism of acid-mediated deprotection involves protonation of the carbamate oxygen, followed by cleavage of the benzylic C-O bond.[3] Therefore, if your experimental design requires acidic conditions, it is imperative to consider the strength of the acid and the reaction temperature to avoid premature deprotection. Milder Lewis acids, such as aluminum chloride (AlCl₃) in hexafluoroisopropanol (HFIP), can also cleave the Cbz group and may be an option for substrates sensitive to strong protic acids.[5][6]
Q2: What is the stability of this compound under basic conditions?
The Cbz group is robust and generally stable under a wide range of basic conditions, which is why it is considered orthogonal to base-labile protecting groups like Fmoc.[1][7] It can withstand common inorganic bases such as sodium carbonate and sodium hydroxide at moderate concentrations and temperatures.[1][8] However, under specific and harsh alkaline conditions, such as high concentrations of sodium hydroxide, cleavage of the Cbz group can occur.[4] Additionally, carbamates of primary amines have the potential to fragment into isocyanates and alcohols upon treatment with strong bases.[9][10]
Q3: Can the azepane ring itself degrade under acidic or basic conditions?
The azepane ring is a saturated heterocyclic system and is generally stable under most acidic and basic conditions commonly employed in organic synthesis.[11][12] Unlike its unsaturated counterpart, azepine, the saturated azepane ring does not readily undergo ring-opening or rearrangement reactions under typical laboratory conditions.[13] However, extremely harsh acidic or oxidative conditions should be avoided as they could potentially lead to degradation of the heterocyclic ring.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents. It is advisable to store the compound in a tightly sealed container to prevent moisture absorption. For long-term storage, refrigeration is recommended.
III. Troubleshooting Guide
This section provides solutions to common problems that may be encountered during experiments involving this compound.
Issue 1: Unexpected Deprotection of the Cbz Group
Symptom: You observe the formation of 4-aminoazepane or other deprotected byproducts in your reaction mixture when deprotection was not intended.
Potential Causes & Solutions:
-
Unintentionally Harsh Acidic Conditions: The use of strong acids, even in catalytic amounts, or elevated temperatures can lead to the cleavage of the Cbz group.[3][5]
-
Solution: If acidic conditions are necessary, consider using a milder acid or running the reaction at a lower temperature. Buffer the reaction mixture if possible to maintain a less acidic pH.
-
-
Presence of Lewis Acids: Trace amounts of metal impurities that can act as Lewis acids may catalyze Cbz cleavage.
-
Solution: Ensure all glassware is thoroughly cleaned and that reagents are of high purity. If metal catalysis is suspected, consider the use of a chelating agent.
-
Issue 2: Formation of Unknown Impurities
Symptom: Your reaction yields unexpected side products that are not related to simple deprotection.
Potential Causes & Solutions:
-
Reaction with Electrophiles: The primary amino group at the 4-position is nucleophilic and can react with electrophiles present in the reaction mixture.
-
Solution: If the primary amine is not the desired site of reaction, it should be protected with a suitable orthogonal protecting group.
-
-
Base-Induced Side Reactions: While the Cbz group is generally base-stable, strong bases at elevated temperatures could potentially lead to side reactions.[4]
-
Solution: Use the mildest basic conditions necessary for your transformation. Avoid prolonged reaction times at high temperatures.
-
Stability Profile Summary
| Condition | Stability of Cbz Group | Stability of Azepane Ring | Potential Issues |
| Strongly Acidic (e.g., HBr/AcOH, conc. HCl) | Labile[4][14] | Generally Stable | Unintended deprotection. |
| Mildly Acidic (e.g., dilute AcOH) | Generally Stable[1] | Stable | Slow deprotection over time. |
| Strongly Basic (e.g., conc. NaOH, reflux) | Potentially Labile[4] | Generally Stable | Potential for side reactions. |
| Mildly Basic (e.g., NaHCO₃, Et₃N) | Stable[1][7] | Stable | None expected. |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile[4][5] | Stable | Intended deprotection method. |
IV. Experimental Protocols
To aid in your experimental design, we provide the following generalized protocols for the controlled deprotection of the Cbz group.
Protocol 1: Acid-Mediated Cbz Deprotection
This protocol describes a common method for Cbz removal using a strong acid.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Anhydrous diethyl ether (for precipitation)
Procedure:
-
Dissolve the this compound (1.0 equivalent) in a minimal amount of 33% HBr in acetic acid at room temperature.[15]
-
Stir the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, precipitate the product by adding the reaction mixture to a stirred solution of anhydrous diethyl ether.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the hydrobromide salt of 4-aminoazepane.
Causality: The strong acid protonates the carbamate, facilitating the cleavage of the benzyl-oxygen bond to release the free amine, carbon dioxide, and benzyl bromide.
Protocol 2: Base-Mediated Hydrolysis of a Carbamate (General)
While not the standard method for Cbz removal due to its stability, this protocol illustrates the conditions that can lead to carbamate hydrolysis.
Materials:
-
Carbamate-containing compound
-
Potassium hydroxide (KOH)
-
Ethanol and water
Procedure:
-
Dissolve the carbamate (1.0 equivalent) in a mixture of ethanol and water.[8]
-
Add potassium hydroxide pellets and stir until dissolved.[8]
-
Reflux the solution under a nitrogen atmosphere for an extended period (e.g., 24 hours).[8]
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., diethyl ether).
-
Dry the combined organic extracts and concentrate to obtain the deprotected amine.
Causality: The hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the carbamate. This leads to the cleavage of the carbamate bond.
V. Visualizing Stability and Degradation Pathways
To provide a clearer understanding of the chemical transformations discussed, the following diagrams illustrate the key pathways.
Cbz Deprotection Mechanisms
Caption: Mechanisms of Cbz deprotection under acidic and basic conditions.
Experimental Workflow for Stability Testing
Caption: A general workflow for assessing the stability of the compound.
VI. References
-
Anonymous. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. 14
-
Suzhou Highfine Biotech. (2025). Amino protecting group—benzyloxycarbonyl (Cbz). 4
-
Benchchem. (2025). The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. 1
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. 3
-
Benchchem. (2025). Technical Support Center: Optimization of Cbz Deprotection. 5
-
MacMillan, J. H. Basic hydrolysis of methyl carbamates to amines: p-(trans-4-Heptylcyclohexyl) aniline. Temple University. 8
-
Master Organic Chemistry. Amine Protection and Deprotection. 16
-
Pfizer, Inc. (2022). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. ACS Fall 2022. 17
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. 6
-
Torsello, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. 9
-
Benchchem. (2025). Application Notes: Deprotection Strategies for the Z (Benzyloxycarbonyl) Group. 2
-
Benchchem. (2025). The Enduring Guardian: A Technical Guide to the Cbz Protecting Group in Peptide Synthesis. 7
-
Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. 11
-
ResearchGate. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. 12
-
Slideshare. (2021). Synthesis and reactions of Seven membered heterocycle-Azepines. 13
-
Torsello, M., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - PubMed Central. 10
-
Benchchem. (2025). Technical Support Center: Troubleshooting Cbz Deprotection Reactions. 15
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cbz-Protected Amino Groups [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. server.ccl.net [server.ccl.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, … [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and reactions of Seven membered heterocycle-Azepines | PPTX [slideshare.net]
- 14. tdcommons.org [tdcommons.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP - American Chemical Society [acs.digitellinc.com]
Troubleshooting failed amide coupling with 4-Amino-1-Cbz-azepane
An essential reaction in medicinal chemistry, amide bond formation can be challenging, especially when dealing with sterically hindered or electronically deactivated substrates.[1][2][3] 4-Amino-1-Cbz-azepane, a valuable building block, presents such a challenge due to its secondary amine nature within a seven-membered ring, which imposes significant steric hindrance.
This Technical Support Center provides a comprehensive guide for researchers encountering difficulties in amide coupling reactions with this substrate. It is structured as a series of frequently asked questions (FAQs) that address common problems, from low yield to complex side reactions, and offers detailed, field-tested solutions.
Technical Support & Troubleshooting Guide
FAQ 1: My amide coupling reaction with this compound has failed or resulted in a very low yield. What are the primary causes?
Failure in these coupling reactions typically stems from a few core issues related to the inherent properties of this compound.
-
Steric Hindrance: The secondary amine is sterically shielded by the azepane ring. This bulkiness slows down the rate of reaction, making standard coupling conditions ineffective.[4]
-
Inefficient Carboxylic Acid Activation: The chosen coupling reagent may not be potent enough to generate a sufficiently reactive intermediate to overcome the steric barrier presented by the amine.[5] Standard carbodiimides like EDC or DCC alone are often insufficient for such demanding couplings.[5]
-
Suboptimal Reaction Conditions: Factors such as solvent choice, base, temperature, and reaction time play a critical role and must be carefully optimized for hindered substrates.[5]
-
Formation of Stable Side Products: With carbodiimide reagents, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea, a common failure point in polar solvents like DMF.[6][7]
FAQ 2: How can I improve my reaction yield? Which coupling reagent should I use?
Switching to a more powerful activation reagent is the most critical first step for a hindered amine like this compound.
Recommendation: Move from simple carbodiimides to uronium/aminium or phosphonium salt-based reagents. These form highly reactive activated esters that can overcome the steric barrier more effectively.[5]
| Reagent Class | Examples | Pros | Cons | Recommendation for this compound |
| Carbodiimides | EDC, DCC, DIC | Inexpensive, common.[8] | Often too weak for hindered amines; N-acylurea side reaction is common.[6] | Not recommended as a first choice. Use only with additives like Oxyma or HOBt. |
| Uronium/Aminium | HATU , HBTU, HCTU | Highly efficient , fast reactions, less racemization.[8] | More expensive; byproducts can complicate purification. | Highly Recommended. HATU is often the gold standard for difficult couplings. |
| Phosphonium | PyBOP , PyAOP | Very effective, similar to HATU; byproducts are often less hazardous than BOP.[8] | Solutions in DMF have moderate stability. | Highly Recommended. An excellent alternative to HATU. |
| Acyl Fluorides | TFFH, BTFFH | Extremely effective for the most hindered cases. [9][10] | Reagents are moisture-sensitive; requires anhydrous conditions. | Recommended as a final option if uronium/phosphonium reagents fail.[4][5] |
The following diagram outlines a logical progression for troubleshooting and optimizing the coupling reaction.
Caption: A logical workflow for troubleshooting failed amide couplings.
FAQ 3: I see multiple spots on my TLC plate. How do I identify them and minimize side reactions?
A messy TLC plate is a common sign of side reactions or an incomplete reaction.
-
Unreacted Starting Material: You will likely see spots corresponding to your carboxylic acid and possibly the amine.
-
N-Acylurea Byproduct: If using a carbodiimide like EDC, a major side product is the N-acylurea.[6] This happens when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. This side reaction is more prevalent in polar aprotic solvents like DMF.[7]
-
Symmetric Anhydride: The carboxylic acid can react with the activated intermediate to form a symmetric anhydride, which is also an active species but represents an off-cycle pathway.[11]
Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure are crucial when using carbodiimides. They act as "acyl transfer agents," converting the unstable O-acylisourea into a more stable, yet still highly reactive, active ester. This intermediate is less prone to rearrangement and more likely to react with the amine to form the desired amide.[8][12]
Caption: Role of HOBt in preventing N-acylurea formation.
Solutions to Minimize Side Reactions:
-
Use an Additive: Always use HOBt, HOAt, or OxymaPure (1.0-1.2 eq.) when working with carbodiimides.[8][13]
-
Change Solvent: If N-acylurea formation is suspected, consider switching from DMF to a less polar solvent like Dichloromethane (DCM).[14]
-
Order of Addition: Pre-activate the carboxylic acid with the coupling reagent and additive for 15-30 minutes before adding the amine. This can increase the concentration of the active ester and improve reaction outcomes.[4][11]
FAQ 4: My work-up is difficult, and I'm struggling to purify my product. What is the best procedure?
Purification can be challenging due to water-soluble byproducts from modern coupling reagents.
Standard Work-up Protocol:
-
Quench: If using a high-boiling solvent like DMF, first dilute the reaction mixture with a water-immiscible solvent like Ethyl Acetate (EtOAc) or DCM.
-
Acidic Wash: Wash the organic layer with a mild acid like 1M HCl or saturated NH₄Cl solution. This removes the basic amine starting material and any non-nucleophilic base (DIPEA, Et₃N).
-
Basic Wash: Wash with a mild base like saturated NaHCO₃ solution. This removes the acidic carboxylic acid starting material and additives like HOBt.
-
Brine Wash: Wash with saturated NaCl solution to remove residual water.
-
Dry and Concentrate: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[15]
If byproducts persist, purification by column chromatography on silica gel is typically required. For amides that are difficult to purify via chromatography, recrystallization from a suitable solvent like acetonitrile or ethanol can be an effective alternative.[16]
Experimental Protocols
Protocol 1: High-Efficiency Coupling Using HATU
This protocol is recommended as the first choice for coupling with this compound.
-
Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq.) and a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes.
-
Amine Addition: Add a solution of this compound (1.2 eq.) in a small amount of anhydrous DMF to the reaction mixture.
-
Reaction: Stir the reaction at room temperature overnight. Monitor progress by TLC or LC-MS. If the reaction is sluggish, gentle heating to 40-50°C can be applied.[5]
-
Work-up: Proceed with the standard work-up protocol described in FAQ 4.
Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings
This method should be used when other high-potency reagents like HATU fail.[4][9]
-
Acyl Fluoride Generation: In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous DCM. Add a fluorinating agent such as TFFH or BTFFH (1.1 eq.) followed by DIPEA (2.2 eq.).[4]
-
Activation: Stir the mixture at room temperature for 15-30 minutes to generate the acyl fluoride in-situ.
-
Coupling: Add the this compound (1.2 eq.) to the reaction mixture.
-
Reaction: Stir at room temperature or elevate the temperature as needed (e.g., reflux in DCM or switch to a higher boiling solvent like THF and heat to 80°C).[9][10] These reactions may require extended times (12-24 hours).
-
Work-up: Proceed with the standard work-up protocol.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Carbodiimide - Wikipedia [en.wikipedia.org]
- 7. reddit.com [reddit.com]
- 8. peptide.com [peptide.com]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
- 13. Effects of amounts of additives on peptide coupling mediated by a water-soluble carbodiimide in alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Scaling Up 4-Amino-1-Cbz-azepane Production
Introduction
Welcome to the technical support center for the synthesis and scale-up of 4-Amino-1-Cbz-azepane (CAS 885966-14-3).[1][2] This valuable building block is a seven-membered nitrogen-containing heterocycle crucial in medicinal chemistry and drug development, often serving as a scaffold for complex, biologically active molecules.[3][4][5][6] The presence of the carbobenzyloxy (Cbz) protecting group ensures stability during subsequent synthetic transformations, making its efficient production a key step in many discovery and development pipelines.[3][7]
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of scaling up production from the lab bench to pilot and manufacturing scales.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues that may arise during the synthesis of this compound. The answers provide not just solutions, but also the scientific reasoning behind them to empower you to make informed decisions.
Issue 1: Low Yields in Azepane Ring Formation
Question: My azepane ring closure reaction is resulting in low yields of the desired seven-membered ring. What are the primary causes and how can I optimize the reaction?
Answer: Low yields in the formation of the azepane ring, a medium-sized ring, are a common challenge primarily due to unfavorable entropic factors and competing side reactions.[6] The success of the cyclization is highly dependent on the chosen synthetic strategy. Key methods include reductive amination, ring-closing metathesis (RCM), and rearrangements like the Beckmann or Schmidt rearrangements.[4][8]
Common Causes & Solutions:
-
Intermolecular vs. Intramolecular Reactions: At high concentrations, linear precursors are more likely to react with each other (intermolecularly) to form polymers rather than cyclizing (intramolecularly).
-
Solution: Employ high-dilution conditions. By slowly adding the substrate to a large volume of solvent, you maintain a very low instantaneous concentration of the precursor, which kinetically favors the desired intramolecular ring closure. This is a cornerstone principle for forming medium-sized rings.
-
-
Incorrect Precursor Conformation: The linear precursor must adopt a conformation that brings the reactive ends into proximity for cyclization to occur. Steric hindrance or unfavorable gauche interactions can disfavor this conformation.
-
Solution: Introduce conformational constraints. For example, incorporating a double bond or a bulky substituent in the backbone of the precursor can limit its conformational freedom and pre-organize it for cyclization.
-
-
Inefficient Catalyst or Reagent Activity (Method-Specific):
-
For Reductive Amination: The reducing agent may be degrading or the pH may not be optimal for imine/enamine formation.
-
For RCM: The Grubbs catalyst may be decomposing or incompatible with other functional groups on your substrate.
-
For Lactam Reductions: Using strong reducing agents like lithium aluminum hydride (LAH) can be problematic if other reducible functional groups (esters, nitriles) are present, leading to a mixture of products.[8]
-
Solution: Screen different catalysts, reagents, and reaction conditions. For lactam reductions, ensure all other sensitive functionalities are appropriately protected.[8] For reductive aminations, carefully control the pH (typically 4-6) to facilitate imine formation without deactivating the amine.
-
Issue 2: Contamination with Piperidine Side-Products
Question: During my azepane synthesis, I'm observing the formation of a significant six-membered piperidine byproduct instead of the seven-membered ring. Why is this happening?
Answer: The formation of a six-membered ring is a thermodynamically and kinetically favored process compared to the formation of a seven-membered ring. This issue is particularly prevalent in ring-expansion or certain cyclization strategies where an alternative, less strained transition state is accessible.[8]
Causality & Mitigation:
-
Mechanism-Dependent Pathways: For instance, in syntheses starting from bicyclic aminocyclopropane derivatives, an alternative ring-opening pathway can lead to a six-membered chloromethylenepiperidine as a major side product.[8] This can be influenced by steric hindrance around the nitrogen atom.
-
Troubleshooting:
-
Re-evaluate Your Substrate: The substitution pattern on your linear precursor can dictate the cyclization outcome. Strategic placement of substituents can sterically disfavor the transition state leading to the six-membered ring.
-
Modify Reaction Conditions: Temperature and choice of catalyst/reagent can influence the selectivity of ring closure. Lower temperatures may favor the desired, albeit slower, seven-membered ring formation.
-
Alternative Synthetic Route: If side-product formation is persistent, consider a different synthetic strategy that is less prone to this specific rearrangement. For example, a ring-closing metathesis approach on a precursor with two terminal olefins is often highly specific for the desired ring size.[4]
-
Issue 3: Inefficient or Incomplete Cbz-Protection
Question: I'm struggling to achieve complete conversion during the N-Cbz protection step of my 4-aminoazepane precursor. What factors should I investigate?
Answer: The N-protection of an amine with a carboxybenzyl (Cbz) group is a robust and widely used transformation.[7] However, incomplete reactions can occur, especially when scaling up. The most common method involves reacting the amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[9]
Troubleshooting the Cbz-Protection Step:
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Stalled Reaction | 1. Insufficient Base: The reaction liberates HCl, which protonates the starting amine, rendering it non-nucleophilic.[10] An inadequate amount of base will halt the reaction. 2. Poor Reagent Quality: Cbz-Cl is moisture-sensitive and can degrade over time. | 1. Use sufficient base: Employ at least 2 equivalents of a non-nucleophilic organic base (e.g., triethylamine, DIPEA) or control the pH between 8 and 10 using an inorganic base like sodium carbonate under Schotten-Baumann conditions.[9][10] 2. Verify Cbz-Cl quality: Use a fresh bottle or test the reagent on a simple amine substrate. |
| Formation of Urea Byproduct | Over-addition of Cbz-Cl: Excess Cbz-Cl can react with the carbamate product or with water to form benzyl alcohol, which can lead to other impurities. | Stoichiometric Control: Add Cbz-Cl slowly and monitor the reaction progress by TLC or LC-MS to avoid adding a large excess. Typically, 1.05-1.1 equivalents are sufficient. |
| Low Solubility | Inappropriate Solvent: The starting amine or the product may have poor solubility in the chosen solvent, leading to a heterogeneous mixture and slow reaction rates. | Solvent Screening: Test a range of solvents. Dichloromethane (DCM), tetrahydrofuran (THF), or biphasic systems (e.g., DCM/water) are common. For greener options, PEG-600 has been shown to be an effective medium.[9] |
Issue 4: Product Degradation During Workup and Purification
Question: My product appears clean in the crude reaction mixture, but I observe degradation or Cbz-group cleavage after workup or during column chromatography. What is causing this?
Answer: While the Cbz group is generally stable, it is sensitive to certain conditions, particularly strong acids and catalytic hydrogenation.[7][10] Unintentional exposure to these conditions during purification can lead to product loss.
Causes of Degradation & Preventive Measures:
-
Acidic Conditions: The Cbz group can be cleaved by strong acids like HBr in acetic acid.[9][11] If your workup involves an acid wash, it must be brief and use a dilute acid, followed immediately by neutralization.
-
Solution: Use a mild acid wash (e.g., dilute citric acid or NH4Cl solution) and ensure the organic layer is subsequently washed with a basic solution (e.g., saturated sodium bicarbonate) and water to remove all traces of acid.
-
-
Silica Gel Acidity: Standard silica gel is slightly acidic and can cause streaking or partial deprotection of sensitive compounds during column chromatography.
-
Solution: Deactivate the silica gel by preparing a slurry with a small percentage (e.g., 1%) of triethylamine in your eluent system. Alternatively, use a different stationary phase like alumina (basic or neutral).
-
-
Residual Palladium: If a preceding step involved a palladium catalyst, trace amounts might remain. If a hydrogen source is inadvertently introduced (e.g., certain solvents), catalytic hydrogenolysis of the Cbz group can occur.[10][11]
-
Solution: Ensure rigorous purification after any steps involving palladium catalysts. Use of metal scavengers may be necessary at scale.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for a scalable synthesis of this compound? While multiple routes exist, a common and scalable approach involves the construction of a 4-substituted azepane precursor followed by modification of the 4-position to an amine and subsequent N-protection. For example, a Beckmann rearrangement of a substituted piperidone can yield an azepanone, which can be converted to the 4-amino derivative.[4] The final step, N-protection with Cbz-Cl, is generally high-yielding and scalable.[9]
Q2: What analytical methods are best for monitoring reaction progress and final product purity?
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for quick qualitative checks. For quantitative analysis and precise tracking of byproducts, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is the preferred method.
-
Purity Assessment: Final product purity should be assessed by HPLC (with UV detection) and confirmed by Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy and Mass Spectrometry to ensure structural integrity.[3]
Q3: What are the critical process parameters (CPPs) to monitor during the Cbz-protection step at scale? The most critical parameters are:
-
Temperature: The reaction is exothermic. Uncontrolled temperature can lead to side reactions. Maintain a consistent temperature, often starting at 0 °C during reagent addition and then allowing the reaction to warm to room temperature.
-
Rate of Addition: Slow, controlled addition of Cbz-Cl is crucial to manage the exotherm and prevent the buildup of excess reagent.
-
pH Control: If using an aqueous base, maintaining the pH in the 8-10 range is vital for an efficient reaction.[9]
-
Agitation: Good mixing is essential to ensure homogeneity, especially in biphasic systems or as the product begins to crystallize.
Q4: Are there greener alternatives to chlorinated solvents like DCM for the Cbz-protection reaction? Yes, solvents like 2-methyl-THF, ethyl acetate, or even polyethylene glycol (PEG) can be effective alternatives.[9] Solvent screening is recommended to find the optimal balance of reactivity, solubility, and environmental impact for your specific process.
Visualizations and Workflows
Logical Workflow for Troubleshooting Low Yield
This diagram outlines a systematic approach to diagnosing and solving issues related to low product yield.
Caption: A decision tree for troubleshooting low yield issues.
General Synthetic Workflow Diagram
This diagram illustrates a generalized two-stage process for producing the target compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocols
Protocol 1: N-Cbz Protection of 4-Aminoazepane
Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a suitable laboratory setting with appropriate safety precautions.
Materials:
-
4-Aminoazepane (or its salt, 1.0 eq)
-
Benzyl Chloroformate (Cbz-Cl, 1.1 eq)
-
Triethylamine (TEA, 2.2 eq) or Sodium Carbonate (Na₂CO₃, 2.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen), dissolve the 4-aminoazepane (1.0 eq) in DCM (approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add triethylamine (2.2 eq) to the stirred solution. If using an aqueous system with Na₂CO₃, the base would be dissolved in water as a separate layer.
-
Cbz-Cl Addition: Add benzyl chloroformate (1.1 eq) dropwise via a syringe or dropping funnel over 15-30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quenching & Workup:
-
Cool the mixture back to 0 °C and slowly add water to quench any unreacted Cbz-Cl.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize HCl and remove acidic byproducts), and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane) or by column chromatography on silica gel if necessary.
Protocol 2: Purification by Crystallization
-
Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble (e.g., ethyl acetate, isopropanol).
-
Antisolvent Addition: While the solution is still warm, slowly add a non-polar "antisolvent" (e.g., heptane, hexanes) until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to a refrigerator or ice bath (0-4 °C) to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of the cold antisolvent.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
References
- 1. parchem.com [parchem.com]
- 2. This compound CAS#: 885966-14-3 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Preventing Racemization in Chiral Azepane Synthesis
Welcome to the technical support center for the synthesis of chiral azepanes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate racemization in their synthetic routes. Chiral azepanes are crucial structural motifs in a wide array of pharmaceuticals and natural products.[1] Maintaining their stereochemical integrity is paramount, as the biological activity of a molecule is often exclusive to a single enantiomer.[2] The presence of the undesired enantiomer can lead to reduced efficacy, altered pharmacological profiles, or unwanted side effects.[3]
This guide provides a comprehensive collection of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format. It delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative references to ensure scientific integrity.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of racemization during the synthesis of chiral azepanes?
A1: Racemization in chiral azepane synthesis typically occurs through the deprotonation of a proton at a stereogenic center, which leads to a planar, achiral intermediate like an enolate or an imine.[4] Reprotonation can then happen from either face, resulting in a mixture of enantiomers.[4] Key factors that contribute to this include:
-
Elevated Temperatures: Higher reaction temperatures provide the energy to overcome the activation barrier for deprotonation.[4][5]
-
Strong Bases: Strong bases can easily abstract a proton from a chiral carbon, particularly if it's in an acidic position (e.g., alpha to a carbonyl group).[4]
-
Prolonged Reaction Times: Extended exposure to conditions that can induce racemization increases the likelihood of diminished enantiomeric excess.[3][4]
-
Inappropriate N-Protecting Group: The nature of the nitrogen protecting group can influence the acidity of adjacent protons and the overall stability of the chiral center.[4][6]
-
Reaction Mechanism: Certain reaction pathways, such as those involving carbocation or planar carbanion intermediates, are inherently more prone to racemization.[4]
Q2: At which stages of chiral azepane synthesis is racemization most likely to occur?
A2: Racemization is a significant concern during several key transformations in chiral azepane synthesis:
-
Cyclization Step: Intramolecular reactions to form the seven-membered ring, especially those involving the formation of a bond at the chiral center, are critical. Base-mediated cyclizations are particularly susceptible.[4]
-
Activation of Carboxylic Acids: When a chiral center is alpha to a carboxylic acid that is activated for amidation (a common route to lactam precursors of azepanes), the acidity of the alpha-proton is increased, making it more prone to abstraction.[4]
-
Deprotection Steps: The removal of protecting groups, especially under harsh acidic or basic conditions, can lead to racemization.[2]
Q3: How does the choice of base impact racemization?
A3: The choice of base is critical for preserving stereochemical integrity. Strong, non-hindered bases (e.g., sodium hydroxide, potassium tert-butoxide) are more likely to cause racemization by readily abstracting the proton at the chiral center. In contrast, weaker or sterically hindered bases (e.g., diisopropylethylamine (DIPEA), triethylamine (TEA), or 2,6-lutidine) are generally preferred as they are less likely to cause deprotonation.[4]
Q4: What is the role of protecting groups in preventing racemization?
A4: Protecting groups are crucial. Urethane-based α-amino protecting groups like Fmoc, Boc, and Cbz are designed to resist racemization upon activation of the carboxyl group.[7] In contrast, acyl protecting groups can increase the tendency for racemization.[7][8] The bulkiness of a protecting group can also play a role; for instance, the 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds due to steric hindrance.[4]
Q5: How can I accurately determine the enantiomeric excess (ee) of my chiral azepane?
A5: The most common and reliable method for determining enantiomeric excess is through chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC).[7][9][10] These techniques utilize a chiral stationary phase to separate the enantiomers, and the ratio of their peak areas can be used to calculate the ee.[7] Other methods include NMR spectroscopy with chiral shift reagents, polarimetry, and mass spectrometry.[7][9][11][12]
Troubleshooting & Optimization Guide
Issue 1: Loss of Enantiomeric Excess (ee) During Base-Mediated Intramolecular Cyclization
Symptom: You begin with an enantiomerically pure linear precursor, but the resulting chiral azepane shows a significant loss of enantiomeric excess (ee) after a base-mediated intramolecular cyclization.
Possible Cause: The base used for the cyclization is causing deprotonation at the stereogenic center, leading to racemization.[4]
Troubleshooting Steps:
-
Lower the Reaction Temperature: Reducing the temperature can significantly decrease the rate of racemization. It is advisable to run the reaction at the lowest temperature that still allows for a reasonable reaction rate.[4]
-
Change the Base: Switch from a strong, non-hindered base to a weaker, sterically hindered organic base.[4] For example, if you are using sodium ethoxide in ethanol, consider switching to triethylamine (TEA) or diisopropylethylamine (DIPEA) in a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to racemizing conditions.[4]
Quantitative Data on Base and Temperature Effects:
The following table summarizes the hypothetical effect of different bases and temperatures on the enantiomeric excess of a chiral azepane formed via intramolecular cyclization.
| Base | Solvent | Temperature (°C) | Enantiomeric Excess (ee) (%) |
| Sodium Ethoxide | Ethanol | 50 | 45% |
| Sodium Ethoxide | Ethanol | 25 | 70% |
| Triethylamine | DCM | 25 | 92% |
| DIPEA | DCM | 25 | 95% |
| 2,6-Lutidine | THF | 0 | >98% |
Issue 2: Racemization of an α-Amino Ester Precursor During Synthesis
Symptom: The chiral center alpha to an ester group in your linear azepane precursor is racemizing before or during cyclization.
Possible Cause: The α-proton is being abstracted due to its increased acidity from the adjacent ester group, especially in the presence of a base or upon heating.[4]
Troubleshooting Steps:
-
Protecting Group Strategy: The choice of the nitrogen protecting group can significantly impact the stability of the adjacent chiral center. Electron-withdrawing groups can increase the acidity of the α-proton. Consider using a bulky protecting group that may sterically hinder the approach of a base. The 9-(9-phenylfluorenyl) (Pf) group has been shown to be effective in preventing racemization in α-amino compounds.[4]
-
Milder Reaction Conditions: Avoid harsh bases and high temperatures. If a base is necessary, use a non-nucleophilic, hindered base.[4]
-
Alternative Synthetic Route: Consider a synthetic strategy that avoids the formation of a potentially labile α-amino ester. For example, an asymmetric reductive amination approach to form the azepane ring can be highly enantioselective.[4][13][14]
Issue 3: Racemization During Carboxylic Acid Activation for Amide Bond Formation
Symptom: You are synthesizing a lactam precursor to your chiral azepane and observe racemization after activating the carboxylic acid for coupling with an amine.
Possible Cause: The formation of an oxazolone intermediate during carboxyl activation can lead to racemization. The α-proton of this intermediate is highly acidic and easily abstracted.[2]
Troubleshooting Steps:
-
Choice of Coupling Reagent: Modern onium (aminium/uronium and phosphonium) salts are generally preferred for their high efficiency and low racemization potential.[7]
-
Use of Additives: Additives like HOBt and HOAt accelerate coupling and suppress racemization. OxymaPure is a non-explosive and highly effective alternative.[7]
-
Pre-activation Time and Temperature: Minimize the pre-activation time and perform the activation at a low temperature to reduce the lifetime of the reactive intermediate and the opportunity for racemization.
Recommended Coupling Reagents to Minimize Racemization:
| Reagent Type | Examples | Comments |
| Aminium/Uronium Salts | HBTU, HATU, COMU | Highly reactive and effective at suppressing racemization, especially HATU.[7] COMU is based on OxymaPure and offers good solubility and low racemization.[7] |
| Phosphonium Salts | PyBOP, DEPBT | Good alternatives to aminium/uronium salts. DEPBT is particularly effective for racemization-prone amino acids.[7] |
| Additives | HOBt, HOAt, OxymaPure | Accelerate coupling and suppress racemization.[7] |
Visualizing Key Concepts
Mechanism of Base-Induced Racemization
The following diagram illustrates the general mechanism of racemization at a chiral center alpha to a carbonyl group, a common scenario in azepane synthesis.
Caption: Base-catalyzed racemization via a planar enolate intermediate.
Workflow for Monitoring and Optimizing Chiral Purity
This workflow outlines a systematic approach to identifying and mitigating racemization issues during your synthesis.
Caption: A systematic workflow for optimizing reaction conditions to maintain chiral purity.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Intramolecular Cyclization with Minimized Racemization
This protocol provides a starting point for optimizing a base-mediated cyclization to form a chiral azepane, focusing on conditions known to suppress racemization.
-
Dissolution: Dissolve the enantiomerically pure linear precursor (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or DCM) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cooling: Cool the solution to 0 °C or a lower temperature as determined by initial optimization experiments.
-
Base Addition: Slowly add a sterically hindered, non-nucleophilic base (e.g., DIPEA, 1.5 equiv.) to the cooled solution.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Workup: Extract the product with an appropriate organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
-
Chiral Analysis: Determine the enantiomeric excess of the purified azepane using chiral HPLC or GC.
Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC
This is a general guideline; specific parameters will need to be optimized for your compound.[7]
-
Sample Preparation: Prepare a dilute solution of your purified compound in the mobile phase. A typical concentration is around 1 mg/mL.[7]
-
Column: Select a suitable chiral stationary phase (CSP) column (e.g., a cyclodextrin-based or Pirkle-type column).[2]
-
Mobile Phase: Use an isocratic or gradient mixture of solvents, typically a mixture of hexane and isopropanol, at a constant flow rate.[15]
-
Detection: Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.[2]
-
Data Analysis: The two enantiomers will appear as two distinct peaks. The enantiomeric excess is calculated using the following formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.
References
- 1. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. mdpi.com [mdpi.com]
- 11. Chiral recognition and determination of enantiomeric excess by mass spectrometry: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. d-nb.info [d-nb.info]
- 14. Enantioselective Synthesis of [b]-Annulated Azepane Scaffolds - ChemistryViews [chemistryviews.org]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Reaction Monitoring by TLC and LC-MS for Azepane Synthesis
Welcome to the Technical Support Center for azepane synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of reaction monitoring using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). Here, you will find practical, in-depth guidance to troubleshoot common issues and optimize your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to monitor my azepane synthesis reaction?
A1: Continuous reaction monitoring is essential to determine the optimal reaction time, preventing the formation of byproducts from over-running the reaction or incomplete conversion from stopping it prematurely. It allows you to track the consumption of starting materials, the appearance of intermediates, and the formation of your desired azepane product, ultimately leading to improved yield and purity.
Q2: TLC or LC-MS: Which technique should I primarily rely on?
A2: Both techniques are powerful and often complementary. TLC is a rapid, inexpensive, and straightforward method for qualitative analysis, making it ideal for quick checks of reaction progress at the bench.[1] LC-MS, on the other hand, provides quantitative data and mass information, which is invaluable for identifying intermediates, byproducts, and confirming the molecular weight of your product.[2][3] For a comprehensive understanding of your reaction, a combination of both is recommended.
Q3: My azepane is a primary/secondary amine. What's the best way to visualize it on a TLC plate?
A3: Azepanes, being amines, are often not UV-active unless they contain a chromophore. Therefore, you will likely need to use a chemical stain for visualization. Ninhydrin is an excellent choice for primary and secondary amines, typically producing pink or purple spots.[1][4][5] Other general stains like potassium permanganate (KMnO4) or p-anisaldehyde can also be effective.[5][6][7]
Q4: I'm not seeing my product's mass in the LC-MS. What could be the issue?
A4: This could be due to several factors. Your compound may not be ionizing efficiently under the chosen conditions. Azepanes, being basic, generally ionize well in positive ion mode (e.g., as [M+H]+).[8] However, issues like ion suppression from matrix components, incorrect mobile phase pH, or the formation of unexpected adducts (e.g., [M+Na]+, [M+K]+) can complicate interpretation.[9][10][11] It's also possible that the concentration of your product is below the detection limit of the instrument.
Troubleshooting Guide: Thin-Layer Chromatography (TLC)
Common TLC Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking or Tailing of Spots | 1. Sample is too concentrated (overloaded).[12][13][14]2. The compound is interacting strongly with the stationary phase (e.g., basic amines on acidic silica gel).[12][15]3. The mobile phase is not appropriate for the compound.[14] | 1. Dilute your sample and re-spot.2. Add a small amount of a basic modifier like triethylamine (0.1-2.0%) to the mobile phase to neutralize the acidic silica.[13][15]3. Adjust the polarity of your mobile phase. |
| No Spots are Visible | 1. The sample is too dilute.[12][13][14]2. The compound is not UV-active and a stain was not used.[12][13]3. The compound is volatile and evaporated from the plate.[13]4. The spotting line was below the solvent level in the chamber.[12][14] | 1. Concentrate your sample or spot multiple times in the same location, allowing the solvent to dry between applications.[13][14]2. Use an appropriate chemical stain (e.g., ninhydrin for amines).[1][4]3. Minimize the time the plate is exposed to air before and after development.4. Ensure the spotting line is always above the solvent level. |
| Spots are at the Baseline or Solvent Front | 1. Baseline: The mobile phase is not polar enough to move the compound.[13][16]2. Solvent Front: The mobile phase is too polar, causing the compound to move with it.[13] | 1. Increase the polarity of the mobile phase. For example, increase the proportion of ethyl acetate in a hexane/ethyl acetate system.[16]2. Decrease the polarity of the mobile phase. For instance, decrease the amount of methanol in a dichloromethane/methanol system. |
| Uneven Solvent Front | 1. The TLC plate was touching the side of the developing chamber or the filter paper.[14]2. The developing chamber was not properly sealed, leading to uneven solvent evaporation. | 1. Ensure the plate is centered in the chamber and not touching the sides.2. Make sure the chamber is securely covered during development. |
Workflow for Optimizing TLC Conditions
Caption: Workflow for TLC mobile phase optimization.
Troubleshooting Guide: Liquid Chromatography-Mass Spectrometry (LC-MS)
Common LC-MS Problems & Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No/Low Signal Intensity | 1. Inefficient ionization.[17]2. Ion suppression from the sample matrix or mobile phase additives.[9][18]3. Compound concentration is below the limit of detection.[9]4. Incorrect MS settings (e.g., wrong polarity, mass range). | 1. For azepanes, ensure you are in positive ion mode (ESI+). Consider adding a small amount of formic acid or acetic acid to the mobile phase to promote protonation ([M+H]+).[8]2. Dilute the sample. Perform a sample cleanup (e.g., solid-phase extraction) if the matrix is complex. Ensure high-purity LC-MS grade solvents and additives are used.[19]3. Concentrate the sample before injection.4. Verify the MS method parameters are appropriate for your target compound. |
| Multiple Peaks for a Single Compound | 1. Formation of different adducts (e.g., [M+H]+, [M+Na]+, [M+K]+, [M+NH4]+).[10][11][20]2. In-source fragmentation.3. Presence of isomers. | 1. Check for mass differences corresponding to common adducts (Na-H ≈ 22 Da, K-H ≈ 38 Da). Using high-purity solvents can minimize sodium and potassium adducts.[11]2. Reduce the fragmentor/cone voltage in the ion source.3. This requires further analytical investigation (e.g., by NMR or using a different chromatographic method). |
| Retention Time Shifts | 1. Changes in mobile phase composition.[21]2. Column degradation or contamination.[21]3. Fluctuation in column temperature.[9] | 1. Prepare fresh mobile phases daily and ensure they are mixed accurately.2. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[19]3. Use a column oven to maintain a stable temperature. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Tailing: Secondary interactions between the basic azepane and residual silanols on the silica-based column.[21]2. Fronting: Sample overload.3. Splitting: Clogged frit or void in the column. | 1. Add a competing base (e.g., a small amount of ammonium hydroxide) or an acidic modifier (e.g., formic acid) to the mobile phase.[8] Consider using a column designed for basic compounds.2. Dilute the sample.3. Reverse flush the column. If unresolved, the column may need to be replaced. |
Workflow for LC-MS Data Interpretation
Caption: A systematic approach to interpreting LC-MS data.
Experimental Protocols
Protocol 1: General Procedure for TLC Monitoring
-
Preparation: Prepare a developing chamber by adding the chosen mobile phase to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and seal it.[15]
-
Spotting: Using a capillary tube, spot a small amount of your reaction mixture on the TLC plate's baseline. Also, spot the starting material and a "co-spot" (starting material and reaction mixture in the same spot) for comparison.[1]
-
Development: Place the TLC plate in the saturated chamber and allow the solvent to ascend until it is about 1 cm from the top of the plate.[15]
-
Visualization: Remove the plate, mark the solvent front, and let it dry completely. Visualize the spots under a UV lamp if your compounds are UV-active. Subsequently, dip the plate in a suitable staining solution (e.g., ninhydrin for amines) and gently heat with a heat gun to develop the spots.[4][6]
Protocol 2: Sample Preparation for LC-MS Analysis
-
Sampling: Withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quenching (if necessary): If the reaction is highly reactive, quench the aliquot by diluting it in a suitable solvent.
-
Dilution: Dilute the aliquot significantly with the mobile phase (e.g., 1 µL of the reaction mixture in 1 mL of mobile phase). A high concentration can lead to peak broadening and contamination of the mass spectrometer.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[19]
-
Analysis: Inject the filtered sample into the LC-MS system.
References
- 1. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. silicycle.com [silicycle.com]
- 5. TLC stains [reachdevices.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. waters.com [waters.com]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. learning.sepscience.com [learning.sepscience.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. silicycle.com [silicycle.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. organomation.com [organomation.com]
- 16. silicycle.com [silicycle.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [discover.restek.com]
- 20. researchgate.net [researchgate.net]
- 21. zefsci.com [zefsci.com]
Validation & Comparative
A Comparative Guide to Azepane, Piperidine, and Pyrrolidine Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the choice of a saturated nitrogen heterocycle is a foundational decision in drug design. These scaffolds serve as three-dimensional frameworks that can significantly influence a compound's physicochemical properties, target engagement, and pharmacokinetic profile. This guide provides an in-depth, data-driven comparison of three key scaffolds: the five-membered pyrrolidine, the six-membered piperidine, and the seven-membered azepane. Understanding the nuanced differences between these rings is critical for rational drug design and lead optimization.
Core Physicochemical and Structural Properties: A Tale of Three Rings
The addition or subtraction of a single methylene unit dramatically alters the fundamental properties of these scaffolds. While all are basic amines, their lipophilicity, conformational flexibility, and the spatial arrangement of their substituents differ significantly, providing a toolkit for fine-tuning molecular properties.
Saturated heterocycles are increasingly recognized for their advantages over flat aromatic systems, offering improved aqueous solubility and a higher fraction of sp3 carbons (Fsp3), which correlates with higher clinical success rates.[1][2]
| Property | Pyrrolidine (5-Membered) | Piperidine (6-Membered) | Azepane (7-Membered) | Key Considerations for Drug Design |
| pKa (Conjugate Acid) | ~11.27 | ~11.22 | ~11.1 | All are strongly basic, with minimal differences. The choice is rarely dictated by pKa alone.[3] |
| logP (Octanol/Water) | 0.46 | 0.84 | ~1.2 | Lipophilicity increases with ring size.[3][4] This impacts solubility, cell permeability, and potential for off-target hydrophobic interactions. Azepanes offer a more lipophilic core than piperidines or pyrrolidines. |
| Conformational Flexibility | Flexible (Envelope, Twist) | Rigid (Prefers Chair) | Highly Flexible (Twist-Chair, Boat) | Piperidine's rigidity can lock in a favorable binding conformation, potentially increasing potency.[4] Azepane's high flexibility can be an entropic penalty upon binding but allows it to adapt to larger or more complex binding pockets.[5] |
| Bond Angles (C-N-C) | ~108° | ~111° | ~117° | The larger bond angles in azepane project substituents differently in 3D space compared to the more compact piperidine and pyrrolidine rings. |
Conformational Landscape: Rigidity vs. Flexibility
The conformational behavior of these rings is perhaps their most distinguishing feature in the context of drug-target interactions.
-
Pyrrolidine: Adopts flexible envelope and twist conformations, allowing it to adapt readily to the shape of a binding site.
-
Piperidine: Strongly prefers a rigid chair conformation. This conformational pre-organization can reduce the entropic cost of binding, leading to higher affinity. Substituents can be precisely placed in axial or equatorial positions to optimize interactions.
-
Azepane: Possesses a much more complex and flexible conformational landscape, with multiple low-energy conformations like the twist-chair being the most stable.[6] This flexibility can be advantageous for exploring larger binding pockets but can also introduce an entropic penalty if the bioactive conformation is not one of the lowest energy states.[5] Strategic substitution can be used to bias the ring towards a single, more stable conformation.[7][8]
Caption: Key differentiating properties of the three scaffolds.
Synthetic Accessibility: A Practical Consideration
The prevalence of a scaffold in medicinal chemistry is often a direct reflection of its synthetic accessibility.
-
Pyrrolidines and Piperidines: These are widespread in medicinal chemistry libraries due to the availability of a vast number of commercial building blocks and a wealth of robust, well-established synthetic methodologies.[9][10][11]
-
Azepanes: Historically, azepanes have been significantly less common, largely due to challenges in their synthesis.[9][10] Traditional methods often involve multi-step sequences, such as ring-closing metathesis or Beckmann rearrangements, which can be cumbersome and limit the diversity of achievable substitution patterns.[9] However, recent advances in synthetic methodology, including palladium-mediated cross-coupling and photochemical dearomative ring expansions, are making functionalized azepanes more accessible.[9][12][13][14] This opens up a significant area of three-dimensional chemical space that was previously under-explored.[9]
Impact on Pharmacology and Pharmacokinetics
The choice of scaffold has profound consequences for both the pharmacodynamic (PD) and pharmacokinetic (PK) properties of a drug candidate. "Scaffold hopping"—the process of replacing a core molecular framework with another—is a common strategy to improve these properties.[15]
Pharmacodynamics: Target Engagement and Selectivity
The three-dimensional arrangement of substituents (exit vectors) is dictated by the scaffold's geometry. Changing the ring size alters these vectors, which can dramatically impact how a molecule fits into a target's binding site.
-
Case Study: Muscarinic Receptor Ligands: In a study of muscarinic agents, modifying a parent compound by incorporating the structure into a six- or seven-membered ring (piperidine and azepane analogues) preserved the molecule's affinity for the receptor but completely abolished its functional activity (efficacy).[16] This highlights how subtle changes in conformation imposed by the ring can decouple binding from functional response.[16]
-
Case Study: Cannabinoid Receptor Ligands: In a series of synthetic cannabinoid receptor agonists, expanding the pyrrolidine ring to a larger azepane ring resulted in the highest affinity and activity at the CB2 receptor.[17] This suggests the larger, more flexible scaffold was better able to adopt the optimal conformation for CB2 engagement.
Pharmacokinetics: ADME Properties and Off-Target Effects
Metabolic Stability: The metabolic fate of these scaffolds is a key differentiator. The liver's cytochrome P450 (CYP) enzymes are primary drivers of drug metabolism.[18]
-
Piperidine: Generally considered metabolically stable, but this is highly dependent on its substitution pattern.[19] N-dealkylation and oxidation at the carbon adjacent to the nitrogen are common metabolic pathways.[20] Strategic substitution can block these sites to improve stability.[21]
-
Azepane: The larger, more lipophilic, and flexible nature of the azepane ring can influence its interaction with metabolic enzymes. In one study comparing biphenyl-alkyl-piperidine and -azepane derivatives, both were found to be susceptible to hydroxylation on the biphenyl ring, indicating that metabolism can be dictated by other parts of the molecule.[22] Scaffold hopping from a metabolically labile ring to a more stable one (e.g., by adding nitrogen atoms to block a site of metabolism) is a proven strategy to enhance metabolic stability and prolong a drug's half-life.
hERG Liability: Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmia and a frequent reason for the withdrawal of drugs from the market.[23][24][25][26]
-
Common Features of hERG Blockers: hERG inhibitors are often lipophilic basic amines.[26][27] Since all three scaffolds are basic and their lipophilicity increases with ring size, they can all contribute to hERG liability.
-
Mitigation Strategies: A primary strategy to reduce hERG risk is to lower lipophilicity (logP/logD) and/or basicity (pKa).[26][27] Therefore, when a piperidine- or azepane-containing compound shows hERG activity, swapping the scaffold for the less lipophilic pyrrolidine could be a viable mitigation strategy, provided the necessary pharmacophore geometry is maintained.
Experimental Protocols for Scaffold Evaluation
Objective, quantitative data is essential for comparing compounds. The following are standard, validated protocols for assessing key properties influenced by the scaffold choice.
Protocol 1: Determination of Lipophilicity (Shake-Flask logD₇.₄)
The shake-flask method is the "gold standard" for determining lipophilicity.[28] It directly measures the partition coefficient of a compound between n-octanol and an aqueous buffer at physiological pH.[29][30]
Methodology:
-
Preparation: Prepare a phosphate buffer solution at pH 7.4. Saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[29]
-
Compound Stock: Prepare a 10 mM stock solution of the test compound in a suitable solvent like DMSO.[28]
-
Partitioning: Add a small aliquot of the compound stock to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).
-
Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
Calculation: The logD is calculated as: logD = log₁₀([Compound]octanol / [Compound]aqueous)
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses a compound's susceptibility to Phase I metabolism, primarily by CYP enzymes, by measuring the rate of its disappearance over time.[31][32][33]
Methodology:
Caption: Workflow for a typical liver microsomal stability assay.
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice.[31] Prepare a phosphate buffer (100 mM, pH 7.4) and an NADPH cofactor solution.[31][32]
-
Incubation: In a 96-well plate, add the buffer, microsomes (e.g., 0.5 mg/mL final concentration), and the test compound (e.g., 1 µM final concentration).[18][31]
-
Initiation: Pre-warm the plate at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH solution. A parallel incubation without NADPH serves as a negative control.[32]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction in individual wells by adding a volume of cold acetonitrile containing an internal standard.[31][32]
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the amount of the parent compound remaining relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The in vitro half-life (t₁/₂) is calculated as 0.693 / k.[32]
Conclusion and Outlook
The choice between pyrrolidine, piperidine, and azepane is a strategic decision in drug design, involving a trade-off between conformational rigidity, lipophilicity, and synthetic accessibility.
-
Pyrrolidine offers a flexible, less lipophilic core, suitable for targets requiring conformational adaptation.
-
Piperidine is a rigid, well-understood scaffold that is ideal for locking in a desired conformation and is supported by mature synthetic chemistry.[34]
-
Azepane , once considered a synthetic challenge, is emerging as a valuable tool to explore new chemical space, offering a more flexible and lipophilic alternative that can unlock novel structure-activity relationships.[35][36]
As synthetic methods for azepanes become more robust, we can expect to see this seven-membered ring play an increasingly important role in the development of next-generation therapeutics, allowing medicinal chemists to move beyond the well-trodden ground of five- and six-membered rings to access novel and potent drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. Late-Stage Saturation of Drug Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jopir.in [jopir.in]
- 6. Meta-Hybrid Density Functional Theory Prediction of the Reactivity, Stability, and IGM of Azepane, Oxepane, Thiepane, and Halogenated Cycloheptane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational regulation of substituted azepanes through selective monofluorination - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. lifechemicals.com [lifechemicals.com]
- 9. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Direct Access to Functionalized Azepanes by Cross-Coupling with α-Halo Eneformamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Azepine synthesis [organic-chemistry.org]
- 15. elearning.uniroma1.it [elearning.uniroma1.it]
- 16. Resolved pyrrolidine, piperidine, and perhydroazepine analogues of the muscarinic agent N-methyl-N-(1-methyl-4-pyrrolidino-2-butynyl)acetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mttlab.eu [mttlab.eu]
- 19. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Early identification of hERG liability in drug discovery programs by automated patch clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Ensemble of structure and ligand-based classification models for hERG liability profiling [frontiersin.org]
- 25. A Critical Assessment of Combined Ligand-based and Structure-based Approaches to hERG Channel Blocker Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 26. drughunter.com [drughunter.com]
- 27. HERG_activity | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 28. LogP / LogD shake-flask method [protocols.io]
- 29. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. encyclopedia.pub [encyclopedia.pub]
- 31. mercell.com [mercell.com]
- 32. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 33. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 34. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 36. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 4-Substituted Azepane Derivatives
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, featured in numerous FDA-approved drugs and clinical candidates.[1][2] Its conformational flexibility allows for optimal binding to a variety of biological targets, making it a versatile template for drug design.[3] This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-substituted azepane derivatives, focusing on their development as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and as agonists of the 5-HT2C receptor. We will explore the rationale behind substituent choices, present comparative experimental data, and provide detailed protocols for their synthesis and evaluation.
The Significance of the 4-Position in Azepane Scaffolds
The 4-position of the azepane ring serves as a key vector for introducing substituents that can significantly modulate the pharmacological properties of the molecule. By carefully selecting substituents at this position, researchers can influence potency, selectivity, and pharmacokinetic profiles. The conformational flexibility of the azepane ring allows 4-substituents to project into and interact with specific pockets within a biological target's binding site. This guide will delve into two distinct case studies to illustrate how modifications at this position drive the optimization of lead compounds.
Case Study 1: 4-Substituted Azepanes as 11β-HSD1 Inhibitors
11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a promising therapeutic target for metabolic disorders such as type 2 diabetes and obesity.[4][5] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition can ameliorate the adverse effects of excess glucocorticoids.[6] The development of potent and selective 11β-HSD1 inhibitors has been an active area of research, with 4-substituted azepane derivatives emerging as a promising class of compounds.
Structure-Activity Relationship of 4-Substituted Azepane Sulfonamides
A series of azepane sulfonamides has been investigated for their 11β-HSD1 inhibitory activity. The core scaffold consists of an azepane ring N-substituted with a sulfonyl group and further decorated at the 4-position. The following table summarizes the SAR for various substituents at the 4-position of the azepane ring.
| Compound ID | 4-Substituent | 11β-HSD1 IC50 (nM) |
| 1 | H | >1000 |
| 2 | -OH | 250 |
| 3 | -OCH3 | 150 |
| 4 | -F | 80 |
| 5 | -NH2 | 35 |
| 6 | -NHAc | 15 |
| 7 | -N(CH3)2 | 8 |
| 8 | -NHSO2CH3 | 3.0 |
Data is representative and compiled from typical SAR studies for illustrative purposes.
From the data, a clear trend emerges. Unsubstituted azepane 1 is inactive, highlighting the necessity of a substituent at the 4-position for interaction with the enzyme. The introduction of a hydroxyl group in compound 2 confers moderate activity, which is slightly improved with a methoxy group in 3 , suggesting that a hydrogen bond acceptor is tolerated. A significant increase in potency is observed with the introduction of a fluorine atom in 4 , possibly due to favorable polar interactions.
The most dramatic improvements are seen with nitrogen-containing substituents. A primary amine (5 ) provides a substantial boost in activity, which is further enhanced by acetylation (6 ). The dimethylamino group in 7 leads to a single-digit nanomolar inhibitor. The most potent compound in this series, 8 , features a methanesulfonamide group, indicating that a combination of hydrogen bonding and specific steric bulk is optimal for binding to the active site of 11β-HSD1.
Experimental Protocols
The synthesis of 4-substituted azepane derivatives can be achieved through various routes. A common strategy involves the reductive amination of a 4-oxo-azepane precursor.
Figure 1: General synthetic workflow for 4-substituted azepanes.
Step-by-step protocol for the synthesis of a 4-aminoazepane intermediate:
-
To a solution of N-Boc-4-oxo-azepane (1.0 eq) in dichloromethane (DCM) is added ammonium acetate (5.0 eq).
-
The mixture is stirred at room temperature for 30 minutes.
-
Sodium triacetoxyborohydride (1.5 eq) is added portion-wise, and the reaction is stirred at room temperature for 16 hours.
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with DCM.
-
The organic layers are combined, dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford N-Boc-4-aminoazepane.
-
The Boc protecting group is removed by treatment with trifluoroacetic acid in DCM to yield the 4-aminoazepane core.
The inhibitory activity of the synthesized compounds against 11β-HSD1 can be determined using a cell-based or microsomal assay.[7] A common method is a homogeneous time-resolved fluorescence (HTRF) assay.[8]
HTRF Assay Protocol:
-
Prepare a reaction mixture containing recombinant human 11β-HSD1, a suitable substrate (e.g., cortisone), and NADPH in an appropriate buffer.
-
Add the test compounds at various concentrations to the reaction mixture in a 384-well plate.
-
Incubate the plate at 37°C for a specified time to allow for the enzymatic conversion of cortisone to cortisol.
-
Stop the reaction and add the HTRF detection reagents (an anti-cortisol antibody labeled with a donor fluorophore and a cortisol tracer labeled with an acceptor fluorophore).
-
Incubate the plate at room temperature to allow for the detection reagents to bind.
-
Measure the HTRF signal on a compatible plate reader. The signal is inversely proportional to the amount of cortisol produced.
-
Calculate the IC50 values from the dose-response curves.
Case Study 2: 4-Substituted Azepanes as 5-HT2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating mood, appetite, and cognition.[9] 5-HT2C receptor agonists are of interest for the treatment of obesity, schizophrenia, and other central nervous system (CNS) disorders. The azepane scaffold has been explored for the development of potent and selective 5-HT2C agonists.
Structure-Activity Relationship of Pyridazino[3,4-d]azepines
A series of pyridazino[3,4-d]azepines, where the azepane ring is fused to a pyridazine ring, has been investigated for their 5-HT2C receptor agonist activity.[10] The 4-position of the azepane ring in these analogs is a key point for modification to enhance potency and selectivity.
| Compound ID | 4-Substituent | 5-HT2C EC50 (nM) | 5-HT2B EC50 (nM) | Selectivity (2B/2C) |
| 9 | H | 500 | 150 | 0.3 |
| 10 | -CH3 | 120 | 800 | 6.7 |
| 11 | -CH2CH3 | 85 | >1000 | >11.8 |
| 12 | -CH(CH3)2 | 250 | >1000 | >4.0 |
| 13 | Cyclopropyl | 60 | >1000 | >16.7 |
| 14 | Phenyl | >1000 | >1000 | - |
| 15a | 2-Fluorophenyl | 15 | >1000 | >66.7 |
Data is representative and compiled from typical SAR studies for illustrative purposes.
The unsubstituted parent compound 9 shows moderate potency at the 5-HT2C receptor but is not selective over the 5-HT2B receptor, which is undesirable due to potential cardiovascular side effects. Alkyl substituents at the 4-position generally improve both potency and selectivity. A methyl group (10 ) provides a good starting point, and extending the alkyl chain to an ethyl group (11 ) further enhances these properties. However, increasing the steric bulk with an isopropyl group (12 ) leads to a decrease in potency. A cyclopropyl substituent (13 ) is well-tolerated and provides good potency and selectivity.
A phenyl group at the 4-position (14 ) abolishes activity, suggesting that a large, flat aromatic ring is not favorable in the binding pocket. However, the introduction of a 2-fluorophenyl group (15a ) leads to a highly potent and selective 5-HT2C agonist. This highlights the importance of specific electronic and steric interactions of the substituent with the receptor.
Experimental Protocols
The synthesis of these fused heterocyclic systems often involves a multi-step sequence, starting from a suitable azepane precursor.
Figure 2: General synthetic workflow for pyridazino[3,4-d]azepines.
Step-by-step protocol for a key cyclization step:
-
A solution of the 4-substituted azepane-dione intermediate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.2 eq).
-
The reaction mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to afford the desired pyridazino[3,4-d]azepine.
The functional activity of the synthesized compounds as 5-HT2C receptor agonists can be assessed by measuring changes in intracellular calcium levels in cells expressing the receptor.[3]
Calcium Flux Assay Protocol:
-
Seed HEK293 cells stably expressing the human 5-HT2C receptor into a 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Prepare serial dilutions of the test compounds in an appropriate assay buffer.
-
Measure the baseline fluorescence of the cells using a fluorescence plate reader.
-
Add the test compounds to the wells and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
Analyze the data to determine the peak fluorescence response for each concentration.
-
Generate dose-response curves and calculate the EC50 and Emax values for each compound.
Conclusion
The 4-position of the azepane ring is a critical handle for modulating the pharmacological properties of this important scaffold. Through the two case studies presented, it is evident that careful selection of substituents at this position can lead to significant improvements in potency and selectivity for diverse biological targets. The provided experimental protocols offer a foundation for researchers to synthesize and evaluate their own 4-substituted azepane derivatives. Future work in this area will undoubtedly continue to leverage the versatility of the azepane core to develop novel therapeutics for a range of diseases.
References
- 1. Design, Synthesis and Anti-breast Cancer Activity of Some Novel Substituted Isoxazoles as Anti-breast Cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design strategies, SAR, and mechanistic insight of Aurora kinase inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Computational QSAR study of novel 2-aminothiazol-4(5H)-one derivatives as 11β‐HSD1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Anti-Breast Cancer Activity of New 4-Aminoantipyrine-Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective 5-HT2C receptor agonists: Design and synthesis of pyridazine-fused azepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Organic Chemist's Dilemma: A Comparative Guide to Cbz vs. Boc Protection of Amino Heterocycles
For researchers, scientists, and drug development professionals navigating the intricate world of multi-step synthesis, the selection of an appropriate protecting group is a critical decision that can define the success of a synthetic route. This is particularly true when dealing with amino heterocycles, where the nucleophilicity and potential for side reactions of the nitrogen atom necessitate careful masking. Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz) and tert-butyloxycarbonyl (Boc) groups stand out as two of the most utilized options. This guide provides an in-depth comparative analysis of their performance, supported by experimental data and protocols, to empower you in making the optimal choice for your specific synthetic challenge.
At a Glance: The Fundamental Divergence
The core difference between the Cbz and Boc protecting groups lies in their distinct lability under different chemical conditions, a property that forms the bedrock of their orthogonal relationship in complex syntheses.[1][2] The Boc group is characteristically sensitive to acidic conditions, while the Cbz group is typically cleaved via catalytic hydrogenolysis.[1][2] This fundamental divergence allows for the selective removal of one group in the presence of the other, a cornerstone of modern synthetic strategy, particularly in peptide and complex molecule synthesis.[2][3]
Chemical Stability and Orthogonality: A Head-to-Head Comparison
A protecting group's utility is intrinsically linked to its stability under a variety of reaction conditions. The Cbz group is lauded for its robustness, exhibiting stability in both basic and mildly acidic media.[4] This allows for a broad synthetic window for transformations on other parts of the molecule. Conversely, the Boc group, while stable to bases and nucleophiles, is readily cleaved by strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6]
This differential stability is the key to their orthogonality. A Cbz-protected amine will remain intact under the acidic conditions used to remove a Boc group, and a Boc-protected amine is generally stable during the catalytic hydrogenolysis used for Cbz deprotection.[7][8] However, it is crucial to note that while Cbz is tolerant to some acid, harsh acidic conditions (e.g., excess HBr) can lead to its cleavage.[7]
Table 1: Comparative Stability and Deprotection of Cbz and Boc Groups
| Feature | Cbz (Carboxybenzyl) | Boc (tert-butyloxycarbonyl) |
| Structure | Benzyl-O-(C=O)- | (tert-butyl)-O-(C=O)- |
| Protection Reagent | Benzyl chloroformate (Cbz-Cl) | Di-tert-butyl dicarbonate (Boc₂O) |
| Typical Protection Conditions | Aqueous base (e.g., Na₂CO₃) or organic base (e.g., Et₃N)[7][9] | Base (e.g., Et₃N, DMAP) in an organic solvent[10][11] |
| Primary Deprotection Method | Catalytic Hydrogenolysis (H₂, Pd/C)[7][12] | Strong Acid (TFA, HCl)[5][13] |
| Alternative Deprotection | Transfer hydrogenation, strong acids (e.g., HBr), dissolving metal reduction (Na/NH₃)[7][14][15] | Lewis acids (e.g., ZnBr₂), thermal cleavage, specific basic conditions[16][17][18] |
| Stability to Acids | Generally stable to mild acids, labile to strong acids[7] | Labile |
| Stability to Bases | Stable[4] | Stable[19] |
| Stability to Hydrogenolysis | Labile | Stable |
| Byproducts of Deprotection | Toluene and CO₂ | Isobutylene and CO₂ |
The Art of Protection and Deprotection: Experimental Protocols
The successful implementation of a protecting group strategy hinges on efficient and clean protection and deprotection steps. Below are detailed, self-validating protocols for the Cbz and Boc protection and deprotection of a generic amino heterocycle.
Experimental Protocol 1: Cbz Protection of an Amino Heterocycle
This protocol describes a standard procedure for the N-Cbz protection of an amino heterocycle using benzyl chloroformate under basic conditions.
Materials:
-
Amino heterocycle (1.0 equiv)
-
Benzyl chloroformate (Cbz-Cl) (1.1 equiv)
-
Sodium carbonate (Na₂CO₃) (2.5 equiv)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the amino heterocycle (1.0 equiv) in a suitable amount of CH₂Cl₂.
-
In a separate flask, dissolve sodium carbonate (2.5 equiv) in water to create an aqueous solution.
-
Add the aqueous sodium carbonate solution to the solution of the amino heterocycle.
-
Cool the biphasic mixture to 0 °C with an ice bath.
-
Slowly add benzyl chloroformate (1.1 equiv) dropwise to the vigorously stirred mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂ (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected heterocycle.
Causality Behind Experimental Choices: The use of a biphasic system with a base like sodium carbonate is a classic Schotten-Baumann condition.[7] The base neutralizes the HCl generated during the reaction, driving the equilibrium towards product formation.[7] Performing the initial addition at 0 °C helps to control the exothermic reaction and minimize potential side reactions.
Experimental Protocol 2: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol details the removal of the Cbz group using palladium on carbon as a catalyst and hydrogen gas.
Materials:
-
Cbz-protected amino heterocycle (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) balloon
Procedure:
-
Dissolve the Cbz-protected heterocycle (1.0 equiv) in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino heterocycle.
Causality Behind Experimental Choices: Catalytic hydrogenolysis is a mild and efficient method for Cbz deprotection.[15] The palladium catalyst facilitates the cleavage of the benzylic C-O bond.[15] Methanol and ethanol are common solvents as they readily dissolve the substrate and do not interfere with the reaction. The use of a hydrogen balloon is a convenient setup for reactions at atmospheric pressure.
Experimental Protocol 3: Boc Protection of an Amino Heterocycle
This protocol outlines a general procedure for the N-Boc protection of an amino heterocycle using di-tert-butyl dicarbonate.
Materials:
-
Amino heterocycle (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv) or 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv) as a catalyst for less reactive amines.[10]
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (MeCN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amino heterocycle (1.0 equiv) in CH₂Cl₂.
-
Add triethylamine (1.2 equiv). For less reactive heterocycles, DMAP (0.1 equiv) can be used as a catalyst.[10]
-
Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Once the reaction is complete, wash the reaction mixture with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the Boc-protected heterocycle.
Causality Behind Experimental Choices: Di-tert-butyl dicarbonate is a widely used and effective reagent for Boc protection.[8] The base (triethylamine or catalytic DMAP) facilitates the reaction by deprotonating the amine or activating the Boc anhydride.[10] The aqueous workup removes excess reagents and byproducts.
Experimental Protocol 4: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol describes the standard method for removing a Boc group using a strong acid.
Materials:
-
Boc-protected amino heterocycle (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Toluene (for azeotropic removal of TFA)
Procedure:
-
Dissolve the Boc-protected heterocycle (1.0 equiv) in dichloromethane.
-
Add an equal volume of trifluoroacetic acid to the solution.
-
Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of residual TFA, add toluene to the residue and concentrate again under reduced pressure. Repeat this azeotropic removal process two more times.[8]
-
The resulting product is the TFA salt of the deprotected amine. If the free amine is required, a basic workup is necessary.
Causality Behind Experimental Choices: Strong acids like TFA readily protonate the carbonyl oxygen of the Boc group, initiating its cleavage to form a stable tert-butyl cation, carbon dioxide, and the free amine.[5] Dichloromethane is a common solvent as it is relatively inert to acidic conditions. The azeotropic removal with toluene is crucial for eliminating traces of the non-volatile TFA.
Visualizing the Synthetic Strategy
The choice between Cbz and Boc protection is a critical decision point in a synthetic workflow. The following diagrams illustrate the chemical transformations and a decision-making framework.
Caption: Chemical workflows for Cbz and Boc protection and deprotection of amino heterocycles.
Caption: Decision-making framework for selecting between Cbz and Boc protecting groups.
Conclusion: A Strategic Choice
Both Cbz and Boc protecting groups are powerful tools in the arsenal of the synthetic chemist. The choice between them is not a matter of inherent superiority but of strategic planning based on the specific demands of the synthetic route. The acid-labile Boc group offers mild deprotection conditions that are orthogonal to the hydrogenolysis-cleavable Cbz group. Conversely, the robust nature of the Cbz group provides stability across a wider range of non-reducing reaction conditions. By understanding their fundamental properties, stabilities, and the nuances of their application, researchers can confidently select the optimal protecting group to navigate the complexities of amino heterocycle synthesis and accelerate the path to their target molecules.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. total-synthesis.com [total-synthesis.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 12. Cbz Deprotection (H2 + Pd/C) [commonorganicchemistry.com]
- 13. Boc Protection - Common Conditions [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Method Simplifies Deprotection and Modification of N-Heterocycles - ChemistryViews [chemistryviews.org]
- 17. scispace.com [scispace.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Boc-Protected Amino Groups [organic-chemistry.org]
A Tale of Two Enantiomers: Deconstructing the Biological Activity of Aminoazepane-Based FAAH Inhibitors
A Senior Application Scientist's Guide to Stereoselectivity and Target Engagement
In the landscape of modern drug discovery, the chirality of a molecule can be the determining factor between therapeutic success and unforeseen tragedy. The non-superimposable mirror images of a chiral molecule, known as enantiomers, can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the biological activities of aminoazepane enantiomers, with a particular focus on the irreversible fatty acid amide hydrolase (FAAH) inhibitor, BIA 10-2474. This compound, while not a simple aminoazepane, contains a related seven-membered ring and serves as a critical case study in the imperative of understanding stereoselectivity.
The tragic outcome of the Phase I clinical trial of racemic BIA 10-2474, which resulted in one death and severe neurological damage in several participants, underscores the necessity of dissecting the biological activity of individual enantiomers.[1] While other FAAH inhibitors have demonstrated clinical safety, the adverse events associated with BIA 10-2474 are widely attributed to off-target effects.[1][2][3] This guide will delve into the on-target and off-target activities of such compounds, highlighting the pivotal role of stereochemistry.
The Target: Fatty Acid Amide Hydrolase (FAAH) and the Endocannabinoid System
Fatty acid amide hydrolase (FAAH) is a key enzyme in the central nervous system responsible for the degradation of the endocannabinoid anandamide and other fatty acid amides.[4] By inhibiting FAAH, the levels of these endogenous signaling molecules are increased, leading to potential therapeutic effects such as analgesia, anti-inflammatory action, and anxiolysis, without the direct psychotropic effects of cannabinoid receptor agonists.[1] BIA 10-2474 was developed as a long-acting, irreversible inhibitor of FAAH.[4]
The Enantiomeric Question: A Presumed Divide in Activity
While specific data on the separated enantiomers of BIA 10-2474 is not publicly available, extensive research on other FAAH inhibitors strongly suggests that the biological activity is likely to be stereoselective. For instance, studies on other classes of FAAH inhibitors have shown that the inhibitory potency can reside predominantly in one enantiomer. In one case, the FAAH inhibitory activity was attributed to one specific enantiomer (VER-156084), while the other enantiomer (VER-156085) was largely responsible for activity at cannabinoid receptors.[5] This highlights the critical importance of evaluating enantiomers not only for their primary target but also for their off-target interactions.
On-Target Potency: A Look at the Racemate
BIA 10-2474, as a racemic mixture, is a potent inhibitor of FAAH. In vivo studies in rats demonstrated potent FAAH inhibition in the brain, with an IC50 of 50-70 µg/kg following intraperitoneal administration. In whole cells, the racemate inhibited FAAH with an IC50 of 74.4 nM after a 1-hour incubation, which increased to 18 nM after 24 hours, consistent with its irreversible mechanism of action.[6]
Off-Target Profile of Racemic BIA 10-2474: The Root of Toxicity
The neurotoxicity of BIA 10-2474 is believed to stem from its "off-target" activity, where it inhibits other enzymes in addition to FAAH.[1][3] Activity-based protein profiling (ABPP) has been a crucial technique in identifying these unintended targets.[3]
Table 1: Off-Target Inhibition Profile of Racemic BIA 10-2474
| Off-Target Enzyme | Enzyme Class | IC50 (µM) | Putative Role | Reference(s) |
| ABHD6 (α/β-hydrolase domain containing 6) | Serine Hydrolase | ~10-50 | Lipid metabolism | [3][7] |
| CES1/CES2 (Carboxylesterase 1/2) | Serine Hydrolase | 16 (CES2) | Xenobiotic and endobiotic metabolism | [3][7] |
| PNPLA6 (Patatin-like phospholipase domain-containing protein 6) | Serine Hydrolase | 11 | Lipid metabolism, neuronal function | [3][7] |
| PLA2G15 (Phospholipase A2 group XV) | Serine Hydrolase | 38 | Lipid metabolism | [7] |
The inhibition of these off-target enzymes, particularly those involved in lipid metabolism and neuronal function, is the likely cause of the severe adverse events observed in the clinical trial.[3] For example, disruption of PNPLA6 has been linked to neurodegenerative disorders.[3] It is plausible that one enantiomer of BIA 10-2474 is primarily responsible for FAAH inhibition, while the other contributes more significantly to this problematic off-target profile.
Signaling Pathways: On-Target and Off-Target Consequences
The intended therapeutic effect of FAAH inhibition is the potentiation of endocannabinoid signaling. By preventing the breakdown of anandamide, FAAH inhibitors indirectly activate cannabinoid receptors (CB1 and CB2), which are G-protein coupled receptors that modulate neurotransmitter release and neuronal excitability.
However, the off-target inhibition by BIA 10-2474 would disrupt other critical signaling pathways. The inhibition of various lipases would lead to a dysregulation of lipid signaling networks within neurons, a potential mechanism for the observed neurotoxicity.[3]
Experimental Methodologies
The following protocols are representative of the assays used to characterize the on-target and off-target activity of FAAH inhibitors.
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This assay determines the potency of a compound in inhibiting FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (e.g., BIA 10-2474 enantiomers)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add the test compound dilutions and a fixed concentration of FAAH enzyme.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate.
-
Measure the fluorescence kinetically or at a fixed endpoint (e.g., 30 minutes) at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Activity-Based Protein Profiling (ABPP) for Off-Target Identification
ABPP is used to identify the full spectrum of serine hydrolase targets of a compound in a complex proteome.
Materials:
-
Human cell line or tissue lysate
-
Test compound
-
Activity-based probe (e.g., FP-biotin, a broad-spectrum serine hydrolase probe)
-
Streptavidin beads
-
Mass spectrometer
Procedure:
-
Treat the cell or tissue lysate with the test compound at various concentrations.
-
Add the activity-based probe to the treated lysate. The probe will covalently label the active site of serine hydrolases that are not inhibited by the test compound.
-
Enrich the probe-labeled proteins using streptavidin beads.
-
Digest the enriched proteins into peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were inhibited by the test compound.
Conclusion and Future Directions
The case of BIA 10-2474 serves as a stark reminder of the importance of stereochemistry in drug development. While the racemic mixture showed potent on-target activity, its devastating off-target effects highlight a critical knowledge gap. The logical and essential next step in understanding the tragedy and in advancing the field of FAAH inhibitors would be the synthesis and separate biological evaluation of the individual (R)- and (S)-enantiomers of BIA 10-2474.
Such a study would likely reveal a significant difference in their on-target potency and, crucially, their off-target promiscuity. It is conceivable that one enantiomer is a potent and selective FAAH inhibitor, while the other is a "toxicophore," responsible for the inhibition of multiple other hydrolases. This knowledge would not only definitively explain the clinical trial outcome but also pave the way for the design of safer, single-enantiomer FAAH inhibitors. For researchers in drug development, this case reinforces the principle that a thorough, enantiomer-specific characterization of both on-target and off-target activities is not merely a regulatory hurdle but a fundamental scientific and ethical obligation.
References
- 1. Expert opinion: What is wrong with BIA 10-2474? - 2016 - News - University of Bradford [bradford.ac.uk]
- 2. Design, synthesis and in vitro and in vivo biological evaluation of flurbiprofen amides as new fatty acid amide hydrolase/cyclooxygenase-2 dual inhibitory potential analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIA 10-2474 - Wikipedia [en.wikipedia.org]
- 5. books.rsc.org [books.rsc.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Introduction: The Azepane Scaffold and the Imperative of Cytotoxicity Profiling
A Senior Application Scientist's Guide to Comparing the Cytotoxicity Profiles of Azepane-Based Small Molecules
The seven-membered azepane heterocyclic ring is a privileged scaffold in medicinal chemistry, lending unique three-dimensional diversity to novel therapeutic agents.[1] Its derivatives have shown promise in a range of applications, including as anticancer agents.[1][2] However, early-stage drug discovery demands a rigorous understanding of a compound's potential to harm healthy cells—its cytotoxicity. A favorable therapeutic index, the ratio between a drug's effective concentration and its toxic concentration, is a critical determinant of its clinical viability.
This guide provides a comprehensive framework for evaluating the cytotoxicity of 4-Amino-1-Cbz-azepane and its structural analogs. While direct public-domain data for this specific compound is limited, we will use established findings on related azepane structures to build a representative comparison.[2][3][4] The focus here is on the methodology—providing researchers with the experimental designs, detailed protocols, and data interpretation frameworks necessary to conduct a robust, self-validating comparison of novel chemical entities.
Structure-Activity Relationships and Comparative Data
The cytotoxic potential of azepane derivatives can be significantly modulated by substitutions on the core ring structure.[5] For instance, studies on A-ring azepano-triterpenoids have demonstrated that the presence and modification of amino groups can profoundly impact anticancer activity, with some derivatives showing potent growth inhibition in the sub-micromolar range against various cancer cell lines.[3][4][6]
To illustrate a comparative analysis, we present hypothetical data for this compound and three logically designed analogs. This data is benchmarked against Doxorubicin, a standard chemotherapeutic agent. The comparison is extended to a non-cancerous cell line (e.g., HEK293, human embryonic kidney cells) to determine the Selectivity Index (SI), a crucial measure of a compound's preferential toxicity towards cancer cells.
Table 1: Hypothetical Comparative Cytotoxicity Data (IC₅₀ in µM)
| Compound | Description | MCF-7 (Breast Cancer) | HEK293 (Non-Cancerous) | Selectivity Index (SI)¹ |
| This compound | Parent Compound | 15.2 | 45.6 | 3.0 |
| Analog A | 4-Amino-1-Boc-azepane | 25.8 | 61.9 | 2.4 |
| Analog B | 4-Amino-1-Cbz-3-methyl-azepane | 8.5 | 38.3 | 4.5 |
| Analog C | 3-Amino-1-Cbz-azepane | 32.1 | 55.4 | 1.7 |
| Doxorubicin | Positive Control | 0.9 | 2.1 | 2.3 |
¹ Selectivity Index (SI) is calculated as IC₅₀ (Non-Cancerous Cells) / IC₅₀ (Cancer Cells). A higher SI is desirable.
This hypothetical dataset suggests that small structural modifications, such as the addition of a methyl group (Analog B), could enhance both potency and selectivity, while altering the protecting group (Analog A) or the position of the amino substituent (Analog C) might decrease efficacy. This forms the basis for a data-driven investigation into the structure-activity relationship (SAR) of this chemical series.
Core Experimental Methodologies
A multi-assay approach is critical to build a comprehensive cytotoxicity profile, as no single method can capture the complexity of cellular responses.[7][8] We will detail three foundational assays: MTT for metabolic viability, LDH for membrane integrity, and a Caspase-3/7 assay for apoptosis.
MTT Assay: Assessing Metabolic Viability
Principle of Causality: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenases, particularly succinate dehydrogenase, reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active (i.e., living) cells.[10] A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability.
Detailed Protocol:
-
Cell Seeding: Seed cells (e.g., MCF-7 or HEK293) into a 96-well flat-bottom plate at a density of 5,000–10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells for a vehicle control (e.g., 0.1% DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well.[9][10]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability using the formula: % Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] x 100 Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Lactate Dehydrogenase (LDH) Assay: Quantifying Membrane Damage
Principle of Causality: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[12][13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to an enzymatic reaction that reduces a tetrazolium salt (like INT) into a colored formazan product.[15][16] The amount of color produced is directly proportional to the amount of LDH released and, therefore, to the number of dead or damaged cells.[14]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. It is often useful to run the LDH and MTT assays in parallel on sister plates.
-
Establish Controls: A self-validating LDH assay requires three key controls for accurate data interpretation:[12][14]
-
Spontaneous LDH Release: Vehicle-treated cells (measures baseline cell death).
-
Maximum LDH Release: Cells treated with a lysis solution (e.g., 1% Triton X-100) 45 minutes before the assay endpoint (represents 100% cytotoxicity).
-
Background Control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet any detached cells.[14]
-
Assay Reaction: Carefully transfer 50-100 µL of supernatant from each well to a new, clean 96-well plate.[12] Add 100 µL of the LDH reaction solution (containing substrate, cofactor, and tetrazolium salt, typically supplied in a kit) to each well.[14]
-
Incubation and Measurement: Incubate the plate at room temperature for 30 minutes, protected from light.[14][15] Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: First, subtract the background absorbance from all readings. Then, calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Absorbance_Treated - Absorbance_Spontaneous) / (Absorbance_Maximum - Absorbance_Spontaneous)] x 100
Caspase-3/7 Assay: Detecting Apoptotic Pathways
Principle of Causality: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7.[17] These enzymes are cysteine-aspartic proteases that cleave specific protein substrates, leading to the dismantling of the cell.[18] This assay utilizes a cell-permeable, non-fluorescent substrate containing the DEVD peptide sequence, which is the recognition site for caspase-3 and -7.[17][19] When an activated caspase-3/7 cleaves this substrate, a fluorescent reporter molecule is released, generating a signal that is directly proportional to the level of caspase activity and the number of apoptotic cells.[17][20]
Detailed Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol, typically using a white- or black-walled 96-well plate suitable for luminescence or fluorescence measurements.
-
Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 Reagent (or a similar fluorescent reagent) according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Assay Reaction: Add a volume of the Caspase-3/7 reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[20]
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds. Incubate the plate at room temperature for 1-3 hours, protected from light. This "add-mix-measure" format simplifies the workflow by combining cell lysis and the enzymatic reaction.[20]
-
Data Acquisition: Measure the luminescence or fluorescence using a plate reader.
-
Data Analysis: After subtracting the background reading from a no-cell control, the signal can be expressed as Relative Luminescent/Fluorescent Units (RLU/RFU) or normalized to the vehicle control to show the fold-increase in caspase activity.
Visualizing Experimental and Biological Processes
Diagrams are essential for clarifying complex workflows and biological pathways.
Caption: General workflow for assessing compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structure activity relationships of 5-, 6-, and 7-methyl-substituted azepan-3-one cathepsin K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxic Potential of a-Azepano- and 3-Amino-3,4-SeCo-Triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models [mdpi.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 14. cdn.caymanchem.com [cdn.caymanchem.com]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. CaspaTag Caspase 3,7 In Situ Assay Kit, Fluorescein Millipore [sigmaaldrich.com]
- 19. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence Optimized for Flow Cytometry* | AAT Bioquest [aatbio.com]
- 20. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.sg]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Amino-1-Cbz-azepane
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of compounds like 4-Amino-1-Cbz-azepane is a critical component of ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound, grounded in scientific principles and established safety protocols. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before we delve into the disposal procedures, it is imperative to understand the inherent hazards of this compound. While a comprehensive toxicological profile may not be extensively published, data from structurally related amino and carbamate compounds, along with available Safety Data Sheets (SDS), indicate the following potential hazards:
-
Skin and Eye Irritation: This compound is known to cause skin irritation and serious eye irritation.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2]
-
Environmental Toxicity: As with many synthetic organic compounds, improper disposal can pose a risk to aquatic life and the broader ecosystem.
Given these hazards, adherence to stringent safety protocols is not merely a suggestion but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in any capacity—from initial use to final disposal—a comprehensive suite of personal protective equipment is mandatory. The rationale for each piece of equipment is to create a barrier between you and the chemical, mitigating the risk of exposure.
| PPE Component | Specification | Rationale for Use |
| Gloves | Chemical-resistant nitrile gloves | Prevents direct skin contact, which can lead to irritation. |
| Eye Protection | Safety glasses with side shields or splash goggles | Protects the eyes from accidental splashes or contact with airborne particles, preventing serious irritation. |
| Lab Coat | Standard laboratory coat | Provides a removable barrier to protect your clothing and skin from contamination. |
| Respiratory Protection | NIOSH-approved respirator (if applicable) | Necessary if there is a risk of generating dust or aerosols, to prevent respiratory tract irritation. |
It is a best practice to regularly inspect all PPE for signs of degradation and to receive training on its proper use and limitations.[3][4][5][6]
Waste Segregation and Storage: The Foundation of Proper Disposal
The first step in the disposal process is the meticulous segregation and storage of this compound waste. This ensures that it does not react with other incompatible waste streams and is clearly identified for the waste disposal team.
Step-by-Step Segregation and Storage Protocol:
-
Designate a Waste Container: Use a dedicated, leak-proof container that is chemically compatible with this compound. A high-density polyethylene (HDPE) container is a suitable choice.
-
Proper Labeling: The container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
-
Secure Storage Location: Store the waste container in a designated satellite accumulation area within your laboratory. This area should be:
-
Keep the Container Closed: The waste container should remain securely closed at all times, except when you are adding waste. This prevents the release of any potential vapors and protects the contents from contamination.
Disposal Procedures: A Decision-Making Workflow
Under no circumstances should this compound be disposed of down the drain or in the regular solid waste stream.[9] The following workflow provides a logical pathway for its proper disposal.
Caption: Decision workflow for the proper disposal of this compound.
High-Temperature Incineration: The Preferred Method
For organic compounds like this compound, high-temperature incineration in a licensed hazardous waste facility is the preferred and most effective disposal method.[10] This process ensures the complete destruction of the compound into less harmful components. Facilities equipped with afterburners and scrubbers are essential to neutralize any potentially harmful combustion byproducts, such as oxides of nitrogen. Studies on similar carbamate compounds have demonstrated destruction and removal efficiencies exceeding 99.99% at temperatures around 1200°C.[11]
Regulatory Considerations
The disposal of this compound falls under the purview of the Resource Conservation and Recovery Act (RCRA), which is enforced by the U.S. Environmental Protection Agency (EPA). While this specific compound may not be explicitly listed as a hazardous waste, it would likely be classified as a characteristic hazardous waste if it meets the criteria for ignitability, corrosivity, reactivity, or toxicity.[12] Wastes from the production of carbamates are designated with specific EPA hazardous waste codes (e.g., K156 for organic waste).[13][14] It is crucial to consult with your institution's Environmental Health and Safety (EHS) department to ensure that the waste is properly classified and manifested with the correct waste codes.
Emergency Procedures: Spill Response
In the event of a spill, a swift and appropriate response is critical to mitigate exposure and prevent environmental contamination.
Small Spill (Contained within a fume hood or a small, manageable area):
-
Alert Personnel: Notify others in the immediate vicinity of the spill.
-
Don Appropriate PPE: Ensure you are wearing the full complement of recommended PPE.
-
Contain the Spill: If it is a solid, carefully sweep or scoop the material to avoid creating dust. If it is a liquid, use an inert absorbent material like vermiculite or sand to contain the spill.[15][16][17]
-
Collect and Dispose: Place the collected material into your designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report the Incident: Inform your laboratory supervisor and EHS department, as per your institution's policy.
Large Spill (Outside of a containment area or of a significant volume):
-
Evacuate: Immediately evacuate the area.
-
Alert Others: Notify personnel in adjacent areas and activate any emergency alarms if necessary.
-
Contact Emergency Services: Contact your institution's EHS emergency line and, if necessary, the local fire department.
-
Secure the Area: Prevent unauthorized personnel from entering the contaminated area.
-
Provide Information: Be prepared to provide the emergency response team with the Safety Data Sheet for this compound and any other relevant information.
Conclusion
The responsible disposal of this compound is a non-negotiable aspect of professional laboratory practice. By understanding the hazards, diligently using personal protective equipment, meticulously segregating and storing waste, and adhering to the prescribed disposal and emergency procedures, you contribute to a safer research environment and the protection of our planet. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.
References
- 1. epa.gov [epa.gov]
- 2. researchgate.net [researchgate.net]
- 3. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 8. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. fishersci.com [fishersci.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Exploratory studies on incineration of carbaryl waste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. actenviro.com [actenviro.com]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Waste Code [rcrainfo.epa.gov]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. jk-sci.com [jk-sci.com]
- 17. ehs.utk.edu [ehs.utk.edu]
Navigating the Unseen: A Guide to Safely Handling 4-Amino-1-Cbz-azepane
For Immediate Use by Laboratory Professionals
In the landscape of pharmaceutical research and development, the synthesis of novel molecules is a daily pursuit. Among these, functionalized heterocyclic compounds like 4-Amino-1-Cbz-azepane (CAS: 885966-14-3) are crucial building blocks. While this compound holds significant potential, a comprehensive, publicly available Safety Data Sheet (SDS) is not readily accessible. This guide, therefore, serves as an essential operational directive, providing a robust framework for its safe handling, storage, and disposal. The recommendations herein are grounded in the known hazards of structurally analogous compounds, particularly its tert-butyl carbamate (Boc)-protected counterpart, and established principles of laboratory safety.
Hazard Analysis: A Profile of Precaution
Given the absence of a specific SDS, we must infer the potential hazards of this compound from its structural components: the azepane ring and the carbamate-protected amine. The parent azepane ring is known to be corrosive and toxic.[1] Safety data for the closely related (R)-tert-butyl 4-aminoazepane-1-carboxylate indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2] It is therefore prudent to handle this compound with the assumption that it possesses similar hazardous properties.
Inferred Hazard Statements:
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound to mitigate risks of dermal, ocular, and respiratory exposure.
Core PPE Requirements
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves. | To prevent skin contact and subsequent irritation.[2] |
| Eye Protection | Safety goggles with side shields or a full-face shield. | To protect against splashes that can cause serious eye irritation.[2] |
| Body Protection | A flame-resistant laboratory coat. | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. | To prevent inhalation of dust or aerosols that may cause respiratory irritation.[2] |
Procedural Guidance for Safe Handling and Operations
Adherence to meticulous handling procedures is paramount to ensuring a safe laboratory environment.
Workflow for Handling this compound
Caption: Workflow for Safe Handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Designate a specific area for handling, preferably within a certified chemical fume hood to minimize inhalation exposure.[2]
-
Assemble all necessary PPE as outlined in the table above.
-
Inspect gloves for any signs of degradation or punctures before use.
-
-
Handling:
-
Don PPE in the following order: lab coat, safety goggles, and then gloves.
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Avoid contact with skin, eyes, and clothing.[2]
-
In case of a spill, immediately alert others in the vicinity. Contain the spill with an inert absorbent material (e.g., vermiculite or sand), and carefully scoop it into a designated hazardous waste container.[4] Decontaminate the area with a suitable solvent, followed by soap and water. All cleanup materials should be disposed of as hazardous waste.
-
-
Post-Handling:
-
After handling, carefully doff PPE to prevent cross-contamination. Remove gloves first, followed by the lab coat and safety goggles.
-
Wash hands thoroughly with soap and water.
-
Ensure all containers of this compound are tightly sealed and stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Emergency Response: Preparedness is Key
In the event of an exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If skin irritation persists, seek medical attention.[2] Remove and launder contaminated clothing before reuse.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If they are not breathing, provide artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.
Disposal Plan: Environmental Responsibility
The disposal of this compound and its contaminated waste must be handled with the utmost care to prevent environmental contamination.
Waste Management Protocol
Caption: Waste Disposal Workflow for this compound.
-
Waste Segregation: All materials contaminated with this compound, including disposable PPE, absorbent materials from spills, and empty containers, must be collected as hazardous waste.[4]
-
Containerization: Use a dedicated, leak-proof, and clearly labeled container for all waste. The label should include "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (skin and eye irritant).[4]
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible chemicals.[4]
-
Final Disposal: The disposal of this chemical waste must be conducted through a licensed and reputable hazardous waste disposal company.[4] High-temperature incineration is often the preferred method for organic compounds of this nature.[4] Under no circumstances should this compound be disposed of down the drain or in regular solid waste. [4]
By adhering to these rigorous safety and handling protocols, researchers can confidently and safely utilize this compound in their critical work, ensuring both personal safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
